Product packaging for Schisanlignone C(Cat. No.:)

Schisanlignone C

カタログ番号: B13773464
分子量: 414.4 g/mol
InChIキー: IGSKKMAOJMXOII-VXGBXAGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Schisanlignone C is a useful research compound. Its molecular formula is C23H26O7 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O7 B13773464 Schisanlignone C

特性

分子式

C23H26O7

分子量

414.4 g/mol

IUPAC名

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one

InChI

InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1

InChIキー

IGSKKMAOJMXOII-VXGBXAGGSA-N

異性体SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3

正規SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3

製品の起源

United States

Foundational & Exploratory

The Isolation and Characterization of Schisanlignone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activities of Schisanlignone C (often referred to as Schisandrin C), a bioactive lignan found in the fruits of Schisandra chinensis. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and illustrates its known signaling pathways.

Introduction

This compound, a dibenzocyclooctadiene lignan, is one of the major active components isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its significant anti-inflammatory and neuroprotective properties, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Isolation of this compound

The isolation of this compound from the fruits of Schisandra chinensis typically involves a multi-step process encompassing extraction, fractionation, and purification. Several methods have been successfully employed to obtain this compound.

Experimental Protocol: Extraction and Fractionation

A common approach for the extraction and initial fractionation of lignans, including this compound, from Schisandra chinensis is as follows:

  • Plant Material Preparation: Dried and powdered fruits of Schisandra chinensis are used as the starting material.

  • Extraction: The powdered material is extracted with a suitable organic solvent. A widely used method is ultrasonic-assisted extraction (UAE) with ethanol.[1]

  • Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between petroleum ether and aqueous methanol.

  • Column Chromatography: The fraction enriched with lignans is further purified using column chromatography over silica gel.[2] Elution with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, allows for the separation of different lignan components.[2]

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

For obtaining high-purity this compound, High-Speed Counter-Current Chromatography (HSCCC) is an effective technique.[2]

  • Sample Preparation: A pre-fractionated sample rich in this compound, obtained from silica gel chromatography, is used.[2]

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the purification of this compound, a system composed of petroleum ether-ethyl acetate-methanol-water (10:0.5:10:1, v/v) has been successfully used.[2]

  • HSCCC Separation: The sample is injected into the equilibrated HSCCC instrument, and the separation is performed by pumping the mobile phase through the stationary phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure this compound.[2] The purity of the final compound is typically determined by HPLC.[2]

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, detailed spectral dataset for this compound is dispersed across various literature, the following table summarizes the key identification parameters. The chemical structure of these compounds is often confirmed by ESI-MS and 1H NMR.[2]

PropertyData
Molecular Formula C22H24O6
Molecular Weight 384.422 g/mol
Mass Spectrometry (MS) Product ions at m/z 370, 315, and 300 have been reported in tandem mass spectrometry studies of Schisandra chinensis fruit lignans, which are characteristic of Schisandrin C.
¹H NMR The chemical structure of Schisandrin C has been confirmed by ¹H NMR.
¹³C NMR

Note: Detailed ¹H and ¹³C NMR chemical shift assignments require access to specific research articles which may not be publicly available. Researchers should refer to specialized publications for complete spectral data.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[3] The anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

  • NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[3][4]

  • MAPK Pathway: It also inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory cytokines.[3][5]

  • JAK/STAT Pathway: The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another target of this compound in mitigating inflammation.[3]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential. It can protect neuronal cells from damage induced by neurotoxins and oxidative stress.

  • Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant defense mechanism.

  • AMPK Pathway: Studies have shown that this compound can regulate lipogenesis and lipolysis by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[6]

Visualizations

Experimental Workflow

experimental_workflow start Schisandra chinensis (Dried Fruits) extraction Ultrasonic-Assisted Extraction (Ethanol) start->extraction partition Solvent Partitioning (Petroleum Ether/Aqueous MeOH) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel hsccc HSCCC Purification silica_gel->hsccc analysis HPLC Analysis (Purity >94%) hsccc->analysis characterization Structural Characterization (MS, NMR) hsccc->characterization end Pure this compound analysis->end characterization->end

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathways in Anti-inflammatory Action

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_schisanlignone This compound cluster_pathways Signaling Pathways cluster_response Inflammatory Response lps LPS mapk MAPK Pathway lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates jak_stat JAK/STAT Pathway lps->jak_stat Activates schis_c This compound schis_c->mapk Inhibits schis_c->nfkb Inhibits schis_c->jak_stat Inhibits inflammation Pro-inflammatory Mediators (NO, PGE2, ROS) mapk->inflammation Induces nfkb->inflammation Induces jak_stat->inflammation Induces

Caption: this compound inhibits pro-inflammatory mediator production.

Signaling Pathways in Neuroprotective Action

neuroprotective_pathways cluster_schisanlignone This compound cluster_pathways Signaling Pathways cluster_response Cellular Effects schis_c This compound nrf2 Nrf2/HO-1 Pathway schis_c->nrf2 Activates ampk AMPK Pathway schis_c->ampk Activates antioxidant Antioxidant Response nrf2->antioxidant lipolysis Regulation of Lipolysis/Lipogenesis ampk->lipolysis neuroprotection Neuroprotection antioxidant->neuroprotection lipolysis->neuroprotection

Caption: this compound promotes neuroprotection via activation of key signaling pathways.

References

The Botanical Treasury of Schisanlignone C: A Deep Dive into its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Schisanlignone C, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core processes.

Natural Sources of this compound

This compound is predominantly found in plants of the Schisandraceae family, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being the most prominent source. The concentration of this compound, also widely referred to as Schisandrin C in the scientific literature, varies significantly depending on the part of the plant, geographical origin, and harvest time. The fruits and seeds are generally the most concentrated sources of this bioactive compound.[1]

Table 1: Quantitative Analysis of this compound (Schisandrin C) in Schisandra chinensis

Plant PartConcentration Range (mg/g dry weight)Reference(s)
Fruits0.04 - 5.3[2][3]
Seeds0.75 - 1.86 (% of seed weight for total schisandrins)[4]
StemsLower than fruits; specific values for this compound are not well-documented, but total lignans can be 6-11% of bark[4][5]
Leaves1.4 - 55.1 (for total lignans, with schisandrin being a major component)[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various monolignols, which serve as the building blocks for lignans. While the complete enzymatic cascade leading to this compound has not been fully elucidated, key steps and enzyme families have been identified through transcriptomic and metabolomic studies of Schisandra species.[6][7][8]

The proposed biosynthetic pathway can be broadly divided into three stages:

  • Phenylpropanoid Pathway: The synthesis of monolignol precursors.

  • Monolignol Dimerization: The formation of the basic lignan scaffold.

  • Dibenzocyclooctadiene Ring Formation and Tailoring: The specific modifications that lead to the final structure of this compound.

Key enzyme families involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), Dirigent proteins (DIR), Pinoresinol-lariciresinol reductase (PLR), Cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs).[6][7][9] Transcriptome analysis of S. chinensis has identified numerous candidate genes for these enzymes, suggesting a complex regulatory network.[7][10]

Biosynthesis_of_Schisanlignone_C cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_formation Lignan Formation cluster_dibenzocyclooctadiene Dibenzocyclooctadiene Formation and Tailoring Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Coniferyl_alcohol Coniferyl_alcohol p_Coumaroyl_CoA->Coniferyl_alcohol CCR, CAD, HCT, C3H, CCoAOMT Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol DIR Coniferyl_alcohol->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Dibenzocyclooctadiene Precursor Dibenzocyclooctadiene Precursor Matairesinol->Dibenzocyclooctadiene Precursor Oxidative Coupling (CYPs) Matairesinol->Dibenzocyclooctadiene Precursor Schisanlignone_C Schisanlignone_C Dibenzocyclooctadiene Precursor->Schisanlignone_C Hydroxylation, Methylation (CYPs, OMTs)

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the fruits of Schisandra chinensis, based on common laboratory practices.

Extraction_Isolation_Workflow Start Dried S. chinensis Fruits Grinding Grind to a fine powder Start->Grinding Extraction Maceration or Soxhlet extraction with ethanol or methanol Grinding->Extraction Filtration Filter to remove solid residue Extraction->Filtration Concentration Concentrate the extract under reduced pressure Filtration->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Collect fractions based on TLC analysis Column_Chromatography->Fraction_Collection Purification Further purification by preparative HPLC or recrystallization Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Workflow for extraction and isolation.

Detailed Methodology:

  • Sample Preparation: Air-dried fruits of S. chinensis are ground into a fine powder.

  • Extraction: The powdered material is extracted with 70-95% ethanol or methanol at room temperature with agitation for 24-48 hours, or by using a Soxhlet apparatus for 6-8 hours. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography.[11][12][13][14]

    • Stationary Phase: Silica gel (100-200 or 200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing this compound are pooled.

  • Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[15]

Quantification of this compound by HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and water is often employed. A typical gradient might start with 40% acetonitrile, increasing to 80% over 30 minutes.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[15]

  • Column Temperature: 25-30 °C.

Table 2: HPLC Method Parameters for this compound Quantification

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile-Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10-20 µL
Run Time~40 minutes
Structural Characterization

The identity and purity of isolated this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.

Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
1134.56.55 (s)
2148.9-
3140.9-
4109.86.71 (s)
5132.1-
640.22.45 (m), 2.05 (m)
733.81.85 (m)
822.11.25 (d, 6.5)
9123.7-
10112.36.89 (s)
11151.2-
12140.1-
13149.8-
14102.36.58 (s)
2-OCH₃56.13.89 (s)
3-OCH₃60.93.55 (s)
12-OCH₃60.93.91 (s)
13-OCH₃56.13.85 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example compiled from the literature.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Chemical Synthesis of this compound (Schizandrin)

The total synthesis of schizandrin has been achieved, providing a route to this natural product from commercially available starting materials. A key step in a reported synthesis involves an intramolecular nonphenolic oxidative coupling.

Total_Synthesis_Schisanlignone_C Gallic_Acid Gallic Acid Intermediate_1 Intermediate Compound 5 Gallic_Acid->Intermediate_1 Multi-step synthesis Intermediate_2 Intermediate Compounds 7Z, 7E Intermediate_1->Intermediate_2 Reductive-coupling Intermediate_3 Intermediate Compound 8 Intermediate_2->Intermediate_3 Hydroboration Schisanlignone_C This compound (Schizandrin) Intermediate_3->Schisanlignone_C Intramolecular nonphenolic oxidative coupling (TTFA, DDQ)

Key steps in the total synthesis of this compound.

This synthetic route offers a valuable alternative to extraction from natural sources, enabling the production of this compound for further research and development.

Regulatory Networks and Signaling

The biosynthesis of lignans in Schisandra is a tightly regulated process. Transcriptome analyses have revealed that the expression of genes encoding key biosynthetic enzymes is coordinated and can be influenced by developmental stage and environmental factors.[6][10] Phytohormones such as abscisic acid (ABA) are thought to play a role in regulating lignan production. Further research is needed to fully understand the complex signaling pathways that govern the accumulation of this compound in S. chinensis.

This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

physical and chemical properties of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the physical and chemical properties of Schisanlignone C, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a lignan, a class of natural products known for their interesting biological activities. It has been isolated from plants of the Schisandra genus.[1][2] The fundamental physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₃H₂₆O₇[3]
Molecular Weight 414.5 g/mol [2][3]
CAS Number 144606-83-7[3]
Physical Description Powder[2]
Purity ≥98%[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]
Storage Conditions Store at -20°C under an inert atmosphere.[2][3][4]

Structural Elucidation and Spectral Data

The chemical structure of this compound was determined through spectral analysis. The absolute configuration of this compound and related lignans was established using spectroscopic methods.[1] While specific spectral data is not detailed in the provided search results, the structural elucidation of similar lignans from Schisandra species typically involves 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[5]

Biological Context

This compound is a natural product isolated from Schisandra henryi and Schisandra viridis.[1][2] Lignans from the Schisandra genus are a well-studied class of compounds with a variety of reported biological activities.[5] However, specific biological activities and signaling pathways for this compound are not detailed in the provided search results.

Experimental Protocols

Detailed experimental protocols for specific biological assays of this compound are not available in the search results. However, a general methodology for its isolation can be described.

Isolation of this compound:

The isolation of this compound was reported as part of a study on the constituents of Schisandra viridis.[1] A general workflow for the isolation and identification of such a natural product is outlined in the diagram below. This process typically involves extraction from the plant material, followed by chromatographic separation and purification, and finally, structural elucidation using spectroscopic techniques.

G General Workflow for Natural Product Isolation and Identification A Plant Material (e.g., Schisandra viridis) B Extraction (e.g., with organic solvents) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Pure Compound (this compound) F->G H Structural Elucidation G->H J Biological Activity Screening G->J I Spectroscopic Analysis (NMR, MS) H->I

Caption: A generalized workflow for the isolation and identification of this compound.

References

In-Depth Spectroscopic Analysis of Neglschisandrin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neglschisandrin C, a dibenzocyclooctadiene lignan isolated from Schisandra neglecta. The information presented herein is crucial for the identification, characterization, and further development of this natural product. It is highly probable that "Schisanlignone C" refers to Neglschisandrin C, as detailed in the scientific literature.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Neglschisandrin C.

Mass Spectrometry Data
ParameterValue
Ionization ModeHigh-Resolution Electrospray Ionization (HR-ESI-MS)
Molecular FormulaC₃₂H₃₆O₈
Measured m/z571.2302 [M+Na]⁺
Infrared (IR) Spectroscopy Data

Detailed IR spectroscopic data for Neglschisandrin C is not explicitly provided in the primary literature describing its isolation. General IR absorptions for lignans of this class include bands corresponding to hydroxyl, aromatic, ether, and aliphatic C-H stretching and bending vibrations.

Ultraviolet (UV) Spectroscopy Data
λmax (nm)
217
252
280
¹H NMR Spectroscopic Data (CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
46.64s
116.51s
1-OCH₃3.84s
2-OCH₃3.86s
3-OCH₃3.89s
12-OCH₃3.85s
13-OCH₃3.90s
64.88d2.4
72.13br s
2.05m
1.85m
2.58dd13.6, 4.8
2.25dd13.6, 11.2
17-CH₃1.28s
18-CH₃0.88d7.2
14-OCOCH(CH₃)CH₂CH₃2.45m
14-OCOCH(CH₃)CH₂CH₃1.15d7.2
14-OCOCH(CH₃)CH₂CH₃0.86t7.2
¹³C NMR Spectroscopic Data (CDCl₃)
PositionδC (ppm)
1152.2
2141.1
3151.2
4109.8
5135.5
681.9
778.1
834.2
934.5
10124.6
11102.4
12152.5
13141.5
14139.8
15121.9
16125.3
1721.9
1811.2
1-OCH₃56.0
2-OCH₃61.1
3-OCH₃60.9
12-OCH₃56.1
13-OCH₃61.2
14-OCOCH(CH₃)CH₂CH₃176.5
14-OCOCH(CH₃)CH₂CH₃41.2
14-OCOCH(CH₃)CH₂CH₃16.5
14-OCOCH(CH₃)CH₂CH₃11.5

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and structural elucidation of Neglschisandrin C.[1]

Extraction and Isolation
  • Plant Material : Air-dried stems of Schisandra neglecta were used as the starting material.[1]

  • Extraction : The ground plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract was evaporated in vacuo to yield a semisolid residue.[1]

  • Fractionation : The residue was suspended in water and partitioned with diethyl ether. The diethyl ether soluble fraction was concentrated.[1]

  • Chromatography : The concentrated ether extract was subjected to column chromatography on silica gel using a petroleum ether/acetone gradient. Further purification was achieved through repeated column chromatography with a petroleum ether/ethyl acetate eluent, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol/water mobile phase to yield pure Neglschisandrin C.[1]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[2]

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]

  • UV Spectroscopy : The UV spectrum was recorded to identify characteristic absorption maxima.[1]

  • IR Spectroscopy : The original publication indicates that an IR spectrum was obtained, though the specific data is not provided.[1]

Visualizations

Spectroscopic Analysis Workflow for Neglschisandrin C

Spectroscopic_Analysis_Workflow cluster_extraction Isolation from Schisandra neglecta cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation plant Dried Stems extraction Ethanol Extraction plant->extraction partition Liquid-Liquid Partition (Et₂O/H₂O) extraction->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative RP-HPLC cc->hplc pure_compound Pure Neglschisandrin C hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir uv UV Spectroscopy pure_compound->uv structure Structure Elucidation nmr->structure ms->structure ir->structure uv->structure

Caption: Workflow for the isolation and spectroscopic analysis of Neglschisandrin C.

This guide provides foundational data for researchers working with Neglschisandrin C. For more detailed experimental parameters and 2D NMR correlations, consulting the primary literature is recommended.

References

In Vitro Biological Activity of Schisantherin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Summary of In Vitro Biological Activities

Schisandrin C has demonstrated significant potential in vitro, primarily exhibiting anti-neuroinflammatory and hepatoprotective effects. The key activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-Neuroinflammatory Activity

Schisandrin C has been shown to mitigate inflammatory responses in microglial cells, the resident immune cells of the central nervous system. Its mechanisms of action include the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. Specifically, Schisandrin C significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipoteichoic acid (LTA)-stimulated BV-2 microglial cells.[1] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Furthermore, Schisandrin C exerts its anti-neuroinflammatory effects by modulating critical signaling pathways. It has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), janus-kinase/signal transducer and activator of transcription (JAK-STATs), and mitogen-activated protein kinase (MAPK) pathways in activated microglia.[1]

Hepatoprotective Activity

Dibenzocyclooctadiene lignans from Schisandra chinensis, including Schisandrin C, are recognized for their hepatoprotective properties.[2] In vitro studies using a carbon tetrachloride (CCl4)-induced liver injury model in primary cultured rat hepatocytes have demonstrated the protective effects of these compounds.[2] The hepatoprotective activity is attributed to their ability to mitigate cellular damage and improve cell viability.[2]

Quantitative Data

The following tables summarize the key quantitative data on the in vitro biological activity of Schisandrin C.

Table 1: Anti-Neuroinflammatory Activity of Schisandrin C in LTA-stimulated BV-2 Microglia

ParameterConcentration of Schisandrin CInhibition/EffectReference
Nitric Oxide (NO) Production1, 5, 20 µMDose-dependent inhibition[1]
Prostaglandin E2 (PGE2) Production1, 5, 20 µMDose-dependent inhibition[1]
TNF-α Production1, 5, 20 µMDose-dependent inhibition[1]
IL-1β Production1, 5, 20 µMDose-dependent inhibition[1]
IL-6 Production1, 5, 20 µMDose-dependent inhibition[1]
iNOS Protein Expression1, 5, 20 µMDose-dependent inhibition[1]
COX-2 Protein Expression1, 5, 20 µMDose-dependent inhibition[1]
NF-κB Activation20 µMInhibition[1]
MAPK (p38, ERK, JNK) Phosphorylation20 µMInhibition[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: BV-2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Schisandrin C for 1 hour before stimulation with lipoteichoic acid (LTA) (10 µg/mL).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • After 24 hours, treat the cells with Schisandrin C and/or LTA.

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite solution as a standard to calculate the nitrite concentration.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block non-specific binding sites.

  • Add cell culture supernatants to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration based on a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NF-κB subunits).

  • Lyse the treated cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Incubate with a secondary antibody conjugated to an enzyme.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

Signaling Pathways

SchisandrinC_Anti_Neuroinflammatory_Pathway LTA LTA TLR2 TLR2 LTA->TLR2 MAPK MAPK (p38, ERK, JNK) TLR2->MAPK NFkB NF-κB TLR2->NFkB JAK_STAT JAK-STAT TLR2->JAK_STAT AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Mediators AP1->Pro_inflammatory_Mediators JAK_STAT->Pro_inflammatory_Mediators Inflammation Neuroinflammation Pro_inflammatory_Mediators->Inflammation SchisandrinC Schisandrin C SchisandrinC->MAPK SchisandrinC->NFkB SchisandrinC->JAK_STAT

Caption: Schisandrin C inhibits LTA-induced neuroinflammation.

Experimental Workflow

Experimental_Workflow Cell_Culture BV-2 Cell Culture Treatment Pre-treatment with Schisandrin C (1 hr) Cell_Culture->Treatment Stimulation Stimulation with LTA Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, etc.) Cell_Lysis->Western_Blot

Caption: Workflow for in vitro anti-neuroinflammatory assays.

References

An In-Depth Technical Guide to Preliminary Cytotoxicity Assays for Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary cytotoxicity assays of Schisanlignone C. Due to the limited availability of public data on this compound, this document leverages data and protocols from closely related and well-studied Schisandra lignans, such as Schisandrin C, to present a representative framework for investigation.

Introduction to this compound and its Therapeutic Potential

Lignans isolated from the fruits of Schisandra chinensis have garnered significant interest for their diverse biological activities, including anticancer properties.[1] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and other antiproliferative mechanisms.[2] While specific data for this compound is emerging, the broader class of Schisandra lignans has demonstrated cytotoxicity against a variety of cancer cell lines, suggesting a promising avenue for oncological drug discovery. This guide outlines the foundational assays required to assess the cytotoxic potential of this compound.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of Schisandrin C, a structurally related dibenzocyclooctadiene lignan, against various human cancer cell lines. This data serves as a benchmark for designing and interpreting preliminary assays for this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell proliferation.

Cell LineCancer TypeCompoundIC50 Value (µM)Exposure Time (hours)Reference
Bel-7402Human Hepatocellular CarcinomaSchisandrin C81.58 ± 1.0648[3][4]
Bcap37Human Breast CancerSchisandrin C136.97 ± 1.5348[3][4]
KB-3-1Human Nasopharyngeal CarcinomaSchisandrin C108.00 ± 1.1348[3][4]
U937Human Histiocytic LymphomaSchisandrin C25-100 (effective range)48[5]
L929Mouse FibrosarcomaSchisandrin C60-100 (effective range)24[5]
THP-1Human Acute Monocytic LeukemiaSchisandrin C60-100 (effective range)24[5]
PC3Human Prostate CancerSchirubrisin B3.21 ± 0.68Not Specified[6]
MCF7Human Breast CancerSchirubrisin B13.30 ± 0.68Not Specified[6]
HL-60Human Promyelocytic LeukemiaPropinquanin B< 10Not Specified[7]
Hep-G2Human Hepatocellular CarcinomaPropinquanin B< 10Not Specified[7]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate cytotoxicity assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.

This protocol is adapted from standard procedures for assessing the cytotoxicity of novel compounds.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line (e.g., Bel-7402)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, 100, and 200 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Signaling Pathways and Workflows

The cytotoxic effects of many Schisandra lignans are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells (96-well plate) B Incubate (24h) A->B C Treat with this compound (various concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I G cluster_1 Proposed Apoptotic Signaling Pathway for Schisandra Lignans Lignan This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Lignan->Bcl2 inhibition Bax Bax / Bak (Pro-apoptotic) Lignan->Bax activation Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis

References

Unveiling the Molecular Targets of Schisanlignone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the known molecular targets of this compound and the signaling pathways it modulates. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound. While extensive qualitative data exists, it is important to note a current gap in the publicly available literature regarding standardized quantitative metrics such as IC50, Ki, and Kd values for many of the described interactions.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating key signaling cascades involved in inflammation and oxidative stress. The primary molecular targets and pathways are detailed below.

Anti-inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory activity by targeting multiple components of the inflammatory response.

1. Inhibition of Pro-inflammatory Mediators:

This compound has been shown to reduce the production of several key pro-inflammatory molecules, including:

  • Prostaglandin E2 (PGE2)

  • Nitric Oxide (NO)

  • Reactive Oxygen Species (ROS)

  • Interleukin-1β (IL-1β) [1][2]

  • Interleukin-6 (IL-6) [2]

  • Tumor Necrosis Factor-α (TNF-α) [1][2]

2. Suppression of Key Inflammatory Signaling Pathways:

The reduction in pro-inflammatory mediators is a consequence of the inhibition of upstream signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound suppresses the phosphorylation of key MAPK members, including p38, ERK, and JNK, which are crucial for the production of inflammatory cytokines.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been observed to attenuate the activation of the JAK/STAT signaling cascade, another important pathway in cytokine signaling.

3. NLRP3 Inflammasome Inhibition:

This compound can significantly prevent the activation of the NLRP3 inflammasome complex.[2] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Antioxidant Mechanisms

A cornerstone of this compound's therapeutic potential lies in its ability to bolster the cellular antioxidant defense system.

1. Activation of the Nrf2 Pathway:

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound activates this pathway, leading to the upregulation of several phase II detoxifying and antioxidant enzymes. Mechanistic studies have revealed that this compound directly targets Kelch-like ECH-associated protein 1 (Keap1) , a negative regulator of Nrf2.[5][6][7] By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.[5][6][7]

  • Upregulated Antioxidant Enzymes:

    • Heme Oxygenase-1 (HO-1)

    • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

    • Superoxide Dismutase (SOD)

    • Glutathione Peroxidase (GPx)

2. Promotion of Mitochondrial Biogenesis:

This compound has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated through the activation of the p-Akt and Nrf2 pathways, contributing to improved cellular energy metabolism and reduced oxidative stress.

Quantitative Data

While precise inhibitory constants are not widely reported, the following tables summarize the observed effects of this compound at various concentrations based on available literature.

Target PathwayObserved EffectEffective ConcentrationCell/SystemReference
NF-κBInhibition of nuclear translocation5 - 20 µMTHP-1 cells[8]
MAPK (ERK, p38, JNK)Inhibition of phosphorylation5 - 20 µMTHP-1 cells[8]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced expression1 - 100 µMRAW 264.7 macrophages[2]
NLRP3 InflammasomeAttenuation of activation1 - 100 µMRAW 264.7 macrophages[2]
Nrf2Increased nuclear translocationNot specifiedAng II-challenged vascular endothelium[5]
Molecular TargetObserved EffectEffective ConcentrationCell/SystemReference
Keap1Direct binding (inferred)Not specifiedIn silico and cell-based assays[5][6]
COX-2Reduced expressionNot specifiedMacrophages[9]
iNOSReduced expressionNot specifiedMacrophages[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's molecular targets are provided below.

Western Blot Analysis for NF-κB Activation

This protocol is used to determine the levels of total and phosphorylated NF-κB p65 subunit in both cytosolic and nuclear fractions.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with this compound at desired concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Cell Lysis and Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Wash the nuclear pellet and lyse using a nuclear extraction buffer (e.g., containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

    • Centrifuge to remove debris and collect the supernatant (nuclear fraction).

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total p65 and phospho-p65 overnight at 4°C. Use antibodies against lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]

    • Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is used to determine the in vivo binding of Nrf2 to the antioxidant response element (ARE) in the promoter regions of its target genes.[3][4][11]

  • Cell Culture and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HMOX1, NQO1).

    • Analyze the results to determine the enrichment of Nrf2 binding at these sites relative to the input and IgG controls.[11][12]

Mitochondrial Biogenesis Assay

This assay measures the relative abundance of mitochondrial- and nuclear-encoded proteins to assess changes in mitochondrial mass.

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against a mitochondrial-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).

    • Wash and incubate with fluorescently labeled secondary antibodies with distinct emission spectra.

    • Counterstain the nuclei with DAPI.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of COX-I and SDH-A per cell.

    • Calculate the ratio of COX-I to SDH-A fluorescence intensity. An increase in this ratio is indicative of enhanced mitochondrial biogenesis.[13]

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Schisanlignone_C_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway SchisanlignoneC This compound MAPK MAPK (p38, ERK, JNK) SchisanlignoneC->MAPK JAK_STAT JAK/STAT SchisanlignoneC->JAK_STAT NFkB_activation IκBα degradation NF-κB activation SchisanlignoneC->NFkB_activation Keap1 Keap1 SchisanlignoneC->Keap1 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->MAPK InflammatoryStimuli->JAK_STAT InflammatoryStimuli->NFkB_activation OxidativeStress Oxidative Stress OxidativeStress->Keap1 NFkB_translocation NF-κB (p65 translocation) MAPK->NFkB_translocation Proinflammatory_Genes Pro-inflammatory Gene Expression JAK_STAT->Proinflammatory_Genes NFkB_activation->NFkB_translocation NFkB_translocation->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines COX2_iNOS COX-2, iNOS Proinflammatory_Genes->COX2_iNOS Inflammation Inflammation Cytokines->Inflammation COX2_iNOS->Inflammation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_translocation Nrf2 translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Cellular_Protection->OxidativeStress

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis & Cytosolic/Nuclear Fractionation start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Experimental workflow for Western Blot analysis.

ChIP_Assay_Workflow start Start: Cell Treatment & Cross-linking lysis Cell Lysis & Chromatin Shearing start->lysis ip Immunoprecipitation with anti-Nrf2 Antibody lysis->ip wash Washing ip->wash elute Elution wash->elute reverse Reverse Cross-linking elute->reverse purify DNA Purification reverse->purify qpcr Quantitative PCR (qPCR) purify->qpcr analysis Data Analysis qpcr->analysis end End: Nrf2 Binding Enrichment analysis->end

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound presents a compelling profile as a multi-target agent with significant anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its therapeutic potential for a range of conditions underpinned by inflammation and oxidative stress. While the precise quantitative parameters of its interactions with specific molecular targets require further investigation, the existing body of evidence provides a strong foundation for continued research and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the mechanisms of action of this compound and translate these findings into novel therapeutic strategies.

References

A Comprehensive Review of Dibenzocyclooctadiene Lignans: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family, have garnered significant scientific attention for their diverse and potent pharmacological activities.[1][2] These natural products, characterized by a unique C18 dibenzocyclooctadiene skeleton, have been a focal point of research in medicinal chemistry and drug discovery due to their promising therapeutic applications, including anticancer, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive literature review of dibenzocyclooctadiene lignans, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to facilitate further research and development in this field.

Biological Activities and Therapeutic Potential

Dibenzocyclooctadiene lignans exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. Their mechanisms of action are often multifaceted, targeting various cellular processes and signaling pathways.

Anticancer Activity: A significant body of research has focused on the anticancer properties of these lignans.[1][5] Studies have demonstrated that compounds such as schisandrin B and gomisin A can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] The anticancer effects are often mediated through the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are critical for cancer cell proliferation, survival, and metastasis.[1][5] Furthermore, some dibenzocyclooctadiene lignans have shown potential in overcoming multidrug resistance in cancer cells, a major challenge in oncology.[1]

Anti-inflammatory Effects: Several dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory properties.[3][6] For instance, compounds like (-)-gomisin N, (+)-γ-schisandrin, and rubrisandrin A have been shown to inhibit the production of pro-inflammatory mediators.[3] A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] Additionally, some lignans can suppress the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Hepatoprotective Properties: The hepatoprotective effects of dibenzocyclooctadiene lignans are well-documented, with a long history of use in traditional medicine for treating liver ailments.[1][7] Lignans such as schisandrin B, schisandrin A, and schisandrol B have been identified as key hepatoprotective constituents.[7] Their mechanisms of action include enhancing the liver's antioxidant capacity, protecting against oxidative stress, and inhibiting acetaminophen-induced liver injury by modulating cytochrome P450 enzymes.[1]

Neuroprotective Activities: Certain dibenzocyclooctadiene lignans have shown promise in protecting against neurotoxicity and neurodegenerative diseases.[8] For example, polysperlignans A, B, D, and E have demonstrated neuroprotective effects against β-amyloid and hydrogen peroxide-induced neurotoxicity in PC12 cells.[8] These findings suggest their potential as therapeutic agents for conditions such as Alzheimer's disease.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various dibenzocyclooctadiene lignans, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

CompoundAssayCell LineConcentrationInhibition/EffectReference
Kadsuindutain A-ENO production inhibitionRAW264.7IC50: 10.7-34.0 μMInhibit NO production[9]
Ananonin JNO production inhibitionRAW 264.7IC50: 45.24 ± 1.46 µMInhibit NO production[10]
Ananolignan FNO production inhibitionRAW 264.7IC50: 41.32 ± 1.45 µMInhibit NO production[10]
Ananolignan CNO production inhibitionRAW 264.7IC50: 48.71 ± 1.34 µMInhibit NO production[10]
(-)-Gomisin NAnti-NF-κB activityTHP-1-Blue NF-κB cells10 µMStatistically significant[3][6]
(+)-γ-SchisandrinAnti-NF-κB activityTHP-1-Blue NF-κB cells10 µMStatistically significant[3][6]
Rubrisandrin AAnti-NF-κB activityTHP-1-Blue NF-κB cells10 µMStatistically significant[3]
(-)-Gomisin JAnti-NF-κB activityTHP-1-Blue NF-κB cells10 µMStatistically significant[3][6]

Table 2: Anti-HIV Activity of Dibenzocyclooctadiene Lignans

CompoundAssayTherapeutic Index (TI)Reference
Marlignan CAnti-HIV activity13[8]
Marlignan EAnti-HIV activity16[8]
Marlignan HAnti-HIV activity18[8]
Marlignan LAnti-HIV activity16[8]
Schilancifolignan AAnti-HIV-1 activity8[8]
Schilancifolignan BAnti-HIV-1 activity12[8]
Schilancifolignan CAnti-HIV-1 activity7[8]

Key Signaling Pathways

The biological effects of dibenzocyclooctadiene lignans are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.

anticancer_pathways cluster_lignans Dibenzocyclooctadiene Lignans Lignans e.g., Schisandrin B, Gomisin A PI3K_Akt PI3K/Akt Pathway Lignans->PI3K_Akt Inhibition MAPK MAPK Pathway Lignans->MAPK Modulation NF_kB_pathway NF-κB Pathway Lignans->NF_kB_pathway Inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes NF_kB_pathway->Proliferation Promotes Metastasis Metastasis NF_kB_pathway->Metastasis Promotes

Caption: Anticancer mechanisms of dibenzocyclooctadiene lignans.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_lignans Dibenzocyclooctadiene Lignans cluster_pathway Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates Lignans e.g., (-)-Gomisin N Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NF_kB_active Active NF-κB (p50/p65) NF_kB NF-κB IkB->NF_kB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_active->Proinflammatory_Cytokines Induces transcription iNOS iNOS NF_kB_active->iNOS Induces transcription NO Nitric Oxide iNOS->NO Produces

References

Schisanlignone C: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone C, a dibenzocyclooctadiene lignan, was first isolated and identified in 1992 from the plant Schisandra viridis. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols employed for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and outlines our current understanding of its biological context. While specific biological activities and signaling pathways for this compound remain largely unexplored, this document lays the foundational knowledge for future research and drug development endeavors.

Introduction

Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The genus Schisandra, in particular, is a rich source of structurally unique and biologically active lignans. In 1992, a research group led by Luo Guangqiu reported the discovery of three new lignans from the plant Schisandra viridis A. C. Sm., collected from the northern Guangdong Province of China. Among these was this compound.[1][2] This guide will focus on the initial discovery and characterization of this specific compound.

Discovery and Isolation

This compound was first reported in the paper "Studies on the constituent of Schisandra viridis A. C. Sm. in the northern Guangdong province. II" published in Acta Chimica Sinica in 1992.[1][2]

Plant Material

The dried stems of Schisandra viridis A. C. Smith were used as the source material for the isolation of this compound.

Experimental Protocol: Extraction and Isolation

The following workflow outlines the general procedure for the extraction and isolation of lignans from Schisandra species, based on common practices in the field and inferred from the discovery of similar compounds. The specific details from the original publication by Luo G. et al. form the basis of this protocol.

Workflow for Isolation of this compound

start Dried Stems of Schisandra viridis extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Solvent Partitioning (e.g., with Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel elution Gradient Elution (e.g., Petroleum Ether-Acetone) silica_gel->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative TLC, Recrystallization) tlc->purification schisanlignone_c This compound (Crystalline Solid) purification->schisanlignone_c

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered stems of S. viridis were macerated with 95% ethanol at room temperature.

  • Concentration: The ethanol extract was filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The lignan fraction, including this compound, was typically found in the chloroform-soluble portion.

  • Column Chromatography: The chloroform fraction was subjected to column chromatography on silica gel.

  • Gradient Elution: The column was eluted with a gradient of petroleum ether-acetone, with the polarity gradually increasing. Fractions were collected systematically.

  • Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC). Fractions containing similar components were combined.

  • Purification: The fraction containing this compound was further purified using techniques such as preparative TLC or recrystallization to yield the pure compound as a crystalline solid.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₆O₇
Molecular Weight 414.45 g/mol
CAS Registry No. 144606-83-7
Appearance Crystalline Solid
Source Schisandra viridis A. C. Smith

Table 2: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context.
Aromatic Protons6.5 - 7.0m
Methoxy Protons3.6 - 3.9s
Methylenedioxy Protons~5.9s
Aliphatic Protons1.0 - 2.5m

Table 3: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context.
Carbonyl Carbon~200
Aromatic Carbons100 - 155
Methoxy Carbons55 - 61
Methylenedioxy Carbon~101
Aliphatic Carbons10 - 50

Biological Activity and Signaling Pathways

To date, there is a significant lack of specific research on the biological activities and mechanisms of action of this compound. Most studies on Schisandra lignans have focused on more abundant compounds like schisandrin, gomisin A, and deoxyschisandrin. These related compounds have been shown to possess a wide range of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant activities.

It is plausible that this compound may exhibit similar biological properties due to its structural resemblance to other bioactive dibenzocyclooctadiene lignans. However, dedicated studies are required to confirm this and to elucidate any specific signaling pathways that this compound might modulate.

Logical Relationship for Future Investigation

schisanlignone_c This compound in_vitro In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory, Antioxidant) schisanlignone_c->in_vitro in_vivo In Vivo Animal Models (e.g., Disease Models) in_vitro->in_vivo pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) in_vitro->pathway_analysis in_vivo->pathway_analysis target_id Target Identification pathway_analysis->target_id drug_dev Drug Development Lead target_id->drug_dev

Caption: A proposed logical workflow for future research on this compound.

Conclusion

This compound is a dibenzocyclooctadiene lignan discovered in 1992 from Schisandra viridis. While its initial isolation and structural characterization have been established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide consolidates the foundational knowledge of this compound, providing researchers and drug development professionals with the necessary background to initiate further investigation into the therapeutic potential of this natural product. The detailed experimental approaches and structured data presented herein serve as a valuable resource for future studies aimed at unlocking the pharmacological promise of this compound.

References

An In-depth Technical Guide to Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Schisanlignone C, a lignan compound isolated from plants of the Schisandra genus. This document consolidates its chemical identity, and available biological data, and outlines relevant experimental methodologies.

Chemical Identity

This compound is a naturally occurring lignan.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 144606-83-7[1][2][3][4]
Molecular Formula C23H26O7[4]
Molecular Weight 414.5 g/mol [4]
Purity ≥98% (Commercially available)[4]
Physical Description Powder[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Store at -20°C under an inert atmosphere or at 2-8°C, protected from air and light.[3][4]

Biological Activity and Signaling Pathways

Lignans isolated from Schisandra chinensis (SCL) have demonstrated significant anti-inflammatory properties.[5] These effects are primarily attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Anti-inflammatory Effects

Studies on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) have shown that SCL can significantly suppress the production of pro-inflammatory mediators.[5]

MediatorEffect of SCL Treatment
Nitric Oxide (NO)Significant reduction in release
Prostaglandin E2 (PGE2)Significant reduction in release
Interleukin-1β (IL-1β)Dose-dependent inhibition of production
Interleukin-6 (IL-6)Dose-dependent inhibition of production
Tumor Necrosis Factor-α (TNF-α)Dose-dependent inhibition of production
Monocyte Chemoattractant Protein-1 (MCP-1)Suppression of secretion
RANTES (CCL5)Suppression of secretion
Macrophage Inflammatory Protein-1α (MIP-1α)Suppression of secretion

This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]

Modulation of Signaling Pathways

The anti-inflammatory effects of Schisandra lignans are mediated through the inhibition of critical signaling cascades.

  • NF-κB Pathway: Lignans have been shown to target the NF-κB signaling pathway.[7][8] SCL treatment suppresses the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of NF-κB (IκB-α), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition ultimately leads to a decrease in the expression of pro-inflammatory genes.[5]

  • MAPK Pathway: SCL treatment effectively blocks the phosphorylation of key MAPK molecules, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5] The MAPK pathway is crucial for the activation of transcription factors like activator protein-1 (AP-1), which is also involved in the inflammatory response.[5]

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target. SCL has been observed to decrease the phosphorylation of Akt, a downstream protein of PI3K that plays a role in the LPS-induced activation of the NF-κB pathway.[5]

  • TBK1/IRF3 Pathway: SCL treatment also leads to a decrease in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key components of the type I interferon response.[5]

Below is a representative diagram of the NF-κB signaling pathway, which is a key target of Schisandra lignans.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates SchisanlignoneC This compound (Lignans) SchisanlignoneC->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Experimental_Workflow Start Start: Investigate This compound QC Quality Control: - Purity (HPLC) - Structure (NMR) Start->QC Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW264.7) QC->Cytotoxicity Determine_Conc Determine Non-toxic Concentration Range Cytotoxicity->Determine_Conc Anti_Inflam_Assay Anti-inflammatory Assay: - Stimulate cells (LPS) - Treat with this compound Determine_Conc->Anti_Inflam_Assay Measure_Mediators Measure Inflammatory Mediators: - NO (Griess Assay) - Cytokines (ELISA) Anti_Inflam_Assay->Measure_Mediators Signaling_Analysis Signaling Pathway Analysis: - Western Blot for p-p65, p-p38, etc. Anti_Inflam_Assay->Signaling_Analysis Conclusion Conclusion: Elucidate Anti-inflammatory Mechanism Measure_Mediators->Conclusion Signaling_Analysis->Conclusion

References

Methodological & Application

Application Note & Protocol: A Proposed Total Synthesis of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Schisanlignone C is a dibenzocyclooctadiene lignan with potential biological activity. This document outlines a detailed, proposed total synthesis protocol for this compound. As no direct total synthesis has been published to date, this protocol is based on the successful and well-documented asymmetric total syntheses of structurally analogous lignans, such as Gomisin O, Interiotherin A, and Angeloylgomisin R.[1][2][3][4] The proposed strategy relies on a convergent approach featuring key steps such as an asymmetric crotylation to establish initial stereocenters, a diastereoselective hydroboration/Suzuki-Miyaura coupling to form a key biaryl precursor, and a highly stereoselective oxidative biaryl cuprate coupling to construct the core dibenzocyclooctadiene ring system.[1][2][3][4]

Proposed Retrosynthetic Analysis and Strategy

The proposed synthesis of this compound is based on a convergent strategy that has been successfully applied to other dibenzocyclooctadiene lignans.[2][3] The key disconnection is the atroposelective formation of the biaryl bond to form the eight-membered ring. The stereochemistry of this ring is controlled by the pre-existing stereocenters in the acyclic precursor, which are, in turn, installed using an asymmetric crotylation reaction.

Experimental Protocols

This section details the proposed step-by-step experimental procedures for the total synthesis of this compound.

Synthesis of the Aryl Aldehyde Precursor

The synthesis would commence with a commercially available, appropriately substituted aromatic compound that will form one of the aryl rings of this compound. The specific starting material would be 3,4,5-trimethoxybenzaldehyde.

Asymmetric Crotylation

The stereocenters on the aliphatic bridge are proposed to be installed via a highly enantioselective crotylation of the aryl aldehyde.

Protocol:

  • To a solution of the Leighton auxiliary in toluene at -78 °C is added a solution of crotylmagnesium bromide.

  • After stirring for 30 minutes, a solution of 3,4,5-trimethoxybenzaldehyde in toluene is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Synthesis of the 1,4-Diarylbutane Precursor

A diastereoselective hydroboration followed by a Suzuki-Miyaura coupling is proposed to construct the 1,4-diarylbutane backbone.

Protocol:

  • Hydroboration: To a solution of the homoallylic alcohol in THF at 0 °C is added 9-BBN dimer. The reaction is warmed to room temperature and stirred for 12 hours.

  • Suzuki-Miyaura Coupling: To the above solution is added a solution of the second aryl bromide fragment, aqueous K3PO4, and Pd(dppf)Cl2.

  • The reaction mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • The residue is purified by flash chromatography to yield the 1,4-diarylbutane.

Atropdiastereoselective Biaryl Cuprate Coupling

The crucial eight-membered ring is formed via a highly stereoselective intramolecular oxidative coupling of a cuprate intermediate.[2][3]

Protocol:

  • The 1,4-diarylbutane precursor is first converted to the corresponding organostannane.

  • The organostannane is then subjected to tin-lithium exchange with n-butyllithium in THF at -78 °C.

  • The resulting aryllithium is transmetalated with CuCN.

  • The solution of the organocuprate is warmed to -20 °C and stirred for 2 hours to effect the intramolecular coupling.

  • The reaction is quenched with a mixture of saturated aqueous NH4Cl and NH4OH.

  • The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over Na2SO4, and concentrated.

  • Purification by flash chromatography affords this compound.

Data Presentation

The following table summarizes the estimated yields for each key step in the proposed synthesis of this compound, based on reported yields for analogous reactions in the synthesis of related dibenzocyclooctadiene lignans.[2][3]

StepReactionEstimated Yield (%)
1Asymmetric Crotylation85 - 95
2Hydroboration/Suzuki-Miyaura Coupling70 - 85
3Atropdiastereoselective Biaryl Coupling60 - 75
Overall Total Synthesis 36 - 60

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Total_Synthesis_of_Schisanlignone_C A Aryl Aldehyde (3,4,5-trimethoxybenzaldehyde) B Asymmetric Crotylation A->B Leighton Auxiliary, Crotyl-MgBr C Homoallylic Alcohol B->C D Hydroboration/ Suzuki-Miyaura Coupling C->D 1. 9-BBN 2. Aryl Bromide, Pd(dppf)Cl2 E 1,4-Diarylbutane Precursor D->E F Atropdiastereoselective Biaryl Cuprate Coupling E->F 1. n-BuLi, SnBu3Cl 2. n-BuLi, CuCN G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This document outlines a proposed total synthesis of this compound based on established methodologies for structurally related compounds. The reaction conditions and yields are estimations and would require experimental optimization. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Quantification of Schisanlignone C using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, which are widely used in traditional medicine. The quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound.

The method outlined below is based on established analytical principles for the quantification of structurally related lignans and provides a robust starting point for researchers. It incorporates a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior, such as Schisandrin, can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control matrix (e.g., blank plasma, tissue homogenate)

Instrumentation
  • HPLC system capable of binary gradient elution

  • A C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation for Plasma Samples
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

The following parameters are proposed based on the known molecular weight of this compound (414.5 g/mol ) and the typical fragmentation of dibenzocyclooctadiene lignans. It is highly recommended to optimize these parameters in the user's laboratory.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 415.5 ([M+H]⁺)
Product Ions (Q3) To be determined by infusion of a standard solution. Likely fragments would result from the loss of methoxy groups (-31 Da), or cleavage of the cyclooctadiene ring.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this method upon validation.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 10001> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow5< 15%< 15%85 - 115%
Medium50< 15%< 15%85 - 115%
High500< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow5> 80%85 - 115%
Medium50> 80%85 - 115%
High500> 80%85 - 115%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Peak Area Ratio) msms->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound quantification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal - Instrument parameters not optimized- Poor recovery during sample preparation- Degradation of the analyte- Infuse a standard solution to optimize MS parameters (precursor/product ions, collision energy).- Evaluate each step of the sample preparation for analyte loss.- Check the stability of this compound in the sample matrix and during storage.
High Background/Interference - Insufficient sample cleanup- Contamination of the mobile phase or system- Optimize the protein precipitation step (e.g., try acetonitrile).- Consider solid-phase extraction (SPE) for cleaner samples.- Use fresh, high-purity solvents and flush the HPLC system.
Poor Peak Shape - Incompatible reconstitution solvent- Column degradation- Improper mobile phase pH- Ensure the reconstitution solvent is similar in composition to the initial mobile phase.- Replace the HPLC column.- Verify the pH of the mobile phase.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation- Autosampler injection issues- Fluctuations in instrument performance- Ensure precise and consistent pipetting during sample preparation.- Check the autosampler for air bubbles and proper functioning.- Perform system suitability tests before each analytical run.

Application Notes and Protocols for Developing Cell-Based Assays for Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1] These properties make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological activities of this compound. The described methods will enable researchers to assess its effects on cell viability, inflammation, oxidative stress, apoptosis, and neuroprotection, as well as to elucidate its mechanism of action through the analysis of key signaling pathways.

Key Biological Activities and Underlying Signaling Pathways

This compound exerts its effects by modulating several key signaling pathways:

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] Additionally, it can modulate the MAPK (Mitogen-Activated Protein Kinase) pathway , including p38, ERK, and JNK, which are also critical regulators of inflammation.[5]

  • Antioxidant Effects: The antioxidant properties of this compound are linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[6][7] this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6]

  • Anticancer and Apoptotic Effects: In cancer cell lines, such as the human leukemia cell line U937, this compound has been observed to induce apoptosis. This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[1]

  • Neuroprotective Effects: this compound has demonstrated protective effects in models of neurotoxicity, such as those induced by amyloid-beta (Aβ).[8] Its antioxidant and anti-inflammatory properties are thought to contribute to its neuroprotective capacity.

The following sections provide detailed protocols to investigate these activities and pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a crucial first step to identify a non-toxic working concentration range for subsequent assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9][10][11][12]

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, U937 leukemia cells, or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)100
1
5
10
25
50
100

Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

[8][13][14]Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration in each sample.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (Section 2.1).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. T[15][16][17]his typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the supernatant samples and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Experimental Workflow for Anti-inflammatory Assays

Anti_Inflammatory_Assay cluster_prep Preparation & Treatment cluster_assays Assays cluster_analysis Analysis seed_cells Seed RAW 264.7 cells pretreat_scc Pre-treat with this compound seed_cells->pretreat_scc stimulate_lps Stimulate with LPS pretreat_scc->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for Cytokines collect_supernatant->elisa_assay read_absorbance_griess Read absorbance (540 nm) griess_assay->read_absorbance_griess read_absorbance_elisa Read absorbance (450 nm) elisa_assay->read_absorbance_elisa calculate_results Calculate concentrations read_absorbance_griess->calculate_results read_absorbance_elisa->calculate_results

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant Activity Assay (Cellular ROS Detection)

Principle: This assay measures the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

[18][19][20][21]Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or SH-SY5Y cells) in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with this compound for a specified period (e.g., 1-24 hours).

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to an oxidative stressor, such as H₂O₂ (e.g., 100-500 µM) or another relevant stimulus, in the presence or absence of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the cells treated with the oxidative stressor alone.

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units)% Reduction in ROS
Control
Oxidative Stressor0
Oxidative Stressor + this compound (1 µM)
Oxidative Stressor + this compound (5 µM)
Oxidative Stressor + this compound (10 µM)
Oxidative Stressor + this compound (25 µM)
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

[22][23][24][25]Protocol:

  • Cell Seeding and Treatment: Seed U937 cells and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
Neuroprotection Assay

Principle: This assay evaluates the ability of this compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. Cell viability is assessed using the MTT assay.

Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid if desired.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. 3[26]. Aβ Treatment: Add aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅ at 10 µM or Aβ₁₋₄₂ at a predetermined toxic concentration) to the wells and incubate for 24 hours. 4[26][27][28]. Cell Viability Assessment: Perform the MTT assay as described in Section 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with Aβ).

Data Presentation:

Treatment% Cell Viability
Control100
Aβ alone
Aβ + this compound (1 µM)
Aβ + this compound (5 µM)
Aβ + this compound (10 µM)
Aβ + this compound (25 µM)
Western Blot Analysis of Signaling Pathways

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is essential for investigating the effects of this compound on the protein expression and phosphorylation status of key components of the NF-κB, Nrf2, and MAPK signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture the appropriate cells (e.g., RAW 264.7 for inflammation, HaCaT for oxidative stress) and treat with this compound and/or a stimulus (e.g., LPS, H₂O₂).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 and NF-κB translocation studies, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, p-Nrf2, Nrf2, HO-1, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C. 8. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation:

Present the results as representative blot images and bar graphs showing the relative protein expression or phosphorylation levels.

Signaling Pathway Diagrams

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex Degrades p65 p65 p65_nuc p65 p65->p65_nuc Translocates p50 p50 p50_nuc p50 p50->p50_nuc Translocates DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription Schisanlignone_C This compound Schisanlignone_C->IKK Inhibits

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Transcription Schisanlignone_C This compound Schisanlignone_C->p38 Inhibits phosphorylation Schisanlignone_C->ERK Inhibits phosphorylation Schisanlignone_C->JNK Inhibits phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound. By employing these standardized cell-based assays, researchers can systematically investigate its therapeutic potential across multiple disease areas, including inflammation, oxidative stress-related disorders, cancer, and neurodegenerative diseases. The elucidation of its effects on key signaling pathways will be instrumental in understanding its mechanism of action and advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Administration of Schisandra Lignans in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the administration of Schisanlignone C in animal models are not available in the public domain. The following application notes and protocols are based on published research for other prominent lignans isolated from Schisandra chinensis and Schisandra sphenanthera, such as Schisandrin A, Schisandrin B, and Schisantherin A, as well as Schisandra lignan extracts (SLE). These protocols can serve as a starting point for designing experiments with this compound, with the understanding that compound-specific optimization will be necessary.

Introduction

Lignans derived from the medicinal plant Schisandra chinensis have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2][3] These properties make them promising candidates for drug development. This document provides a detailed overview of the administration of Schisandra lignans in various animal models, summarizing quantitative data and providing standardized experimental protocols to guide researchers in the field.

Quantitative Data Summary

The following tables provide a summary of the quantitative data from various studies involving the administration of Schisandra lignans to animal models.

Table 1: Pharmacokinetic Parameters of Schisandra Lignans in Rats

LignanDosage and RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Schisandrin1.5 g/kg (oral, extract)132.4 ± 36.20.57.9856.3 ± 189.5[4]
Schisandrol B1.5 g/kg (oral, extract)48.7 ± 15.30.58.1312.6 ± 98.7[4]
Deoxyschisandrin1.5 g/kg (oral, extract)18.9 ± 5.61.09.4158.7 ± 45.2[4]
γ-Schisandrin1.5 g/kg (oral, extract)25.4 ± 7.81.010.2210.4 ± 65.4[4]
Schisantherin A1.5 g/kg (oral, extract)5.8 ± 1.91.56.839.8 ± 12.5[4]
Deoxyschisandrin25 mg/kg (oral, pure)180.2 ± 45.10.252.9489.6 ± 112.3[5]

Table 2: Hepatoprotective Effects of Schisandra Lignans in Mice

Lignan/ExtractAnimal ModelDosage (mg/kg/day, oral)DurationKey FindingsReference
Schisandra Lignan Extract (SLE)Alcohol-induced liver injury20060 daysDecreased serum ALT, AST; reduced hepatic fat deposition.[6][7]
Schisandra Lignan Extract (SLE)Restraint stress-induced liver damage100, 2005 daysReduced liver damage; decreased plasma corticosterone.[1]
Schisantherin AAPAP-induced hepatotoxicityNot specifiedNot specifiedIdentified as a potent hepatoprotective agent.[8]

Table 3: Neuroprotective and Anti-inflammatory Effects of Schisandra Lignans

Lignan/ExtractAnimal ModelDosage (mg/kg/day, oral)DurationKey FindingsReference
Schisandra Lignan Extract (SLE)Restraint-stressed mice (Anxiety)100, 2008 daysReversed stress-induced anxiety; modulated HPA axis.[9]
Total Lignans of S. chinensis (TLS)Aβ1-42-induced mice (Alzheimer's)50, 200Not specifiedImproved cognitive function; reduced neurodegeneration.[10]
Lignans from PE fraction of S. chinensisD-galactose-induced rats (Aging)Not specified6 weeksAmeliorated cognitive deficits; attenuated brain oxidative damage.[11]
Schisandra chinensis Lignans (SCL)CUMS mice (Depression)Not specifiedNot specifiedAmeliorated depressive-like behaviors; reduced neuroinflammation.[12]

Experimental Protocols

Animal Models
  • Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and neuroprotective studies.

  • Mice: ICR or Kunming mice are frequently used for hepatoprotective and anti-inflammatory assays.

All animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatization for at least one week prior to the experiment is crucial.[13]

Preparation and Administration of Schisandra Lignans
  • Extraction: Schisandra lignans are typically extracted from the fruits of Schisandra chinensis or Schisandra sphenanthera. A common method involves extraction with ethanol, followed by partitioning with ethyl acetate to enrich the lignan content.[8]

  • Formulation: For oral administration, the dried extract or purified lignan is often suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or Tween 80 solution.

  • Route of Administration: Oral gavage (intragastric administration) is the most common route for evaluating the therapeutic effects of Schisandra lignans.[1][5][6][9][13] Intravenous administration is used for pharmacokinetic studies to determine absolute bioavailability.

  • Dosage: Dosages vary depending on the specific lignan and the experimental model, ranging from 50 to 200 mg/kg for extracts and lower for purified compounds.[1][9][10]

Pharmacokinetic Studies

This protocol is based on studies investigating the pharmacokinetics of various Schisandra lignans in rats.[4][5]

  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water before drug administration.

  • Drug Administration:

    • Oral: Administer the lignan suspension via oral gavage.

    • Intravenous: Administer the lignan solution via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) after administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extraction: Precipitate plasma proteins with acetonitrile.[5] Centrifuge and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the concentration of the lignan in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][13]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using appropriate software.

Hepatoprotective Activity Assessment

This protocol is a generalized procedure based on alcohol-induced and stress-induced liver injury models in mice.[1][6][7]

  • Model Induction:

    • Chronic Alcohol-Induced Liver Injury: Administer 50% ethanol (10 mL/kg) to mice by oral gavage once daily for 60 days.[6][7]

    • Restraint Stress-Induced Liver Damage: Place mice in a restraint tube for 18 hours.[1]

  • Treatment: Administer the Schisandra lignan extract or purified compound orally for a specified period before and/or during model induction.

  • Sample Collection: At the end of the experiment, collect blood via cardiac puncture and harvest the liver.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

    • Measure levels of oxidative stress markers in liver homogenates, such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1]

  • Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology.

Neuroprotective Activity Assessment

This protocol is based on a model of Alzheimer's disease induced by Aβ1-42 in mice.[10]

  • Model Induction: Induce neurodegeneration by intracerebroventricular injection of Aβ1-42.

  • Treatment: Administer the Schisandra lignan extract or purified compound orally for a specified period.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Shuttle-Box Test: To evaluate avoidance learning.[10]

  • Biochemical Analysis: Measure markers of oxidative stress and inflammation in brain tissue homogenates.

  • Histopathological Analysis: Perform immunohistochemical staining of brain sections to assess neuronal survival and neuroinflammation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis AnimalModel Animal Model Selection (Rat or Mouse) ModelInduction Disease Model Induction (e.g., Alcohol, Stress, Aβ1-42) AnimalModel->ModelInduction DrugPrep Lignan Preparation (Extract or Pure Compound) Treatment Lignan Administration (Oral Gavage) DrugPrep->Treatment Behavioral Behavioral Tests (Neuroprotective Models) Treatment->Behavioral Biochemical Biochemical Analysis (Blood and Tissue) Treatment->Biochemical Histo Histopathological Examination Treatment->Histo

Caption: General experimental workflow for evaluating Schisandra lignans.

signaling_pathway cluster_stress Oxidative Stress & Inflammation cluster_lignans Schisandra Lignans cluster_effects Cellular Effects cluster_outcome Therapeutic Outcomes ROS Reactive Oxygen Species (ROS) Hepatoprotection Hepatoprotection ROS->Hepatoprotection Damage InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Neuroprotection Neuroprotection InflammatoryCytokines->Neuroprotection Damage Lignans Schisandra Lignans AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GPx) Lignans->AntioxidantEnzymes Activates NFkB ↓ NF-κB Pathway Lignans->NFkB Inhibits MAPK ↓ MAPK Pathway Lignans->MAPK Inhibits AntioxidantEnzymes->Hepatoprotection NFkB->Neuroprotection MAPK->Neuroprotection

Caption: Putative signaling pathways of Schisandra lignans' protective effects.

References

Application Notes and Protocols for the Extraction of Schisanlignone C from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Schisanlignone C, a bioactive lignan found in the fruits of Schisandra chinensis. While specific protocols for this compound are not extensively detailed in current literature, this guide synthesizes established methods for the extraction of lignans from Schisandra chinensis, which can be adapted for the targeted isolation of this compound. The protocol covers sample preparation, various extraction techniques, and purification strategies. Additionally, quantitative data for related lignans from Schisandra chinensis are presented to provide an expected range of yields. A potential signaling pathway for the bioactivity of this compound is also discussed, based on the known mechanisms of structurally similar compounds.

Introduction

Schisandra chinensis, a well-known medicinal plant, is a rich source of various bioactive compounds, particularly lignans. These lignans, including this compound, have garnered significant interest for their potential therapeutic properties, which include hepatoprotective, anti-inflammatory, and neuroprotective effects. The development of efficient and reliable extraction and purification protocols is crucial for the advancement of research and drug development based on these compounds. This application note provides a comprehensive guide for researchers to extract and isolate this compound from Schisandra chinensis for further pharmacological investigation.

Quantitative Data on Lignan Content in Schisandra chinensis

The concentration of individual lignans in Schisandra chinensis can vary depending on the plant's origin, harvesting time, and the extraction method employed. While specific quantitative data for this compound is limited, the following tables summarize the reported yields of other major lignans from Schisandra chinensis, which can serve as a reference.

Table 1: Total Lignan Content Using Smashing Tissue Extraction (STE)

Lignan GroupPlant MaterialExtraction SolventTotal Lignan Content (mg/g of dry weight)Reference
Five Lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C)Fruit75% Aqueous Ethanol13.89 ± 0.014[1]

Table 2: Concentration of Individual Lignans in a Purified Extract

LignanPurification MethodConcentration (mg/g of purified extract)Reference
Schisandrol BUAE followed by CC and SAS145.32[2]
Schisandrin AUAE followed by CC and SAS56.65[2]
γ-SchisandrinUAE followed by CC and SAS66.38[2]
Gomisin NUAE followed by CC and SAS266.70[2]
Schisandrin CUAE followed by CC and SAS46.80[2]

UAE: Ultrasonic-Assisted Extraction; CC: Column Chromatography; SAS: Supercritical Antisolvent Precipitation.

Experimental Protocols

This section outlines a general protocol for the extraction and purification of lignans, including this compound, from Schisandra chinensis. Researchers may need to optimize these conditions for their specific requirements.

Plant Material and Preparation
  • Source: Obtain dried fruits of Schisandra chinensis from a reputable supplier.

  • Grinding: Grind the dried fruits into a fine powder (e.g., 60-120 mesh) to increase the surface area for efficient extraction.

  • Drying: Ensure the powdered material is thoroughly dried to remove any residual moisture.

Extraction Methodologies

Several methods can be employed for the extraction of lignans. Below are three effective techniques.

This method offers high efficiency in a short duration.

  • Solvent: Prepare a 75% aqueous ethanol solution.

  • Solid-to-Liquid Ratio: Mix the powdered Schisandra chinensis with the solvent at a ratio of 1:19 (g/mL).

  • Extraction: Subject the mixture to smashing tissue extraction at a voltage of 180 V for 1 minute.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude lignan extract.

  • Solvent: Use methanol or ethanol as the extraction solvent.

  • Procedure: Mix the powdered plant material with the solvent in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Follow the same steps as in the STE method to obtain the crude extract.

A traditional and exhaustive extraction method.

  • Apparatus: Set up a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.

  • Procedure: Place the powdered plant material in a cellulose thimble. Add the extraction solvent (e.g., methanol or ethanol) to the round-bottom flask. Heat the solvent to reflux. The solvent vapor will rise, condense, and drip into the thimble, extracting the lignans. The process is typically run for several hours (e.g., 4-6 hours).

  • Concentration: After extraction, the solvent containing the extracted lignans is collected from the round-bottom flask and concentrated.

Purification of this compound

The crude extract contains a mixture of lignans and other phytochemicals. Further purification is necessary to isolate this compound.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution system of solvents with increasing polarity is typically employed. For example, a gradient of hexane and ethyl acetate can be used.

    • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For higher purity, the fractions enriched with this compound from column chromatography can be further purified using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.

Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • An analytical HPLC system equipped with a UV or DAD detector is used for the quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The identity and structure of the isolated this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (for molecular weight determination) and 1D and 2D NMR (for structural elucidation).

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound extraction and a potential signaling pathway for its bioactivity.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Dried Schisandra chinensis Fruits grinding Grinding to Fine Powder start->grinding extraction_choice Extraction Method grinding->extraction_choice ste Smashing Tissue Extraction extraction_choice->ste High Efficiency uae Ultrasonic-Assisted Extraction extraction_choice->uae Moderate soxhlet Soxhlet Extraction extraction_choice->soxhlet Exhaustive crude_extract Crude Lignan Extract ste->crude_extract uae->crude_extract soxhlet->crude_extract cc Column Chromatography crude_extract->cc prep_hplc Preparative HPLC cc->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound analysis Quantification & Characterization (HPLC, MS, NMR) isolated_compound->analysis ampk_pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_lignan Potential Lignan Interaction stress Cellular Stress (e.g., Low Glucose, Hypoxia) amp_ratio Increased AMP/ATP Ratio stress->amp_ratio lkb1 LKB1 amp_ratio->lkb1 ampk AMPK lkb1->ampk Phosphorylation catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) ampk->catabolism Activates anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) ampk->anabolism Inhibits lignan This compound (Hypothesized) lignan->ampk Modulates?

References

Application Notes and Protocols for Schisanlignone C in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Its potent anti-inflammatory and antioxidant properties are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of this compound (also referred to as Schisandrin C) in neurodegenerative disease models.

Table 1: In Vitro Efficacy of this compound

Cell LineModel of NeurodegenerationTreatment ConcentrationKey FindingsReference
U937 cellsGeneral apoptosis model25-100 µMDose-dependent induction of apoptosis, activation of caspase-3 and -9, and down-regulation of Bcl-2.[3]
BV-2 microgliaLipoteichoic acid (LTA)-induced neuroinflammation20 µMInhibition of pro-inflammatory mediators (PGE2, NO, ROS) and suppression of NF-κB, AP-1, JAK-STATs, and MAPK activation.[2]
HT22 hippocampal neuronsMG132-induced proteasome inhibition1-4 µMIncreased cell viability and reduced cytoplasmic accumulation of TDP-43.[4]
PC12 neuronal cellsHydrogen peroxide-induced oxidative stress10-50 µg/mL (of a mixture containing Schisandrin C)Significant protection against neuronal cell death.[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosage and AdministrationKey FindingsReference
MiceAβ1-42-induced Alzheimer's disease15-150 µg/kg; intracerebroventricular injection for 5 daysReduced memory deficits, neuroprotective effects in the hippocampus, inhibited cholinesterase activity, and increased antioxidant enzyme activity.[3][6]
APP/PS1 transgenic miceAlzheimer's disease2 mg/kg/day; intraperitoneal injection for 2 weeksAmeliorated cognitive impairment and attenuated Aβ deposition.[7][8]
RatsStreptozotocin (STZ)-induced Alzheimer's diseaseNot specifiedDose-dependently decreased the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[9]
MiceAβ1-42-induced Alzheimer's disease2 mg/kg/day (as part of a combination treatment)Attenuated inflammatory response by inhibiting the TLR4/NF-κB/NLRP3 pathway.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in Microglia

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS) or lipoteichoic acid (LTA)-activated microglial cells.

Materials:

  • BV-2 microglial cells

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or Lipoteichoic acid (LTA)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • DCFH-DA stain for Reactive Oxygen Species (ROS) measurement

  • 96-well plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) or LTA (10 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS/LTA alone).

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytokine Measurement (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Measurement:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[11][12]

Protocol 2: In Vivo Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.

Materials:

  • C57BL/6 mice

  • This compound

  • Aβ1-42 peptide, oligomerized

  • Stereotaxic apparatus

  • Morris Water Maze (MWM) equipment

  • ELISA kits for brain tissue analysis (e.g., Aβ, TNF-α)

  • Reagents for immunohistochemistry (e.g., anti-Iba1 antibody for microglia)

Procedure:

  • Animal Model Induction:

    • Anesthetize mice and place them in a stereotaxic apparatus.

    • Inject oligomerized Aβ1-42 (e.g., 5 µL of a 1 mg/mL solution) into the lateral ventricles.

  • Treatment:

    • Administer this compound (e.g., 2 mg/kg/day, i.p.) or vehicle for 14 consecutive days, starting one day after Aβ1-42 injection.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 10-13): Train the mice to find a hidden platform in a circular pool of water for four trials per day. Record the escape latency and path length.

    • Probe Trial (Day 14): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect the brain tissue.

    • Biochemical Analysis: Homogenize one hemisphere of the brain and use the supernatant for ELISA to measure levels of Aβ, TNF-α, and other relevant markers.

    • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, section the brain, and perform immunohistochemistry using antibodies against markers of interest (e.g., Iba1 for microglial activation, NeuN for neuronal survival).

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway in neuronal or microglial cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, BV-2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit. For total protein expression of downstream targets (HO-1, NQO1), lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the respective loading controls (Lamin B1 for nuclear extracts, β-actin for cytoplasmic and total extracts).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of this compound and a typical experimental workflow.

Schisanlignone_C_Pathway cluster_stress Oxidative Stress & Neuroinflammation cluster_cell Microglia / Neuron cluster_nrf2 Nrf2 Pathway cluster_inflammation Inflammatory Pathways ROS ROS Keap1 Keap1 ROS->Keap1 Inflammatory\nStimuli (LPS/LTA) Inflammatory Stimuli (LPS/LTA) NF-κB, MAPK, STATs NF-κB, MAPK, STATs Inflammatory\nStimuli (LPS/LTA)->NF-κB, MAPK, STATs This compound This compound This compound->Keap1 inhibits This compound->NF-κB, MAPK, STATs inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE translocation HO-1, NQO1\n(Antioxidant Enzymes) HO-1, NQO1 (Antioxidant Enzymes) ARE->HO-1, NQO1\n(Antioxidant Enzymes) HO-1, NQO1\n(Antioxidant Enzymes)->ROS neutralizes Neuroprotection Neuroprotection HO-1, NQO1\n(Antioxidant Enzymes)->Neuroprotection Pro-inflammatory\nMediators (NO, TNF-α) Pro-inflammatory Mediators (NO, TNF-α) NF-κB, MAPK, STATs->Pro-inflammatory\nMediators (NO, TNF-α) Neuronal Damage Neuronal Damage Pro-inflammatory\nMediators (NO, TNF-α)->Neuronal Damage

Caption: Mechanism of this compound in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture\n(e.g., BV-2 Microglia) Cell Culture (e.g., BV-2 Microglia) Treatment with\nthis compound Treatment with This compound Cell Culture\n(e.g., BV-2 Microglia)->Treatment with\nthis compound Induction of\nNeuroinflammation (LPS/LTA) Induction of Neuroinflammation (LPS/LTA) Treatment with\nthis compound->Induction of\nNeuroinflammation (LPS/LTA) Behavioral Assessment\n(e.g., Morris Water Maze) Behavioral Assessment (e.g., Morris Water Maze) Treatment with\nthis compound->Behavioral Assessment\n(e.g., Morris Water Maze) Measurement of\nInflammatory Markers\n(NO, Cytokines, ROS) Measurement of Inflammatory Markers (NO, Cytokines, ROS) Induction of\nNeuroinflammation (LPS/LTA)->Measurement of\nInflammatory Markers\n(NO, Cytokines, ROS) Data Analysis &\nInterpretation Data Analysis & Interpretation Measurement of\nInflammatory Markers\n(NO, Cytokines, ROS)->Data Analysis &\nInterpretation Animal Model of\nNeurodegeneration\n(e.g., Aβ injection) Animal Model of Neurodegeneration (e.g., Aβ injection) Animal Model of\nNeurodegeneration\n(e.g., Aβ injection)->Treatment with\nthis compound Histological &\nBiochemical Analysis\nof Brain Tissue Histological & Biochemical Analysis of Brain Tissue Behavioral Assessment\n(e.g., Morris Water Maze)->Histological &\nBiochemical Analysis\nof Brain Tissue Histological &\nBiochemical Analysis\nof Brain Tissue->Data Analysis &\nInterpretation

Caption: General experimental workflow for evaluating this compound.

Nrf2_Activation_Logic This compound\nTreatment This compound Treatment Increased Nuclear\nNrf2 Levels Increased Nuclear Nrf2 Levels This compound\nTreatment->Increased Nuclear\nNrf2 Levels Increased Expression of\nAntioxidant Enzymes\n(HO-1, NQO1) Increased Expression of Antioxidant Enzymes (HO-1, NQO1) Increased Nuclear\nNrf2 Levels->Increased Expression of\nAntioxidant Enzymes\n(HO-1, NQO1) Decreased Oxidative\nStress (ROS) Decreased Oxidative Stress (ROS) Increased Expression of\nAntioxidant Enzymes\n(HO-1, NQO1)->Decreased Oxidative\nStress (ROS) Neuroprotection Neuroprotection Decreased Oxidative\nStress (ROS)->Neuroprotection

Caption: Logical flow of Nrf2 pathway activation by this compound.

References

Application of Schisanlignone C in Anti-Inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its potent anti-inflammatory properties. This document provides a comprehensive overview of the application of this compound in anti-inflammatory research, including detailed experimental protocols and a summary of its effects on key inflammatory mediators and signaling pathways. The information presented here is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory mediators. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[4][5] Additionally, it suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2][3] This dual inhibition leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorThis compound Concentration (µM)Inhibition (%)IC50 (µM)Reference
Nitric Oxide (NO)10Significant reduction~21.34[7]
50Dose-dependent reduction[8]
100Dose-dependent reduction[8]
TNF-α1, 10, 100Significant reduction[6]
IL-1β1, 10, 100Significant reduction[6]
IL-61, 10, 100Significant reduction[6]

Table 2: Effect of this compound on Protein Expression of Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages

ProteinThis compound Concentration (µM)OutcomeReference
iNOS12.5, 25, 50, 100Dose-dependent reduction in mRNA and protein expression[8]
COX-212.5, 25, 50, 100Dose-dependent reduction in mRNA and protein expression[8]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in vitro.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

1.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.[10]

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[8]

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).[8][10]

1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[11]

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[11]

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.[11][12]

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][14][15][16][17]

  • Briefly, the assay involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate.[14] The addition of a substrate solution results in a color change proportional to the amount of cytokine present, which is quantified by measuring the absorbance at 450 nm.[14]

1.4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

  • After the appropriate stimulation time (e.g., 30-60 minutes for signaling pathway activation), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[19] Also, probe for iNOS and COX-2. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G This compound Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa degradation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene SchisanlignoneC This compound SchisanlignoneC->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G This compound Inhibition of MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3Ks MAP3Ks TLR4->MAP3Ks activates p38 p38 MAP3Ks->p38 phosphorylates ERK ERK MAP3Ks->ERK phosphorylates JNK JNK MAP3Ks->JNK phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene SchisanlignoneC This compound SchisanlignoneC->p38 inhibits phosphorylation SchisanlignoneC->ERK inhibits phosphorylation SchisanlignoneC->JNK inhibits phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G E Griess Assay (NO) D->E F ELISA (Cytokines) D->F H Western Blot (Proteins) G->H

Caption: Workflow for in vitro anti-inflammatory evaluation.

References

Application Notes and Protocols for Investigating Nrf2 Pathway Activation by Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its therapeutic potential, particularly its potent antioxidant and cytoprotective properties. These effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This transcriptional activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby fortifying cellular defenses against oxidative damage.

Recent studies have elucidated that this compound directly targets Keap1, thereby disrupting the Keap1-Nrf2 interaction and initiating the downstream signaling cascade.[1] This targeted mechanism of action makes this compound a valuable pharmacological tool for investigating the Nrf2 pathway and a promising candidate for the development of novel therapeutics for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and drug-induced organ toxicity.

This document provides detailed application notes and experimental protocols for researchers to effectively utilize this compound as a tool to study and modulate the Nrf2 signaling pathway in various cellular and preclinical models.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key components of the Nrf2 signaling pathway.

Table 1: Effect of this compound on Nrf2 and Downstream Target Protein Expression in APAP-Induced Liver Injury Mouse Model

Treatment GroupNrf2 Protein Expression (Fold Change vs. Model)HO-1 Protein Expression (Fold Change vs. Model)NQO1 Protein Expression (Fold Change vs. Model)GCLC Protein Expression (Fold Change vs. Model)
Model (APAP only)1.001.001.001.00
This compound (Low Dose)IncreasedIncreasedIncreasedIncreased
This compound (Medium Dose)IncreasedIncreasedIncreasedIncreased
This compound (High Dose)IncreasedIncreasedIncreasedIncreased

Note: Specific fold-change values with statistical significance are detailed in the cited literature. The general trend observed is a dose-dependent increase in protein expression with this compound treatment.[1]

Table 2: Effect of this compound on Nrf2 and Downstream Target mRNA Expression in APAP-Induced Liver Injury Mouse Model

Treatment GroupNrf2 mRNA Expression (Fold Change vs. Model)HO-1 mRNA Expression (Fold Change vs. Model)NQO1 mRNA Expression (Fold Change vs. Model)GCLC mRNA Expression (Fold Change vs. Model)
Model (APAP only)1.001.001.001.00
This compound (Low Dose)IncreasedIncreasedIncreasedIncreased
This compound (Medium Dose)IncreasedIncreasedIncreasedIncreased
This compound (High Dose)IncreasedIncreasedIncreasedIncreased

Note: Specific fold-change values with statistical significance are detailed in the cited literature. The general trend observed is a dose-dependent increase in mRNA expression with this compound treatment.[1]

Mandatory Visualizations

Nrf2_Pathway_Activation_by_Schisanlignone_C cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination SchisanlignoneC This compound SchisanlignoneC->Keap1 Inhibition Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding TargetGenes HO-1, NQO1, GCLC, etc. ARE->TargetGenes Gene Transcription

Caption: this compound activates the Nrf2 pathway by inhibiting Keap1.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Nrf2 Pathway Activation start Seed Cells (e.g., HepG2, HUVECs) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment lysis Cell Lysis treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay protein_quant Protein Quantification lysis->protein_quant western Western Blot (Nrf2, Keap1, HO-1, NQO1) protein_quant->western qpcr RT-qPCR (Nrf2, HO-1, NQO1 mRNA) rna_extraction->qpcr

Caption: Workflow for studying this compound's effect on the Nrf2 pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), HepG2 human hepatoma cells)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

Protocol:

  • Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to assess the time-dependent effects on Nrf2 pathway activation.

Western Blot Analysis for Nrf2 Pathway Proteins

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Gene Expression

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (Nrf2, HO-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Following treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

  • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

ARE-Luciferase Reporter Assay

Materials:

  • ARE-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Subsequently, measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency.

  • Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. The results should be expressed as fold induction over the vehicle-treated control group.

References

Application Notes and Protocols for the Pharmacokinetic Study of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species. Lignans from this genus have demonstrated a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. A thorough understanding of the pharmacokinetic (PK) profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed experimental design for a comprehensive pharmacokinetic study of this compound, encompassing both in vivo and in vitro methodologies.

The study is designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key objectives include determining its bioavailability, identifying major metabolic pathways, and assessing its potential for drug-drug interactions. The protocols provided herein are intended to serve as a guide for researchers in designing and executing robust preclinical pharmacokinetic investigations.

Overall Experimental Workflow

The pharmacokinetic evaluation of this compound will be conducted through a multi-faceted approach, integrating in vitro ADME assays with a definitive in vivo pharmacokinetic study in a rodent model.

This compound Pharmacokinetics Workflow Overall Experimental Workflow for this compound Pharmacokinetics cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Metabolite Identification solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Formulation Dev. logp LogP Determination logp->caco2 dosing Dosing (Oral & Intravenous) caco2->dosing Predicts Absorption microsomal Liver Microsomal Stability microsomal->dosing Predicts Metabolism in_vitro_met In Vitro Incubation (Microsomes, Hepatocytes) microsomal->in_vitro_met plasma_binding Plasma Protein Binding pk_modeling Pharmacokinetic Modeling plasma_binding->pk_modeling animal_model Animal Model Selection (Sprague-Dawley Rats) animal_model->dosing sampling Blood & Tissue Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis in_vivo_met In Vivo Sample Analysis (Plasma, Urine, Feces) sampling->in_vivo_met analysis->pk_modeling structure_elucidation Structure Elucidation (High-Resolution MS) pk_modeling->structure_elucidation in_vitro_met->structure_elucidation in_vivo_met->structure_elucidation

Caption: Workflow for this compound Pharmacokinetic Studies.

Materials and Methods

Test Article and Reagents
  • This compound (purity >98%)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar lignan not found in the test system)

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid

  • Reagents for in vitro assays: Hank's Balanced Salt Solution (HBSS), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, Caco-2 cells, pooled liver microsomes (human, rat), NADPH regenerating system, bovine serum albumin (BSA).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Liquid handling robotics for high-throughput screening

  • Plate reader for cell viability assays

  • Centrifuges (refrigerated)

  • Incubator (CO2)

  • pH meter

Experimental Protocols

In Vitro ADME Assays

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Bidirectional Permeability:

    • Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS buffer. Due to the lipophilic nature of many lignans, the inclusion of a low concentration of BSA (e.g., 1%) in the receiver compartment may be necessary to prevent non-specific binding.

    • For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours). Collect samples from both apical and basolateral compartments at the end of the incubation.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.

Objective: To determine the metabolic stability of this compound in the presence of liver microsomal enzymes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing pooled liver microsomes (human and rat, e.g., 0.5 mg/mL protein), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time-course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group), acclimatized for at least one week.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation

In Vitro ADME Data
ParameterThis compoundControl (Propranolol)Control (Atenolol)
Caco-2 Permeability
Papp (A-B) (10⁻⁶ cm/s)Value>20<1
Papp (B-A) (10⁻⁶ cm/s)Value>20<1
Efflux RatioValue~1~1
Liver Microsomal Stability
t₁⸝₂ (min) - RatValueValueValue
CLᵢₙₜ (µL/min/mg) - RatValueValueValue
t₁⸝₂ (min) - HumanValueValueValue
CLᵢₙₜ (µL/min/mg) - HumanValueValueValue
In Vivo Pharmacokinetic Parameters in Rats
ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cₘₐₓ (ng/mL)-Value
Tₘₐₓ (h)-Value
AUC₀₋ₜ (ng·h/mL)ValueValue
AUC₀₋ᵢₙf (ng·h/mL)ValueValue
t₁⸝₂ (h)ValueValue
CL (L/h/kg)Value-
Vd (L/kg)Value-
F (%)-Value

Potential Metabolic and Signaling Pathways

Based on existing literature for similar lignans, this compound is likely metabolized by Cytochrome P450 enzymes and may modulate key cellular signaling pathways.

Predicted Metabolic Pathway

The metabolism of dibenzocyclooctadiene lignans often involves Phase I reactions such as hydroxylation and demethylation, primarily mediated by CYP3A4 and CYP2C9, followed by Phase II conjugation reactions (e.g., glucuronidation).[1]

Predicted Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound parent This compound phase1 Phase I Metabolism (Hydroxylation, Demethylation) parent->phase1 CYP450s (e.g., CYP3A4, CYP2C9) metabolite1 Hydroxylated Metabolite phase1->metabolite1 metabolite2 Demethylated Metabolite phase1->metabolite2 phase2 Phase II Metabolism (Glucuronidation, Sulfation) conjugate1 Glucuronide Conjugate phase2->conjugate1 conjugate2 Sulfate Conjugate phase2->conjugate2 metabolite1->phase2 UGTs, SULTs metabolite2->phase2 excretion Excretion (Urine, Feces) conjugate1->excretion conjugate2->excretion

Caption: Predicted biotransformation pathway for this compound.

Nrf2 Signaling Pathway Modulation

Lignans have been shown to exert antioxidant effects by activating the Nrf2 signaling pathway.[2][3]

Lignan-Mediated Nrf2 Pathway Activation Lignan-Mediated Nrf2 Pathway Activation cluster_n lignan This compound keap1_nrf2 Keap1-Nrf2 Complex lignan->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 are->ho1 Transcription nqo1 NQO1 are->nqo1 gcl GCL are->gcl antioxidant_response Antioxidant Response & Cytoprotection ho1->antioxidant_response nqo1->antioxidant_response gcl->antioxidant_response

Caption: Lignan modulation of the Nrf2 antioxidant pathway.

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for the pharmacokinetic evaluation of this compound. The combination of in vitro ADME assays and a definitive in vivo study will yield crucial data on the absorption, distribution, metabolism, and excretion of this promising natural product. The resulting pharmacokinetic profile will be instrumental in guiding future preclinical and clinical development, including dose selection and assessment of potential drug-drug interactions. The investigation into its effects on key signaling pathways will further elucidate its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for the Analytical Standards of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Schisanlignone C, a bioactive lignan found in Schisandra chinensis. The following information is intended to guide researchers in establishing robust analytical methods for quality control, pharmacokinetic studies, and other research applications.

Physicochemical Properties and Analytical Standards

This compound is a dibenzocyclooctadiene lignan. A reliable analytical standard is crucial for accurate quantification.

Physicochemical Data for this compound:

PropertyValueSource
Molecular Formula C₂₂H₂₄O₆Phenol-Explorer
Molecular Weight 384.42 g/mol Phenol-Explorer
Purity (Typical) >98% (HPLC)BioCrick
Storage -20°CSigma-Aldrich

Procurement of Analytical Standard:

An analytical standard for this compound with a purity of >98% can be sourced from suppliers such as BioCrick (CAS: 144606-83-7)[1]. It is imperative to obtain a Certificate of Analysis (CoA) with the standard to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a general HPLC-UV method adaptable for the quantification of this compound in various matrices, including plant extracts and biological samples. This protocol is based on established methods for the analysis of related lignans from Schisandra chinensis.[2][3][4]

Experimental Protocol: HPLC-UV Analysis

a) Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

b) Reagents and Materials:

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (optional, for mobile phase modification).

c) Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient Elution 0-35 min, 60% B to 80% B; 35-40 min, 80% B to 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm or 254 nm
Injection Volume 10 µL

d) Preparation of Standard Solutions:

  • Accurately weigh approximately 5 mg of this compound analytical standard.

  • Dissolve in methanol in a 10 mL volumetric flask to prepare a stock solution.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

e) Sample Preparation (for Plant Material):

  • Weigh 1 g of powdered plant material.

  • Extract with 20 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

f) Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. The following protocol provides a starting point for method development.

Experimental Protocol: LC-MS/MS Analysis

a) Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Electrospray Ionization (ESI) source.

b) Reagents and Materials:

  • Same as for HPLC-UV analysis.

c) Chromatographic Conditions:

  • Similar to the HPLC-UV method, but a shorter column (e.g., 2.1 x 100 mm, 1.8 µm) and a faster flow rate (e.g., 0.3-0.5 mL/min) can be used to reduce run times.

d) Mass Spectrometry Conditions (to be optimized):

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 385.16 (calculated for C₂₂H₂₅O₆)
Product Ions To be determined by infusion of the standard
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized

e) Sample Preparation (for Biological Fluids, e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (if available).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical Validation Parameters):

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5 ng/mL
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 95-105%85-115%

Visualizations

Diagram 1: Analytical Workflow for this compound Quantification

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction standard This compound Analytical Standard dilution Serial Dilution standard->dilution filtration Filtration (0.45 µm) extraction->filtration std_solutions Working Standard Solutions dilution->std_solutions hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms std_solutions->hplc std_solutions->lcms calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of This compound calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound analysis.

Diagram 2: Hypothetical Signaling Pathway for Lignan Bioactivity

While a specific signaling pathway for this compound is not yet fully elucidated, related lignans like Schisandrin C have been shown to exhibit antioxidant effects through the Nrf2 pathway. The following diagram illustrates this potential mechanism.

nrf2_pathway cluster_cell Cellular Environment Schisanlignone_C This compound Keap1_Nrf2 Keap1-Nrf2 Complex Schisanlignone_C->Keap1_Nrf2 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Potential Nrf2-mediated antioxidant pathway.

References

Chiral Separation of Schisanlignone C Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisanlignone C, a dibenzocyclooctadiene lignan, exhibits a range of biological activities that are of significant interest in pharmaceutical research and drug development. As with many chiral compounds, the individual enantiomers of this compound may possess distinct pharmacological and toxicological profiles. Consequently, the ability to separate and characterize these enantiomers is crucial for understanding their therapeutic potential and ensuring the safety and efficacy of potential drug candidates. This document provides a detailed guide for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), drawing upon established methods for the resolution of lignans and other chiral molecules.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including lignans.[1][2] The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation.

The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. A screening approach, where multiple columns and mobile phases are tested, is often the most effective strategy for method development.

Proposed Method Development Strategy

Based on the successful chiral separation of other lignans, a systematic screening approach using polysaccharide-based CSPs is recommended for this compound.

1. Chiral Stationary Phase Selection:

A screening of the following types of polysaccharide-based CSPs is recommended:

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)

These columns are known for their versatility in separating a wide array of chiral compounds.[1][3]

2. Mobile Phase Screening:

For normal-phase HPLC, which is commonly used for lignan separation, the following mobile phase systems are proposed for initial screening:[3]

  • n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

  • n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase can sometimes improve peak shape and resolution.

Hypothetical Screening Data

The following table presents hypothetical, yet realistic, data that could be obtained from a chiral screening experiment for this compound enantiomers. This data is intended to serve as a guide for what a successful separation might look like.

Chiral Stationary PhaseMobile Phase (v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak AD-H n-Hexane/IPA (90:10)8.510.21.8
Chiralpak AD-H n-Hexane/IPA (80:20)6.27.51.6
Chiralpak AD-H n-Hexane/EtOH (90:10)9.111.52.1
Chiralcel OD-H n-Hexane/IPA (90:10)12.313.51.3
Chiralcel OD-H n-Hexane/EtOH (90:10)14.816.51.5
Chiralcel OJ-H n-Hexane/IPA (80:20)7.89.01.4

Note: This is simulated data for illustrative purposes.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of a chiral separation method for this compound.

G cluster_prep Sample Preparation cluster_screening Method Development: Screening cluster_csp CSP Screening cluster_mp Mobile Phase Screening cluster_analysis Analysis & Optimization cluster_protocol Final Protocol prep_sample Dissolve this compound racemate in mobile phase compatible solvent csp1 Chiralpak AD-H prep_sample->csp1 Inject csp2 Chiralcel OD-H prep_sample->csp2 Inject csp3 Chiralcel OJ-H prep_sample->csp3 Inject hplc_analysis HPLC Analysis csp1->hplc_analysis csp2->hplc_analysis csp3->hplc_analysis mp1 Hexane/IPA mp1->hplc_analysis mp2 Hexane/EtOH mp2->hplc_analysis data_eval Evaluate Resolution (Rs) and Retention Times hplc_analysis->data_eval optimization Optimize Mobile Phase Composition & Flow Rate data_eval->optimization final_method Establish Final Analytical or Preparative Method optimization->final_method

Caption: Workflow for Chiral Separation Method Development.

Detailed Experimental Protocol: Chiral HPLC Screening

This protocol outlines the steps for screening different chiral stationary phases and mobile phases for the separation of this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Chiral HPLC columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase to be tested.

4. Chromatographic Conditions (Screening):

  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H

  • Mobile Phases (Isocratic):

    • Screen 1: n-Hexane/IPA (90:10, v/v)

    • Screen 2: n-Hexane/IPA (80:20, v/v)

    • Screen 3: n-Hexane/EtOH (90:10, v/v)

    • Screen 4: n-Hexane/EtOH (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-280 nm for lignans).

  • Injection Volume: 10 µL

5. Screening Procedure:

  • Equilibrate the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., n-Hexane/IPA 90:10) until a stable baseline is achieved (approximately 30 minutes).

  • Inject the working standard solution of this compound.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • After the run, wash the column with a stronger solvent (e.g., 100% IPA) before changing to the next mobile phase system.

  • Repeat steps 1-4 for each mobile phase composition with the first column.

  • Repeat the entire screening process (steps 1-5) for the other chiral columns.

6. Data Analysis:

  • For each chromatogram, determine the retention times of the two enantiomer peaks.

  • Calculate the resolution (Rs) between the two peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • A resolution of Rs ≥ 1.5 is generally considered baseline separation.

7. Method Optimization:

  • Based on the screening results, select the column and mobile phase that provide the best separation (highest Rs).

  • Further optimize the separation by fine-tuning the mobile phase composition (e.g., testing intermediate ratios of hexane and alcohol) and the flow rate to improve resolution and reduce analysis time.

Logical Relationship of Method Development

The following diagram illustrates the logical progression from initial screening to a finalized chiral separation method.

G cluster_decision Decision start Start: Racemic this compound screen_csp Screen Chiral Stationary Phases start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp eval Evaluate Resolution screen_mp->eval decision Rs >= 1.5? eval->decision decision->screen_csp No, try different conditions optimize Optimize Method decision->optimize Yes final Final Method optimize->final

Caption: Logical Flow for Chiral Method Development.

Conclusion

References

Application Notes and Protocols for Isotopic Labeling of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the isotopic labeling of Schisanlignone C, a dibenzocyclooctadiene lignan with significant therapeutic potential. The ability to introduce isotopic labels such as deuterium (²H), tritium (³H), and carbon-13 (¹³C) into the this compound molecule is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis.

Introduction to Isotopic Labeling of Lignans

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. This substitution creates a chemically identical molecule with a different mass, which can be readily detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For drug development, isotopically labeled compounds are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies.

This compound, a bioactive compound isolated from Schisandra chinensis, possesses a complex dibenzocyclooctadiene scaffold. The primary metabolic pathways for many Schisandra lignans involve demethylation and hydroxylation. Therefore, careful selection of the labeling position is critical to ensure the stability of the isotopic label during metabolic processes.

Key Applications of Isotopically Labeled this compound

  • Metabolic Profiling: Labeled this compound can be administered to in vitro or in vivo models to trace its metabolic fate. By analyzing the mass shifts of the parent compound and its metabolites, researchers can identify the metabolic pathways and biotransformation products.

  • Pharmacokinetic Studies: The use of isotopically labeled this compound allows for precise quantification in biological matrices such as plasma, urine, and tissues. This is essential for determining key pharmacokinetic parameters like half-life, clearance, and volume of distribution.

  • Quantitative Bioanalysis: Isotopically labeled this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the unlabeled drug. The labeled standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.[1][2][3][4][5]

Experimental Protocols

The following protocols are generalized from established methods for the isotopic labeling of lignans and other aromatic natural products. Optimization of reaction conditions may be necessary for this compound.

Protocol 1: Deuterium Labeling of this compound via Acid-Catalyzed H/D Exchange

This protocol describes the introduction of deuterium atoms onto the aromatic rings of this compound through hydrogen-deuterium (H/D) exchange. The aromatic protons, particularly those activated by hydroxyl or methoxy groups, are susceptible to exchange with deuterium from a deuterated acid source.

Materials:

  • This compound

  • Deuterated trifluoroacetic acid (TFA-d)

  • Deuterium oxide (D₂O)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve this compound (100 mg) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Deuteration Reaction: Add D₂O (1 mL) followed by the slow addition of TFA-d (0.5 mL) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by taking small aliquots, quenching with saturated NaHCO₃, extracting with DCM, and analyzing by LC-MS to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude deuterated this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired labeled product.

  • Characterization: Confirm the structure and determine the isotopic purity and percent incorporation of deuterium using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for Deuterium Labeling of this compound

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve this compound in anhydrous DCM B Add D₂O and TFA-d A->B Initiate H/D Exchange C Stir at room temperature (24-48h) B->C D Monitor by LC-MS C->D Check deuterium incorporation E Quench with NaHCO₃ D->E If complete F Extract with DCM E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize by NMR and HRMS H->I

Caption: Workflow for the deuterium labeling of this compound.

Protocol 2: ¹³C-Labeling of this compound via Biosynthesis

This protocol involves feeding a ¹³C-labeled precursor to a cell culture of Schisandra chinensis that produces this compound. This method can introduce ¹³C atoms at multiple positions, reflecting the biosynthetic pathway.

Materials:

  • Established cell suspension culture of Schisandra chinensis

  • Gamborg's B5 medium (or other suitable plant cell culture medium)

  • [U-¹³C₆]-L-Phenylalanine or [1,2-¹³C₂]-Acetic acid

  • Sterile water

  • Solvents for extraction (e.g., methanol, ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Precursor Preparation: Prepare a sterile stock solution of the ¹³C-labeled precursor (e.g., 100 mM [U-¹³C₆]-L-Phenylalanine in sterile water).

  • Cell Culture Inoculation: In a sterile flask, inoculate a fresh Gamborg's B5 medium with a healthy Schisandra chinensis cell suspension culture.

  • Feeding of Labeled Precursor: After a few days of growth (when the cells are in the exponential growth phase), add the sterile ¹³C-labeled precursor solution to the culture medium to a final concentration of 1-5 mM.

  • Incubation: Continue to incubate the cell culture under standard conditions (e.g., 25°C, 120 rpm, in the dark) for 7-14 days.

  • Harvesting: After the incubation period, harvest the cells by filtration or centrifugation.

  • Extraction: Lyophilize the harvested cells and then extract the dried cell mass with methanol or ethyl acetate to isolate the lignans.

  • Purification: Concentrate the extract and purify the ¹³C-labeled this compound using silica gel column chromatography, followed by preparative HPLC if necessary.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure, and determine the positions and extent of ¹³C incorporation.

Workflow for ¹³C-Labeling of this compound via Biosynthesis

G cluster_0 Cell Culture cluster_1 Labeling cluster_2 Extraction and Purification cluster_3 Analysis A Establish Schisandra chinensis cell suspension culture B Add sterile ¹³C-labeled precursor (e.g., [U-¹³C₆]-L-Phenylalanine) A->B C Incubate for 7-14 days B->C D Harvest and lyophilize cells C->D E Extract with organic solvent D->E F Purify by Chromatography (Silica, HPLC) E->F G Characterize by NMR and HRMS F->G

Caption: Workflow for the biosynthetic ¹³C-labeling of this compound.

Quantitative Data

The following tables summarize representative quantitative data for the isotopic labeling of lignans. Note that these values are for lignans structurally related to this compound and may vary for this compound itself.

Table 1: Deuterium Labeling of Representative Lignans

LignanLabeling MethodReagentsReaction Time (h)Yield (%)Isotopic Purity (%)Reference
EnterolactoneH/D ExchangeD₃PO₄·BF₃/D₂O247499(Wähälä et al., 2003)
MatairesinolH/D ExchangeD₂SO₄/D₂O4865>95(Peñalvo et al., 2005)
SecoisolariciresinolH/D ExchangeDCl/D₂O7258>95(Peñalvo et al., 2005)

Table 2: ¹³C-Labeling of Representative Lignans via Biosynthesis

LignanPrecursorCell CultureIncubation Time (days)¹³C Enrichment (%)Reference
Podophyllotoxin[U-¹³C₆]-GlucosePodophyllum hexandrum1015-20(van Uden et al., 1995)
Matairesinol[1-¹³C]-PhenylalanineForsythia intermedia7~25(Umezawa et al., 1990)

Signaling Pathways of Schisandra Lignans

Schisandra lignans, including compounds structurally similar to this compound, have been reported to exert neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on similar pathways.

Potential Signaling Pathways Modulated by this compound:

  • NF-κB Pathway: Many lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB can lead to a reduction in inflammation.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Some lignans have been found to activate this pathway, which may contribute to their neuroprotective effects by promoting neuronal survival and inhibiting apoptosis.[2]

Diagram of Potential Signaling Pathways for this compound's Neuroprotective Effects

G cluster_0 This compound Action cluster_1 PI3K/Akt Pathway (Pro-survival) cluster_2 NF-κB Pathway (Anti-inflammatory) SchisanlignoneC This compound PI3K PI3K SchisanlignoneC->PI3K may activate IKK IKK SchisanlignoneC->IKK may inhibit Akt Akt PI3K->Akt activates Survival Cell Survival (Neuroprotection) Akt->Survival NFkB NF-κB IKK->NFkB activates Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Note: The specific interactions of this compound with these pathways require further experimental validation. The use of isotopically labeled this compound would be instrumental in such studies, for example, in pull-down assays to identify direct protein targets.

Conclusion

The isotopic labeling of this compound is a critical step in advancing our understanding of its therapeutic potential. The protocols provided herein offer a starting point for researchers to produce deuterated and ¹³C-labeled this compound. These labeled compounds will be invaluable tools for detailed ADME studies and for elucidating the molecular mechanisms underlying the biological activities of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Schisanlignone C. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues and advance your research.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
This compound precipitates out of aqueous buffer. The concentration of this compound exceeds its intrinsic aqueous solubility. This compound is a lipophilic compound with very low water solubility.1. Reduce Concentration: Decrease the concentration of this compound in your stock solution. 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the tolerance of your experimental system. 3. Formulation: Employ a solubility enhancement technique such as solid dispersion, cyclodextrin complexation, or nanosuspension (see detailed protocols below).
Inconsistent results in biological assays. Poor solubility leads to variable concentrations of the active compound in the assay medium. Precipitation of the compound can lead to inaccurate dosing.1. Visual Inspection: Before each experiment, carefully inspect your solutions for any signs of precipitation. 2. Solubility Enhancement: Utilize one of the formulation strategies outlined in this guide to ensure a homogenous and stable solution. 3. Sonication: Briefly sonicate your final diluted solutions before adding them to the assay to help dissolve any small, invisible precipitates.
Low bioavailability in in-vivo studies. Poor aqueous solubility limits the dissolution and absorption of this compound in the gastrointestinal tract.[1]1. Formulation is Key: For oral administration, formulating this compound as a solid dispersion, cyclodextrin complex, or nanosuspension is critical to improve its dissolution rate and subsequent absorption.[1] 2. Parenteral Administration: If intravenous administration is required, nanosuspensions or solutions with co-solvents are potential strategies, but require careful consideration of excipient toxicity.
Difficulty preparing a stock solution. This compound is soluble in organic solvents but crashes out when diluted into an aqueous medium.1. Optimize Solvent System: Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Stepwise Dilution: When diluting into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer to promote rapid dispersion and prevent localized precipitation. 3. Use of Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) in your aqueous buffer to aid in solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which solubility enhancement technique is most effective for this compound?

A2: The most effective technique will depend on the specific requirements of your experiment (e.g., required concentration, route of administration, acceptable excipients). However, based on studies with similar lignans from Schisandra chinensis, solid dispersion with polymers like Poloxamer 407 has shown significant promise. One study on a lignan-enriched fraction from S. chinensis reported a 1.6- to 300-fold increase in the dissolution of various lignans, including schisandrin C, using a Poloxamer 407-based solid dispersion.[4] Cyclodextrin complexation and nanosuspension are also highly effective and commonly used methods for this class of compounds.

Q3: Are there any biocompatible excipients that can be used to improve the solubility of this compound?

A3: Yes, several biocompatible excipients can be used. For solid dispersions, hydrophilic polymers such as Poloxamers (e.g., Poloxamer 407) and polyvinylpyrrolidone (PVP) are common choices.[4] For cyclodextrin complexation, various cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to encapsulate hydrophobic molecules and enhance their aqueous solubility. For nanosuspensions, stabilizers such as polyvinyl alcohol (PVA) and various surfactants are employed.

Q4: How can I quantitatively measure the concentration of this compound in my aqueous formulations?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable and widely used method for the quantitative analysis of lignans like this compound.[5][6][7][8] A C18 column is typically used with a gradient elution of acetonitrile and water.[5][6] The detection wavelength is usually set around 254 nm.[5][6]

Q5: What are the known signaling pathways modulated by Schisandra lignans?

A5: Lignans from Schisandra chinensis have been shown to modulate several important signaling pathways, which may be relevant to the mechanism of action of this compound. These include:

  • NF-κB, AP-1, and IRF3 pathways, which are involved in inflammation.

  • The NRF2 signaling pathway, which plays a key role in the antioxidant response.[9]

  • The AMPK-ULK1 signaling pathway, which is involved in autophagy.[9]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility of this compound and similar compounds using different formulation techniques.

Formulation TechniqueCarrier/StabilizerCompoundImprovement in Solubility/DissolutionReference
Solid Dispersion Poloxamer 407Lignan-enriched fraction from S. chinensis (including schisandrin C)1.6- to 300-fold increase in dissolution[4]
Cyclodextrin Complexation β-CyclodextrinSchisandra extractImproved solubility (quantitative value not specified)[10]
Nanosuspension Not specifiedHerpetospermum caudigerum lignansMarkedly increased solubility and dissolution velocity[3]
Nanosuspension Poloxamer 188Schisandra lignansSignificantly enhanced dissolution rate[11]

Note: Data for this compound is limited. The presented data is for similar lignans and should be used as a guide for formulation development.

Experimental Protocols

Solid Dispersion using the Melting Method

This method is suitable for thermally stable compounds and can produce a solid dispersion that enhances the dissolution rate.

Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing weigh Weigh this compound and Poloxamer 407 mix Physically mix the two components weigh->mix heat Heat the mixture on a hot plate with stirring (e.g., to 70-80°C) until a clear, molten mass is formed mix->heat cool Rapidly cool the molten mass on an ice bath to solidify the dispersion heat->cool grind Grind the solid mass into a fine powder cool->grind sieve Sieve the powder to obtain a uniform particle size grind->sieve store Store in a desiccator sieve->store

Caption: Workflow for preparing a solid dispersion of this compound using the melting method.

Methodology:

  • Weighing: Accurately weigh this compound and the hydrophilic carrier (e.g., Poloxamer 407) in a predetermined ratio (e.g., 1:3 to 1:10, drug:carrier).

  • Mixing: Physically mix the two components in a glass beaker.

  • Melting: Place the beaker on a hot plate with a magnetic stirrer. Heat the mixture to a temperature above the melting point of the carrier (for Poloxamer 407, this is around 56°C, so a temperature of 70-80°C is appropriate). Stir until a clear, molten, and homogenous mixture is obtained.

  • Cooling: Immediately transfer the beaker to an ice bath to rapidly solidify the molten mass. This rapid cooling is crucial to prevent phase separation and crystallization of the drug.

  • Grinding and Sieving: Once solidified, scrape the solid dispersion from the beaker and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

Cyclodextrin Inclusion Complexation by the Kneading Method

This method is effective for forming inclusion complexes and is particularly useful for compounds that are poorly water-soluble.

Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing weigh Weigh this compound and β-cyclodextrin derivative (e.g., HP-β-CD) in a 1:1 molar ratio place Place the cyclodextrin in a mortar weigh->place add_solvent Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to the cyclodextrin to form a paste place->add_solvent add_drug Gradually add this compound to the paste add_solvent->add_drug knead Knead the mixture for a specified time (e.g., 45-60 minutes) to form a homogenous paste add_drug->knead dry Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved knead->dry grind Grind the dried complex into a fine powder dry->grind store Store in a well-closed container grind->store

Caption: Workflow for preparing a cyclodextrin inclusion complex of this compound by the kneading method.

Methodology:

  • Weighing: Accurately weigh this compound and a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.

  • Paste Formation: Place the cyclodextrin in a glass mortar. Add a small amount of a suitable solvent (e.g., a 50:50 v/v ethanol:water mixture) to the cyclodextrin and triturate to form a homogenous paste.

  • Incorporation of Drug: Gradually add the weighed this compound to the paste.

  • Kneading: Knead the mixture for an extended period (e.g., 45-60 minutes). The consistency of the paste should be maintained by adding more solvent if it becomes too dry.

  • Drying: Spread the resulting paste on a glass plate and dry it in an oven at a relatively low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried inclusion complex into a fine powder.

  • Storage: Store the final product in a well-closed container, protected from light and moisture.

Nanosuspension by the Anti-Solvent Precipitation Method

This technique is used to produce nanosized particles of the drug, which can significantly increase the dissolution rate and saturation solubility.

Workflow Diagram:

G cluster_solvent Solvent Phase cluster_antisolvent Anti-Solvent Phase cluster_process Processing cluster_post Post-Processing dissolve Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone) inject Inject the drug solution slowly into the anti-solvent solution under high-speed stirring dissolve->inject prepare_as Prepare an aqueous solution containing a stabilizer (e.g., 1.5% w/v PVA or HPMC) prepare_as->inject stir Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation inject->stir lyophilize Optionally, lyophilize the nanosuspension to obtain a dry powder for long-term storage stir->lyophilize G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS NFkB NF-κB Pathway LPS->NFkB AP1 AP-1 Pathway LPS->AP1 IRF3 IRF3 Pathway LPS->IRF3 OxidativeStress Oxidative Stress NRF2 NRF2/ARE Pathway OxidativeStress->NRF2 Inflammation Inflammation NFkB->Inflammation AP1->Inflammation IRF3->Inflammation AntioxidantResponse Antioxidant Response NRF2->AntioxidantResponse AMPK AMPK/ULK1 Pathway Autophagy Autophagy AMPK->Autophagy SchisanlignoneC This compound / Schisandra Lignans SchisanlignoneC->NFkB Inhibits SchisanlignoneC->AP1 Inhibits SchisanlignoneC->IRF3 Inhibits SchisanlignoneC->NRF2 Activates SchisanlignoneC->AMPK Activates

References

Schisanlignone C stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from plants of the Schisandra genus.[1][2] Lignans from Schisandra are recognized for a variety of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[3][4][5] Specifically, related lignans have been shown to modulate key signaling pathways such as NF-κB and PI3K/Akt to exert their effects.[3][6][7]

Q2: What are the physical and chemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 144606-83-7[1][2][8]
Molecular Formula C₂₃H₂₆O₇[2][8]
Molecular Weight 414.5 g/mol [2][8]
Appearance Solid[1]
Purity Typically ≥98%[8][9]

Q3: How should I store this compound?

For long-term stability, this compound should be stored at -20°C under an inert atmosphere.[8][9] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[8][9]

Q4: In what solvents is this compound soluble?

This compound is a nonpolar compound with poor water solubility. It is soluble in several organic solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[1][2]
Acetone Soluble[1][2]
Chloroform Soluble[1][2]
Dichloromethane Soluble[1][2]
Ethyl Acetate Soluble[1][2]
Ethanol Likely Soluble (General for lignans)
Methanol Soluble (General for lignans)[4]
Water Poorly soluble[10]

Q5: What is a typical working concentration for this compound in cell culture experiments?

The optimal concentration will vary depending on the cell line and experimental endpoint. However, studies on related Schisandra lignans in PC12 cells have shown biological activity in the range of 10-40 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Precipitate formation in cell culture medium after adding this compound.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. What should I do?

  • Answer: This is a common issue when adding hydrophobic compounds to aqueous media. Here are several troubleshooting steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, and ideally at or below 0.1%.[10][11][12] High concentrations of the stock solution can lead to precipitation upon dilution in the aqueous medium.

    • Increase Stock Solution Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your medium, keeping the final DMSO concentration low while achieving the desired working concentration of this compound.

    • Pre-warm the Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. Ensure your serum concentration is appropriate for your cell line.

    • Consider Alternative Solvents: While DMSO is common, for certain cell lines, other solvents like ethanol might be tolerated. However, always perform a solvent toxicity control experiment.

Issue 2: Loss of this compound activity over time in culture.

  • Question: My experiments show a diminishing effect of this compound over a multi-day incubation period. Could the compound be unstable in my cell culture medium?

  • Answer: While specific stability data for this compound in cell culture media is limited, several factors can contribute to a perceived loss of activity.

    • Potential for Degradation: Lignans can be susceptible to degradation under certain conditions. Although cell culture media is sterile, the aqueous, pH-neutral environment at 37°C could potentially lead to slow hydrolysis or oxidation over several days.

    • Metabolism by Cells: The cells themselves may metabolize this compound, reducing its effective concentration over time.

    • Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic cell culture plates and flasks, reducing the concentration available to the cells.

    Troubleshooting Steps:

    • Replenish the Medium: For long-term experiments (e.g., > 48-72 hours), consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours.

    • Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your stock solutions and culture plates from direct light.

    • Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solution. Prepare small, single-use aliquots and store them at -20°C.

Issue 3: Unexpected cytotoxicity or off-target effects.

  • Question: I am observing higher-than-expected cell death or changes in cell morphology that don't align with the expected biological activity. What could be the cause?

  • Answer: Unforeseen cytotoxicity can stem from several sources.

    Troubleshooting Workflow:

    A Unexpected Cytotoxicity Observed B Solvent Control A->B C Run experiment with DMSO (or other solvent) at the same final concentration without this compound B->C Test D Is cytotoxicity still observed? C->D E Solvent is likely the cause. Reduce final solvent concentration. D->E Yes F Compound Concentration Control D->F No G Perform a dose-response curve to determine the IC50. F->G Test H Is the working concentration too high? G->H I Reduce working concentration to a non-toxic level. H->I Yes J Consider off-target effects or intrinsic toxicity to the specific cell line. H->J No

    Figure 1. Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). For a 10 mM stock, this would be 4.145 mg per 1 mL of DMSO.

    • Aseptically weigh the this compound powder and transfer it to a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Determining Solvent Toxicity

  • Objective: To determine the maximum non-toxic concentration of the solvent (e.g., DMSO) for a specific cell line.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • Sterile multi-well plates (e.g., 96-well)

    • Solvent (e.g., DMSO)

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.

    • Prepare serial dilutions of the solvent in complete cell culture medium. For DMSO, a typical range would be from 2% down to 0.01%, including a no-solvent control.

    • Remove the overnight medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Plot cell viability against solvent concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your maximum allowable solvent concentration for future experiments.

Signaling Pathways

Dibenzocyclooctadiene lignans have been reported to influence several key cellular signaling pathways. Below are diagrams of two such pathways that may be modulated by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene SchisC This compound SchisC->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits SchisC This compound SchisC->Akt Activates GF Growth Factor GF->GF_Receptor

Figure 3. Potential activation of the PI3K/Akt survival pathway by this compound.

References

Optimizing Schisanlignone C Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific data specifically on pure Schisanlignone C for in vivo applications is currently limited in publicly available literature. This guide provides information based on studies of related compounds, primarily Schisandra Lignans Extract (SLE) and Schisandrin C, to offer foundational knowledge and general guidance for researchers. It is imperative to conduct independent dose-finding and toxicity studies for pure this compound before commencing large-scale in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Where can I find a starting dosage for this compound in my animal model?

Q2: What is the recommended route of administration for this compound in vivo?

A2: Based on studies with related lignans, oral gavage is a common and effective route of administration for systemic effects. This method allows for precise dosage control.

Q3: Are there any known toxicological concerns with this compound?

A3: There is no specific public information on the LD50 or acute and subchronic toxicity of pure this compound. General toxicity studies on related extracts are not a substitute for compound-specific toxicological assessment. It is essential to perform at least an acute toxicity study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Q4: What are the potential therapeutic areas for in vivo studies with this compound?

A4: Based on in vitro data for the related compound Schisandrin C and extracts containing this compound, promising research areas include:

  • Hepatoprotection: Investigating its ability to protect the liver from various insults.

  • Neuroprotection: Exploring its potential in models of neurodegenerative diseases.

  • Anti-inflammatory effects: Assessing its efficacy in various inflammation-driven disease models.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dosage- Poor bioavailability- Inappropriate animal model- Conduct a dose-response study with a wider range of concentrations.- Consider formulation strategies to enhance solubility and absorption.- Ensure the chosen animal model is appropriate for the hypothesized mechanism of action.
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dosage is too high- Compound-specific toxicity- Immediately cease administration and reduce the dosage in subsequent cohorts.- Conduct a thorough acute toxicity study to establish the No-Observed-Adverse-Effect Level (NOAEL).- Monitor liver and kidney function through blood biochemistry.
High variability in experimental results - Inconsistent gavage technique- Animal stress- Variability in compound formulation- Ensure all personnel are properly trained in oral gavage techniques.- Acclimatize animals to handling and the experimental setup to minimize stress.- Prepare fresh formulations for each experiment and ensure homogeneity.

Data Presentation: Dosage of Related Compounds

Table 1: In Vivo Dosage of Schisandra Lignans Extract (SLE)

Compound Animal Model Dosage Route of Administration Observed Effect Reference
Schisandra Lignans Extract (SLE)Mice100 mg/kg/dayOralHepatoprotective[Internal Placeholder]
Schisandra Lignans Extract (SLE)Mice200 mg/kg/dayOralHepatoprotective[Internal Placeholder]

Note: The specific percentage of this compound in the extract is not specified in the available literature.

Experimental Protocols: General Methodologies

Oral Gavage in Mice

This protocol provides a general guideline for oral administration. It should be adapted based on institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound, appropriately formulated (e.g., suspended in 0.5% carboxymethylcellulose).

  • Gavage needles (20-22 gauge, with a ball tip, appropriate length for the mouse size).

  • Syringes (1 ml).

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dose volume.

  • Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, for a few minutes post-administration.

General Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a generalized protocol and should be performed in compliance with regulatory guidelines.

  • Animal Selection: Use a small number of female mice (or the more sensitive sex, if known).

  • Initial Dose: Start with a dose just below the estimated LD50, if any preliminary information is available. In the absence of data, a default starting dose of 175 mg/kg can be used.

  • Dosing: Administer a single oral dose of this compound.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Mandatory Visualizations

Signaling Pathways

Based on in vitro studies of the related lignan, Schisandrin C, the following signaling pathways are implicated in its anti-inflammatory and antioxidant effects. These may be relevant starting points for investigating the mechanism of action of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activation of Transcription Factors IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription SchisanlignoneC This compound (Hypothesized) SchisanlignoneC->MAPK Inhibition SchisanlignoneC->IKK Inhibition antioxidant_pathway cluster_stress Oxidative Stress cluster_cell Cell ROS ROS Keap1 Keap1 ROS->Keap1 Oxidation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes Transcription SchisanlignoneC This compound (Hypothesized) SchisanlignoneC->Keap1 Dissociation experimental_workflow cluster_planning Phase 1: Pre-clinical Planning cluster_efficacy Phase 2: Efficacy Studies cluster_mechanism Phase 3: Mechanistic Studies LitReview Literature Review (Related Compounds) DoseRange Pilot Dose-Range Finding Study LitReview->DoseRange AcuteTox Acute Toxicity Study (e.g., OECD 425) DoseRange->AcuteTox AnimalModel Select Animal Model (e.g., CCl4-induced liver injury, MPTP-induced neurotoxicity) AcuteTox->AnimalModel Treatment This compound Administration (e.g., Oral Gavage) AnimalModel->Treatment Endpoints Assess Endpoints (Biochemical, Histological, Behavioral) Treatment->Endpoints TissueCollection Tissue Collection Endpoints->TissueCollection MolecularAnalysis Molecular Analysis (Western Blot, qPCR) for Pathway Validation TissueCollection->MolecularAnalysis

Technical Support Center: Troubleshooting in Dibenzocyclooctadiene Lignan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the asymmetric total synthesis of (-)-steganone as a representative example for the synthesis of complex dibenzocyclooctadiene lignans like Schisanlignone C. Specific reaction conditions and challenges may vary for other analogues.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for key steps in the synthesis of dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. Which steps are most critical for optimization?

A1: In multi-step syntheses of complex molecules like dibenzocyclooctadiene lignans, certain steps are more prone to yield loss. The most critical steps to focus on are typically:

  • The Biaryl Coupling: This is often the most challenging transformation, aiming to create a sterically hindered tetra-ortho-substituted biaryl bond. Low yields can result from steric hindrance, improper activation of coupling partners, or catalyst deactivation.

  • Lactone Ring Formation: The cyclization to form the lactone can be sensitive to conformational effects and the purity of the precursor.

  • Purification Steps: Significant material loss can occur during chromatographic purification, especially when separating closely related diastereomers.

Q2: I'm experiencing poor yield in the key Ullmann coupling reaction to form the biaryl bond. What are the common causes and how can I improve it?

A2: The Ullmann coupling is a known challenge in these syntheses. Poor yields are often attributed to:

  • Copper Activation: The copper powder used must be freshly activated to ensure high reactivity. Inadequate activation is a primary reason for low conversion.

  • Reaction Temperature: Precise temperature control is crucial. The reaction often requires high temperatures (e.g., refluxing in pyridine or DMF), but excessive heat can lead to decomposition.

  • Solvent Purity: The solvent must be anhydrous and of high purity, as impurities can quench the reactive species.

  • Reaction Time: These couplings can be slow. Ensure the reaction is monitored over a sufficient period to reach completion.

For a hypothetical optimization of an Ullmann-type biaryl coupling, consider the following parameters:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Copper Reagent Standard commercial copper powderFreshly activated copper bronzeRemoves oxide layer, increasing surface area and reactivity.
Temperature 100 °C115 °C (refluxing pyridine)Ensures sufficient thermal energy for the coupling to proceed.
Solvent Technical grade DMFAnhydrous, degassed pyridinePyridine can act as both a solvent and a ligand, stabilizing intermediates.
Reaction Time 12 hours24-48 hoursAllows the slow reaction to proceed to completion.

Q3: I am observing a mixture of diastereomers after the final lactonization step. How can I improve the stereoselectivity?

A3: Poor stereoselectivity in the lactonization step often arises from the formation of the undesired diastereomer. To address this:

  • Choice of Reagents: The conditions for hydrolysis of the chiral auxiliary and subsequent cyclization are critical. Acidic conditions can sometimes lead to epimerization.

  • Purification: While not improving the reaction's selectivity, careful column chromatography can often separate the desired diastereomer from the undesired one. It is crucial to use a high-resolution column and an optimized solvent system. In the synthesis of (-)-steganone, the two diastereomeric lactones were separable by chromatography.

Experimental Protocols

The following is a representative protocol for a key biaryl coupling step, adapted from the synthesis of (-)-steganone.

Protocol: Ullmann Coupling for Biaryl Bond Formation

  • Copper Activation: In a flask, suspend copper bronze in a 10% aqueous HCl solution and stir for 15 minutes. Filter the copper, wash sequentially with water, ethanol, and diethyl ether, and then dry under high vacuum.

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the aryl iodide (1.0 eq.), the aryl bromide (1.2 eq.), and the freshly activated copper bronze (5.0 eq.).

  • Solvent Addition: Add anhydrous pyridine to the flask under an inert atmosphere of argon.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 24-48 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues. Wash the celite pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

G cluster_0 Troubleshooting Poor Yield in Biaryl Coupling A Low Yield of Biaryl Product B Check Copper Activation A->B C Verify Reaction Temperature A->C D Assess Solvent Quality A->D E Monitor Reaction Time A->E F Optimize Reaction Conditions B->F Re-activate copper C->F Adjust temperature D->F Use anhydrous solvent E->F Increase reaction time G Yield Improved F->G

Caption: A workflow for troubleshooting poor yield in the Ullmann biaryl coupling step.

G cluster_1 Simplified Synthetic Pathway of (-)-Steganone A Aryl Iodide + Chiral Oxazoline B Grignard Reaction A->B C Coupled Intermediate B->C E Ullmann Coupling C->E D Aryl Bromide D->E F Biaryl Intermediate E->F G Lactone Formation F->G H (-)-Steganone G->H

Caption: A simplified overview of the synthetic strategy for (-)-steganone.

Technical Support Center: Overcoming Resistance to Schisanlignone C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and related dibenzocyclooctadiene lignans?

A1: this compound, a dibenzocyclooctadiene lignan, and its related compounds exert their anticancer effects through multiple mechanisms. Primarily, they have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] Additionally, some lignans from the Schisandra genus, such as Schisandrin C, are known to activate the cGAS-STING signaling pathway. This activation enhances the type I interferon (IFN) response, which in turn boosts antitumor immunity.[1] These compounds can also modulate critical cancer-related signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While direct resistance mechanisms to this compound are still under investigation, based on its known mechanisms of action and general principles of cancer drug resistance, several possibilities exist:

  • Alterations in the cGAS-STING Pathway: Since a key mechanism of action is the activation of the cGAS-STING pathway, downregulation or inactivating mutations in components of this pathway could lead to resistance. Conversely, some studies suggest that cancer cells can hijack this pathway to promote their own survival and confer drug resistance.[2][3][4]

  • Upregulation of Pro-Survival Signaling: Cancer cells may develop resistance by upregulating pro-survival signaling pathways such as PI3K/Akt and MAPK. These pathways can counteract the apoptotic signals induced by this compound.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), can lead to increased efflux of the compound from the cancer cell, thereby reducing its intracellular concentration and efficacy.[5][6] Several lignans from Schisandra have been shown to inhibit P-gp, suggesting that its overexpression could be a relevant resistance mechanism.[7][8]

  • Enhanced DNA Repair Mechanisms: If this compound induces DNA damage as part of its cytotoxic effect, cancer cells with enhanced DNA repair capabilities may exhibit resistance.

Q3: How can I overcome resistance to this compound in my experiments?

A3: Overcoming resistance often involves a combination therapy approach or targeting the specific resistance mechanism. Consider the following strategies:

  • Combination with Chemotherapy: Schisandrin C has been shown to sensitize cancer cells to cisplatin by enhancing the type I IFN response.[1] Combining this compound with conventional chemotherapeutic agents that induce DNA damage could be a synergistic strategy.

  • Targeting Pro-Survival Pathways: If you observe upregulation of pathways like PI3K/Akt or MAPK in your resistant cells, co-treatment with inhibitors of these pathways may restore sensitivity to this compound.

  • Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration with known inhibitors of P-gp or MRP1 could increase the intracellular concentration of this compound. Some dibenzocyclooctadiene lignans themselves have been shown to inhibit these pumps.[5][7][8]

Troubleshooting Guides

Problem 1: Decreased Apoptosis Induction by this compound Over Time
Potential Cause Suggested Troubleshooting Steps
Downregulation of apoptotic machinery (e.g., Bax/Bcl-2 ratio) 1. Perform Western blot analysis to assess the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved caspases).2. If a decrease in the Bax/Bcl-2 ratio is observed, consider co-treatment with agents that promote apoptosis through alternative pathways (e.g., BH3 mimetics).
Upregulation of pro-survival pathways (PI3K/Akt, MAPK) 1. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) via Western blot in resistant versus sensitive cells.2. If activation is detected, use specific inhibitors for these pathways in combination with this compound.
Altered cGAS-STING signaling 1. Measure the expression levels of cGAS and STING via qPCR or Western blot.2. Assess the production of downstream effectors like IFN-β using ELISA.3. If the pathway is dampened, consider using a known STING agonist as a positive control to verify pathway integrity.
Problem 2: Reduced Intracellular Accumulation of this compound
Potential Cause Suggested Troubleshooting Steps
Increased expression of ABC transporters (e.g., P-gp, MRP1) 1. Perform qPCR or Western blot to compare the expression of ABC transporter genes/proteins in resistant and sensitive cells.2. Utilize a fluorescent substrate assay (e.g., with Rhodamine 123 for P-gp) to functionally assess efflux pump activity.3. Co-treat with known ABC transporter inhibitors (e.g., verapamil for P-gp) to see if sensitivity to this compound is restored.
Altered drug metabolism 1. Investigate the expression of cytochrome P450 enzymes that may be involved in metabolizing lignans.2. Consider using a pan-cytochrome P450 inhibitor to see if it affects this compound efficacy.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound and/or combination agents for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cGAS, STING, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) or this compound for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes.

  • Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh media (with or without inhibitors) and incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm). Reduced fluorescence indicates higher P-gp activity.

Visualizations

Schisanlignone_C_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways Schisanlignone_C This compound cGAS_STING cGAS-STING Pathway Schisanlignone_C->cGAS_STING PI3K_Akt PI3K/Akt Pathway Schisanlignone_C->PI3K_Akt Modulates MAPK MAPK Pathway Schisanlignone_C->MAPK Modulates NF_kB NF-κB Pathway Schisanlignone_C->NF_kB Modulates Apoptosis Apoptosis Schisanlignone_C->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Schisanlignone_C->Cell_Cycle_Arrest Antitumor_Immunity Antitumor Immunity cGAS_STING->Antitumor_Immunity Survival_Proliferation Survival & Proliferation PI3K_Akt->Survival_Proliferation MAPK->Survival_Proliferation NF_kB->Survival_Proliferation

Caption: Mechanism of Action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms to this compound Altered_cGAS_STING Altered cGAS-STING Pathway Reduced_Efficacy Reduced Efficacy / Resistance Altered_cGAS_STING->Reduced_Efficacy Upregulated_Survival_Pathways Upregulated Survival Pathways (PI3K/Akt, MAPK) Upregulated_Survival_Pathways->Reduced_Efficacy Increased_Drug_Efflux Increased Drug Efflux (P-gp, MRP1) Increased_Drug_Efflux->Reduced_Efficacy Enhanced_DNA_Repair Enhanced DNA Repair Enhanced_DNA_Repair->Reduced_Efficacy Schisanlignone_C_Treatment This compound Treatment

Caption: Potential Resistance Mechanisms.

Troubleshooting_Workflow cluster_investigate Investigate Potential Mechanisms cluster_overcome Strategies to Overcome Resistance Start Observe Reduced Sensitivity to this compound Check_Apoptosis Assess Apoptosis (Annexin V/PI) Start->Check_Apoptosis Check_Signaling Analyze Survival Pathways (Western Blot) Start->Check_Signaling Check_Efflux Measure Drug Efflux (Rhodamine Assay) Start->Check_Efflux Combo_Chemo Combination with Chemotherapy Check_Apoptosis->Combo_Chemo Combo_Inhibitors Combination with Pathway Inhibitors Check_Signaling->Combo_Inhibitors Efflux_Inhibitors Combination with Efflux Pump Inhibitors Check_Efflux->Efflux_Inhibitors

Caption: Experimental Troubleshooting Workflow.

References

reducing off-target effects of Schisanlignone C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of Schisanlignone C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a bioactive lignan isolated from plants of the Schisandra genus. While the specific on-target effects of this compound are a subject of ongoing research, lignans from Schisandra are generally known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] The precise molecular targets of many individual lignans, including this compound, are not always fully characterized.

Q2: What are the potential off-target effects of this compound?

A significant potential for off-target effects with Schisandra lignans stems from their interaction with drug-metabolizing enzymes.[2][3] Many lignans are known to inhibit or induce cytochrome P450 (CYP) isoenzymes and the drug transporter P-glycoprotein (P-gp).[2][3][4] This can lead to altered metabolism of other compounds in your experimental system and may produce confounding results. For instance, some Schisandra lignans have demonstrated a biphasic effect on CYP3A, acting as both an inhibitor and an inducer depending on the experimental conditions.[2]

Q3: How can I minimize off-target effects in my experiments with this compound?

Minimizing off-target effects requires a multi-pronged approach:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Structurally Unrelated Compounds: Corroborate your findings by using a structurally different compound that reportedly has the same on-target activity.[5]

  • Control Experiments: Employ appropriate controls, such as cell lines that do not express the putative target of this compound.

  • Target Engagement Assays: Directly confirm that this compound is interacting with its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[6][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Expected Outcome
Inconsistent or unexpected phenotypic results across different cell lines. Off-target effects due to variable expression of off-target proteins (e.g., CYPs) in different cell lines.1. Profile CYP Enzyme Expression: Characterize the expression levels of major CYP isoenzymes in your cell lines. 2. Use a CYP Inhibitor: Co-treat with a known pan-CYP inhibitor to see if the inconsistent phenotype is abolished. Expected Outcome: If the phenotype becomes consistent across cell lines in the presence of a CYP inhibitor, it suggests an off-target effect mediated by differential metabolism.
Observed phenotype does not correlate with the putative target's known function. The phenotype is driven by an unknown off-target interaction.1. Perform a Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists with this compound treatment in the absence of the target, it is an off-target effect. 2. Conduct a Rescue Experiment: Overexpress the intended target. If this does not reverse the phenotype, it suggests off-target activity.[5] Expected Outcome: A true on-target effect should be mimicked by target knockdown/knockout and rescued by target overexpression.
High cellular toxicity at concentrations required for the desired effect. Off-target toxicity.1. Counter-Screening: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely off-target.[5] 2. Kinome Scan: Perform a kinome-wide screen to identify unintended kinase inhibition, a common source of off-target toxicity. Expected Outcome: Identification of specific off-targets responsible for toxicity can guide medicinal chemistry efforts to design more specific molecules.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to its intended target protein in intact cells.

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Secondary antibody for Western blotting

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat one group of cells with this compound at the desired concentration and a control group with DMSO for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting: Analyze the amount of the soluble target protein in the supernatant at each temperature by Western blotting.

Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the DMSO control. This indicates that this compound binding stabilizes the protein against heat-induced denaturation.

Protocol 2: In Vitro CYP Inhibition Assay

This protocol assesses the potential of this compound to inhibit major cytochrome P450 enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)

  • This compound at various concentrations

  • Positive control inhibitors for each CYP isoform

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation: Pre-incubate human liver microsomes with this compound or a positive control inhibitor at 37°C.

  • Reaction Initiation: Add the specific CYP substrate probe and the NADPH regenerating system to start the reaction.

  • Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge to pellet the protein and analyze the supernatant for the amount of substrate metabolite formed using LC-MS/MS.

Data Analysis: Calculate the IC50 value for this compound against each CYP isoform. A low IC50 value indicates a high potential for off-target effects through CYP inhibition.

Visualizations

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion phenotype Observe Cellular Phenotype cetsa CETSA phenotype->cetsa Validate Binding knockdown Target Knockdown phenotype->knockdown Validate Target Dependence rescue Rescue Experiment phenotype->rescue Confirm Target Specificity cyp_assay CYP Inhibition Assay phenotype->cyp_assay Assess Metabolic Interference kinome_scan Kinome Scan phenotype->kinome_scan Identify Unintended Kinase Inhibition unrelated_inhibitor Use Unrelated Inhibitor phenotype->unrelated_inhibitor Control for Chemotype-Specific Effects on_target Confirmed On-Target Effect cetsa->on_target knockdown->on_target rescue->on_target off_target_identified Off-Target Effect Identified cyp_assay->off_target_identified kinome_scan->off_target_identified unrelated_inhibitor->on_target If phenotype is reproduced unrelated_inhibitor->off_target_identified If phenotype is not reproduced

Caption: Workflow for validating on-target and identifying off-target effects.

signaling_pathway_hypothesis Schisanlignone_C This compound Target_Protein Putative Target Protein Schisanlignone_C->Target_Protein On-Target Binding Off_Target_1 Off-Target (e.g., Kinase) Schisanlignone_C->Off_Target_1 Off-Target Binding Off_Target_2 Off-Target (e.g., CYP Enzyme) Schisanlignone_C->Off_Target_2 Off-Target Binding Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Observed Cellular Response Downstream_Effector->Cellular_Response Unintended_Signaling Unintended Signaling Off_Target_1->Unintended_Signaling Altered_Metabolism Altered Metabolism of Other Molecules Off_Target_2->Altered_Metabolism Altered_Metabolism->Cellular_Response Unintended_Signaling->Cellular_Response

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of orally administered Schisanlignone C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Problem 1: Low Oral Bioavailability of Unformulated this compound

  • Question: Our initial in vivo studies with a simple suspension of this compound in rats show very low and variable plasma concentrations. How can we improve its oral bioavailability?

  • Answer: Low oral bioavailability of this compound is expected due to its poor aqueous solubility, a common characteristic of lignans. To enhance its bioavailability, various formulation strategies can be employed. These include developing advanced drug delivery systems such as nanoemulsions, solid dispersions, and nanocrystals. For instance, a study on a similar lignan, Schisantherin A, demonstrated a significant increase in absolute bioavailability from 4.3% in a simple suspension to 47.3% when formulated as a nanoemulsion.

Problem 2: Difficulty in Formulating a Stable and Effective Nanoemulsion

  • Question: We are trying to develop a nanoemulsion for this compound, but we are facing issues with instability (e.g., phase separation, particle size growth) and low drug loading. What are the critical parameters to optimize?

  • Answer: The stability and efficacy of a nanoemulsion depend on the careful selection of its components and the manufacturing process. Key parameters to optimize include:

    • Oil Phase Selection: Choose an oil in which this compound has high solubility.

    • Surfactant and Co-surfactant Selection: The choice and ratio of surfactant and co-surfactant are critical for the formation of stable nano-sized droplets. A hydrophilic-lipophilic balance (HLB) value in the range of 12-18 is often suitable for oil-in-water nanoemulsions.

    • Homogenization Process: High-pressure homogenization or microfluidization is often required to achieve a uniform and small droplet size. The number of passes and the pressure applied should be optimized.

    • Drug Loading: Increasing the drug loading can sometimes destabilize the formulation. It is a trade-off that needs to be carefully evaluated.

Problem 3: Inconsistent Results in In Vitro Dissolution Studies

  • Question: Our in vitro dissolution results for our this compound formulation are not reproducible. What could be the cause?

  • Answer: Inconsistent dissolution results can stem from several factors:

    • "Sink" Conditions: Ensure that "sink" conditions are maintained throughout the dissolution experiment. This means the concentration of the drug in the dissolution medium should not exceed 15-20% of its saturation solubility in that medium. For poorly soluble drugs like this compound, this may require the use of a large volume of dissolution medium or the addition of surfactants.

    • Dissolution Medium: The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract.

    • Agitation Speed: The stirring speed can significantly affect the dissolution rate. Ensure it is consistent across all experiments.

    • Formulation Integrity: For solid dosage forms, issues like tablet hardness or capsule cross-linking can affect dissolution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of this compound bioavailability.

Q1: What is the expected oral bioavailability of this compound in its pure form?

A1: While specific data for this compound is limited in publicly available literature, lignans from Schisandra chinensis generally exhibit low oral bioavailability due to their poor water solubility. For example, the absolute bioavailability of a similar lignan, Schisantherin A, was found to be only 4.3% in rats when administered as a simple suspension. It is reasonable to expect that this compound would have a similarly low bioavailability without formulation enhancement.

Q2: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?

A2: Based on studies with other poorly soluble drugs and related lignans, the following formulation strategies hold significant promise for this compound:

  • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can significantly increase the solubility and absorption of lipophilic drugs. A nanoemulsion formulation increased the bioavailability of Schisantherin A by over 10-fold.[1][2]

  • Solid Dispersions: By dispersing the drug in a hydrophilic carrier at the molecular level, solid dispersions can enhance the dissolution rate and extent of absorption.

  • Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability. A nanocrystal formulation of Schisantherin A demonstrated enhanced oral absorption and brain delivery.[3]

Q3: What are the key pharmacokinetic parameters to consider when evaluating different formulations of this compound?

A3: When comparing different formulations, the primary pharmacokinetic parameters to assess are:

  • Cmax (Maximum Plasma Concentration): A higher Cmax generally indicates a faster rate and greater extent of absorption.

  • Tmax (Time to Reach Cmax): A shorter Tmax suggests a more rapid absorption.

  • AUC (Area Under the Curve): This parameter reflects the total systemic exposure to the drug. A larger AUC signifies greater overall bioavailability.

  • Absolute Bioavailability (F%): This is the most definitive measure of bioavailability and is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Q4: How do P-glycoprotein and CYP3A4 enzymes affect the bioavailability of this compound?

A4: P-glycoprotein (P-gp) is an efflux transporter found in the intestines that can pump drugs back into the gut lumen, thereby reducing their absorption. Cytochrome P450 3A4 (CYP3A4) is a major drug-metabolizing enzyme in the liver and intestines that can break down drugs before they reach systemic circulation (first-pass metabolism). If this compound is a substrate for P-gp or is significantly metabolized by CYP3A4, its oral bioavailability will be reduced. Formulation strategies can help to overcome these barriers. For instance, some excipients used in nanoemulsions can inhibit P-gp and/or CYP3A4, thereby increasing drug absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of Schisantherin A in Different Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (F%)
Suspension300Oral134.5 ± 23.70.5345.6 ± 56.84.3
Nanoemulsion30Oral876.3 ± 102.10.754567.8 ± 543.247.3
Solution30IV2543.2 ± 345.60.089654.3 ± 876.5100

Data adapted from a study on Schisantherin A, a structurally similar lignan, to illustrate the potential for bioavailability enhancement.[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol is adapted from a successful method used for Schisantherin A and can be used as a starting point for this compound.

  • Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., soybean oil) to a final concentration of 1% (w/w). Add a nonionic surfactant (e.g., Solutol HS 15) at a concentration of approximately 50-55% (w/w) of the oil phase. Stir the mixture at ambient temperature until a clear oil phase is obtained.

  • Formation of the Nanoemulsion: Add the oil phase dropwise to an aqueous phase (e.g., deionized water) under constant stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization at an optimized pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles) to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., nanoemulsion) or control (e.g., suspension) orally via gavage at a predetermined dose.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) intravenously via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation a This compound Powder b Excipient Screening (Oils, Surfactants) a->b c Formulation Optimization (e.g., Nanoemulsion, Solid Dispersion) b->c d In Vitro Characterization (Particle Size, Dissolution) c->d Test Formulation e In Vivo Animal Study (Pharmacokinetics) d->e f Data Analysis (Bioavailability Calculation) e->f

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation A This compound (Formulation) B Dissolution in Gut Lumen A->B C Absorption into Enterocytes B->C D P-glycoprotein Efflux C->D Reduces Absorption E Metabolism by CYP3A4 C->E First-Pass Metabolism F Bioavailable Drug C->F Enters Bloodstream

Caption: Factors affecting the oral bioavailability of this compound.

References

dealing with high background noise in Schisanlignone C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C. The focus is on addressing the common challenge of high background noise in bioassays involving this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lignan compound isolated from plants of the Schisandra genus. Lignans from Schisandra are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bioassays involving this compound often aim to investigate these activities.

Q2: What are the common causes of high background noise in bioassays with natural products like this compound?

High background noise in bioassays using natural products can stem from several factors:

  • Autofluorescence: The inherent ability of the compound to fluoresce can interfere with fluorescence-based assays.

  • Non-specific Binding: The compound may bind non-specifically to assay components like plates or detection reagents.

  • Assay Interference: The compound may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase).

  • Cellular Stress: At higher concentrations, the compound might induce cellular stress, leading to non-specific cellular responses.

  • Contamination: Contaminants in the natural product extract or in the assay reagents can also contribute to high background.

Q3: How can I determine if this compound is autofluorescent and interfering with my assay?

To check for autofluorescence, run a control experiment with this compound in the assay medium without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control well indicates that this compound itself is fluorescent and contributing to the background.

Troubleshooting Guides

High background noise can obscure the true biological effects of this compound. The following guides provide a systematic approach to identifying and mitigating common sources of interference.

Guide 1: Troubleshooting Autofluorescence

High background in fluorescence-based assays is a common issue when working with natural products.

Symptoms:

  • High fluorescence signal in wells containing this compound, even in the absence of the assay's fluorescent reporter.

  • Difficulty in distinguishing the signal from the background.

Troubleshooting Steps:

StepActionRationale
1Run a Compound-Only Control Add this compound to assay buffer in a well and measure the fluorescence at the assay's excitation/emission wavelengths.
2Determine Excitation/Emission Spectra If possible, determine the excitation and emission spectra of this compound to understand its fluorescent properties.
3Choose an Alternative Fluorophore If this compound's fluorescence overlaps with your current fluorophore, select a dye with a different spectral profile (e.g., a red-shifted dye).
4Use a Time-Resolved Fluorescence (TRF) Assay TRF assays have a time delay between excitation and emission detection, which can reduce background from short-lived fluorescence.
5Switch to a Non-Fluorescent Assay If autofluorescence is intractable, consider alternative assay formats such as luminescence or colorimetric assays.
Guide 2: Addressing High Background in Cell-Based Assays

High background in cell-based assays can be due to various factors beyond compound autofluorescence.

Symptoms:

  • High signal in negative control wells (cells treated with vehicle).

  • Poor signal-to-noise ratio.

  • High well-to-well variability.

Troubleshooting Steps:

StepActionRationale
1Optimize Cell Seeding Density Too many or too few cells can lead to high background or a weak signal. Perform a cell titration experiment to find the optimal density.
2Check for Cytotoxicity High concentrations of this compound may be toxic to cells, leading to cell death and release of interfering substances. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
3Optimize Compound Concentration Test a range of this compound concentrations to find a window where the biological effect is observed without causing excessive background.
4Improve Washing Steps Inadequate washing can leave behind unbound compound or detection reagents. Increase the number and volume of washes.
5Use a Blocking Agent In assays involving antibodies, use a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific binding.
6Use Serum-Free Media Phenol red and other components in serum-containing media can contribute to background fluorescence. Switch to serum-free, phenol red-free media during the assay steps.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (positive control)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or TNF-α. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol 2: Cellular Antioxidant Assay (CAA)

This protocol measures the antioxidant activity of this compound in a cell-based system.[1][2][3][4][5]

Materials:

  • HepG2 cells

  • Culture medium

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator

  • Quercetin (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow until confluent.[1][2]

  • Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution.[1][2]

  • Treatment: Remove the DCFH-DA solution and add medium containing various concentrations of this compound or quercetin.[1]

  • Radical Initiation: Add AAPH solution to all wells to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence (excitation/emission ~485/535 nm) at 37°C for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is calculated as the percentage inhibition of fluorescence compared to the control.

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the effect of this compound on nitric oxide production by measuring its stable metabolite, nitrite.[6][7][8][9][10]

Materials:

  • RAW 264.7 macrophage cells

  • Culture medium

  • LPS (lipopolysaccharide)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[8]

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8][9]

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment incubation Incubation treatment->incubation measurement Signal Measurement incubation->measurement data_norm Data Normalization measurement->data_norm stat_analysis Statistical Analysis data_norm->stat_analysis results Results stat_analysis->results

General experimental workflow for this compound bioassays.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb->ikb ikb_nfkb->nfkb Releases ikb_nfkb->nfkb gene_exp Gene Expression (Inflammation, etc.) nfkb_nuc->gene_exp Induces

Simplified canonical NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates erk_nuc ERK erk->erk_nuc Translocates trans_factors Transcription Factors (e.g., AP-1) erk_nuc->trans_factors Activates gene_exp Gene Expression (Proliferation, etc.) trans_factors->gene_exp Induces

Simplified canonical MAPK/ERK signaling pathway.

References

Technical Support Center: Optimization of Schisanlignone C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Schisanlignone C.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and other lignans from its natural source, Schisandra chinensis?

A1: The primary methods for extracting lignans, including this compound, from Schisandra chinensis are conventional solvent extraction (such as reflux and maceration), Supercritical Fluid Extraction (SFE), and Matrix Solid-Phase Dispersion (MSPD). Each method has its own set of optimal conditions to maximize yield and purity.

Q2: Which solvents are most effective for this compound extraction?

A2: this compound is soluble in a variety of organic solvents. Based on its chemical properties and studies on related lignans, the following solvents are effective:

  • High-Polarity Solvents: Methanol and ethanol are commonly used, often in aqueous solutions (e.g., 70-95% ethanol).

  • Medium-Polarity Solvents: Ethyl acetate and acetone.

  • Low-Polarity Solvents: Chloroform and dichloromethane.

For conventional extraction methods, ethanol and methanol are frequently chosen due to their efficiency in extracting a broad range of lignans. In Supercritical Fluid Extraction (SFE), a co-solvent like methanol is often added to the supercritical CO2 to enhance the solubility of the target compounds.[1][2][3]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. An HPLC system equipped with a UV/Vis or a Photodiode Array (PDA) detector is typically used. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be ideal. 3. Poor Raw Material Quality: The concentration of this compound in the plant material may be low.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). For ethanol/methanol, try different aqueous concentrations (e.g., 70%, 85%, 95%). 2. Parameter Optimization: Refer to the optimized conditions in the tables below for different methods. Systematically vary one parameter at a time (e.g., temperature from 40°C to 80°C) to find the optimum for your specific setup. 3. Material Verification: If possible, obtain a certificate of analysis for the plant material or test a different batch.
Co-extraction of Impurities 1. Solvent is not selective: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Extraction conditions are too harsh: High temperatures or long extraction times can lead to the degradation of compounds and the extraction of undesirable substances.1. Solvent Modification: Try a more selective solvent system. For example, if using a highly polar solvent, a subsequent liquid-liquid extraction with a less polar solvent might help to partition and remove some impurities. 2. Milder Conditions: Reduce the extraction temperature and/or time. 3. Purification Step: Incorporate a purification step after extraction, such as column chromatography with macroporous resins or silica gel.
Inconsistent Results 1. Variability in Raw Material: Different batches of plant material can have varying levels of active compounds. 2. Inconsistent Experimental Procedure: Minor deviations in solvent volume, extraction time, or temperature can lead to different outcomes. 3. Sample Preparation for Analysis: Inconsistent sample dilution or handling before HPLC analysis.1. Standardize Raw Material: Homogenize a large batch of plant material to be used for all experiments. 2. Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and documented for each run. 3. Standardize Analytical Procedure: Develop and follow a strict Standard Operating Procedure (SOP) for sample preparation and HPLC analysis.
Thermal Degradation of this compound Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds.1. Lower Extraction Temperature: Opt for methods that can be performed at lower temperatures, such as ultrasound-assisted extraction or maceration at room temperature. For reflux extraction, ensure the temperature is controlled and not excessively high. 2. Evaporation under Reduced Pressure: Use a rotary evaporator to remove the solvent at a lower temperature.

Data on Optimized Extraction Conditions

The following tables summarize optimized conditions for the extraction of lignans from Schisandra chinensis, which are expected to be highly effective for this compound.

Table 1: Conventional Solvent Extraction (Reflux)
ParameterOptimized ValueReference
Solvent 95% Ethanol
Extraction Time 90 minutes
Number of Extractions 2
Solvent-to-Solid Ratio 10:1 (mL/g)
Table 2: Supercritical Fluid Extraction (SFE)
ParameterOptimized ValueReference
Supercritical Fluid Carbon Dioxide (CO2)[1][2][3]
Co-solvent 1% Methanol[1][2][3]
Pressure 15 MPa[1][2][3]
Temperature 50°C[1][2][3]
Extraction Time 4 minutes[1][2][3]
Table 3: Matrix Solid-Phase Dispersion (MSPD)
ParameterOptimized ValueReference
Dispersant Diol-functionalized silica (800 mg)[4]
Eluting Solvent 85% Methanol (v/v)[4]
Elution Volume 10 mL[4]

Experimental Protocols

Protocol 1: Reflux Extraction
  • Preparation: Weigh 10 g of powdered Schisandra chinensis fruit and place it in a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.

  • Reflux Setup: Attach a condenser to the flask and place it in a heating mantle.

  • Extraction: Heat the mixture to boiling and maintain a gentle reflux for 90 minutes.

  • Filtration: After cooling, filter the mixture through Whatman No. 1 filter paper.

  • Second Extraction: Return the solid residue to the flask and repeat steps 2-5.

  • Combine and Concentrate: Combine the filtrates from both extractions and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis: Dissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Sample Loading: Load the SFE extraction vessel with a known amount of ground Schisandra chinensis fruit.

  • Parameter Setting: Set the SFE system parameters as follows:

    • Pressure: 15 MPa

    • Temperature: 50°C

    • CO2 flow rate: As per instrument recommendation

    • Co-solvent (1% Methanol) flow rate: As per instrument recommendation

  • Extraction: Start the extraction process and run for 4 minutes.

  • Collection: The extract is collected in a vial after depressurization.

  • Analysis: Dissolve the collected extract in a suitable solvent for HPLC analysis.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis start Start: Schisandra chinensis fruit grind Grinding/Powdering start->grind weigh Weighing grind->weigh reflux Reflux Extraction weigh->reflux sfe Supercritical Fluid Extraction weigh->sfe mspd Matrix Solid-Phase Dispersion weigh->mspd filter Filtration/Separation reflux->filter concentrate Solvent Evaporation sfe->concentrate mspd->concentrate filter->concentrate purify Purification (Optional) concentrate->purify hplc HPLC Quantification purify->hplc end End: Quantified this compound hplc->end

Caption: General experimental workflow for the extraction and quantification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield? solvent Inappropriate Solvent start->solvent Yes params Suboptimal Parameters start->params Yes material Poor Raw Material start->material Yes no Proceed to Purification/Analysis start->no No solvent_screen Solvent Screening solvent->solvent_screen optimize_params Optimize T, t, Ratio params->optimize_params verify_material Verify/Change Material material->verify_material end Yield Improved? solvent_screen->end Re-evaluate Yield optimize_params->end Re-evaluate Yield verify_material->end Re-evaluate Yield end->start No end->no Yes

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Navigating the Challenges of Schisanlignone C Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Schisanlignone C, scaling up production from laboratory to industrial quantities presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound, and what are the associated scalability challenges?

This compound is a dibenzocyclooctadiene lignan naturally found in plants of the Schisandra genus. The primary challenges in sourcing from natural materials are:

  • Low Abundance: The concentration of this compound in plant matter is often very low, requiring the processing of large amounts of biomass for small yields.

  • Complex Mixtures: The crude extracts contain a multitude of structurally similar lignans, making the isolation of pure this compound a significant purification challenge.[1][2][3]

  • Batch-to-Batch Variability: The concentration of the target compound can vary significantly depending on the plant's growing conditions, harvest time, and post-harvest processing.[2]

Due to these limitations, total synthesis is an attractive alternative for large-scale production, though it comes with its own set of complexities.

Q2: What are the major hurdles in the total synthesis of dibenzocyclooctadiene lignans like this compound?

The total synthesis of this compound and related lignans is a complex undertaking with several key challenges:

  • Stereochemical Complexity: These molecules possess multiple stereocenters and a stereogenic biaryl axis, leading to the potential for numerous diastereomers and atropisomers.[4][5][6] Controlling the stereochemistry is a critical and often difficult aspect of the synthesis.

  • Biaryl Bond Formation: The construction of the central biaryl bond is a pivotal step. On a larger scale, the efficiency and selectivity of coupling reactions (e.g., Suzuki, Ullmann) can be difficult to maintain.[7][8]

  • Eight-Membered Ring Closure: Formation of the dibenzocyclooctadiene ring system via intramolecular cyclization can be challenging due to entropic factors and the potential for competing side reactions.[7]

  • Multi-step Synthesis: Total syntheses of such complex natural products often involve numerous steps, which can lead to a low overall yield and high production costs.[4]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the production of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low yield in biaryl coupling step (e.g., Suzuki, Stille). - Incomplete reaction. - Catalyst deactivation. - Poor solubility of reactants at scale.- Monitor reaction progress by TLC or HPLC. - Use a higher catalyst loading or a more robust catalyst system. - Screen different solvent systems to improve solubility. - Ensure all reagents and solvents are rigorously dried and degassed.
Poor diastereoselectivity in reactions establishing stereocenters. - Insufficient facial bias in the substrate. - Non-optimal reaction temperature. - Inappropriate choice of chiral auxiliary or catalyst.- Modify the substrate to introduce a directing group. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Screen a variety of chiral catalysts or auxiliaries to find one that provides better stereocontrol.[4][5]
Formation of multiple atropisomers during biaryl bond formation. - Low rotational barrier around the biaryl bond at the reaction temperature. - Lack of a directing group to control the orientation of the aryl halves.- Employ a synthetic strategy that allows for late-stage atroposelective coupling.[6] - Introduce bulky protecting groups to restrict rotation around the biaryl axis. - Investigate chiral ligands that can induce atropisomer selectivity.
Low efficiency in the ring-closing metathesis (RCM) for the eight-membered ring. - Catalyst poisoning. - Unfavorable substrate conformation for cyclization. - High concentration leading to intermolecular reactions.- Use a more robust RCM catalyst (e.g., Grubbs' second or third generation). - Modify the substrate to favor a pre-cyclization conformation. - Perform the reaction under high dilution conditions to favor intramolecular cyclization.[7]
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Co-elution of this compound with structurally similar impurities. - Similar polarity of the target compound and impurities. - Presence of diastereomers or atropisomers.- Employ multi-dimensional chromatography (e.g., normal-phase followed by reversed-phase). - Use a stationary phase with a different selectivity (e.g., phenyl-hexyl, cyano). - Consider preparative supercritical fluid chromatography (SFC) for challenging separations. - For atropisomers, chiral chromatography may be necessary.
Low recovery from preparative HPLC columns. - Irreversible adsorption of the compound onto the stationary phase. - Degradation of the compound on the column. - Poor solubility in the mobile phase.- Use a different stationary phase or modify the mobile phase (e.g., add a small amount of a stronger solvent). - Check the stability of this compound under the purification conditions (pH, solvent). - Optimize the mobile phase to ensure the compound remains fully dissolved throughout the run.
Difficulty in removing residual solvents after purification. - High boiling point of the final elution solvent. - Formation of a stable solvate with the purified compound.- Use a lower boiling point solvent in the final purification step if possible. - Employ high-vacuum drying at a slightly elevated temperature (if the compound is stable). - Lyophilization from a suitable solvent can be effective for removing residual solvents.

Experimental Protocols & Methodologies

General Protocol for Purification of Dibenzocyclooctadiene Lignans

A common strategy for the purification of lignans from a complex mixture involves a multi-step chromatographic approach.

  • Initial Fractionation: The crude extract or reaction mixture is first subjected to column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. This serves to separate the compounds based on polarity and remove major impurities.

  • Preparative HPLC: Fractions enriched with the target lignan are then subjected to preparative reversed-phase HPLC (C18 column). A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Final Polishing: If further purification is needed to separate closely related isomers, a second preparative HPLC step on a different stationary phase (e.g., phenyl-hexyl) can be employed.

Visualizing the Challenges in this compound Production

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound synthesis Synthesis Issue start->synthesis purification Purification Issue start->purification reaction_check Incomplete Reaction? synthesis->reaction_check side_products Side Products Formed? synthesis->side_products recovery Low Recovery? purification->recovery degradation Degradation? purification->degradation reaction_check->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Conc.) reaction_check->optimize_conditions Yes change_reagents Change Reagents/Catalyst side_products->change_reagents Yes recovery->degradation No optimize_purification Optimize Chromatography (Column, Solvents) recovery->optimize_purification Yes check_stability Assess Compound Stability degradation->check_stability Yes

Troubleshooting workflow for low yield.
Key Synthetic Challenges in Dibenzocyclooctadiene Lignan Synthesis

synthetic_challenges cluster_synthesis Total Synthesis of this compound precursors Aromatic Precursors stereocontrol Stereocenter Formation precursors->stereocontrol biaryl Biaryl Coupling cyclization 8-Membered Ring Cyclization biaryl->cyclization stereocontrol->biaryl lignan_core Dibenzocyclooctadiene Core cyclization->lignan_core final_product This compound lignan_core->final_product

Key challenging steps in the synthesis.

References

Validation & Comparative

A Comparative Analysis of Schisanlignone C and Other Schisandra Lignans: Unveiling Efficacy Through Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological efficacy of Schisanlignone C (Schisandrin C) against other prominent lignans isolated from Schisandra chinensis. This analysis is based on experimental data from in vitro and in vivo studies, focusing on anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.

Introduction to Schisandra Lignans

Schisandra chinensis, a well-known medicinal plant, is a rich source of bioactive dibenzocyclooctadiene lignans. These compounds are responsible for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective properties.[1] Among the most studied lignans are Schisandrin A, B, and C, along with various gomisins. This guide will focus on the comparative efficacy of Schisandrin C against its counterparts, providing a quantitative basis for further research and development.

Anti-inflammatory Activity

Schisandra lignans have demonstrated significant potential in modulating inflammatory responses. Key quantitative comparisons of their ability to inhibit nitric oxide (NO) production, a pro-inflammatory mediator, are presented below.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
LignanIC50 (µM)
Schisandrin C 15.8 ± 2.1
Gomisin J25.0 ± 1.6
Gomisin N24.8 ± 2.0
Lignan 28.5 ± 0.5
Lignan 425.0 ± 1.6
Lignan 5*24.8 ± 2.0
Celastrol (Positive Control)1.03 ± 0.12

Note: Lignans 2, 4, and 5 were also isolated from Schisandra sphenanthera in the cited study. Data is presented as mean ± standard deviation.[2]

In a study investigating the anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, Schisandrin C, Gomisin J, and Gomisin N were all found to reduce nitric oxide production.[3]

Inhibition of NLRP3 Inflammasome Activation

A comparative study on the effects of schisandrins A, B, and C on NLRP3 inflammasome activation in Propionibacterium acnes-infected THP-1 cells revealed a clear order of potency. The study concluded that the inhibitory efficacy was Schisandrin C > Schisandrin B > Schisandrin A .[4][5] This suggests that Schisandrin C is the most potent among the three in suppressing this inflammatory pathway.

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells

RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with fetal bovine serum and antibiotics. For the experiment, cells are seeded in 96-well plates and pre-treated with various concentrations of the test lignans for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL). After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent. The cell viability is assessed using the MTT assay to exclude cytotoxic effects of the compounds. The IC50 value, the concentration at which 50% of NO production is inhibited, is then calculated.[2][6]

Hepatoprotective Effects

The liver-protective properties of Schisandra lignans are well-documented. A comparative study on six major lignans against acetaminophen-induced liver injury in mice provided a clear indication of their relative efficacy.

Comparative Hepatoprotective Activity

A study evaluating the protective effects of six Schisandra lignans against acetaminophen-induced hepatotoxicity in mice demonstrated that all tested lignans exhibited significant protective effects.[7] Among them, Schisandrin C and Schisandrol B (Gomisin A) were identified as the most potent hepatoprotective agents .[7] The protective mechanism is partly attributed to the inhibition of cytochrome P450-mediated bioactivation of acetaminophen and the prevention of glutathione (GSH) depletion.[7]

Experimental Protocol: Acetaminophen-Induced Hepatotoxicity Model

Male mice are pre-treated with the respective lignans orally for a specified period. On the day of the experiment, a single toxic dose of acetaminophen is administered intraperitoneally. After a set time, blood and liver tissues are collected. Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured as indicators of liver damage. Liver tissues are used for histopathological examination and to determine the levels of total and mitochondrial glutathione (GSH).[7]

Neuroprotective Effects

Schisandra lignans have shown promise in protecting against neurodegenerative processes, particularly those associated with amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.

Protection Against Amyloid-β (Aβ)-Induced Neurotoxicity

While direct quantitative comparisons of individual lignans are limited, a study on the effects of total lignans from Schisandra chinensis (TLS) on Aβ1-42-induced neurodegeneration in mice demonstrated significant neuroprotective effects. Oral administration of TLS (50 and 200 mg/kg) ameliorated cognitive impairment and neurodegeneration.[8][9] The treatment restored total antioxidant capacity and reduced malondialdehyde (MDA) levels in the hippocampus and cerebral cortex.[8][9] Furthermore, TLS protected primary mouse neuronal cells from Aβ1-42-induced toxicity by preserving mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins.[8][9] Another study showed that a lignan-rich extract of Schisandra chinensis fruits significantly attenuated Aβ1-42-induced memory impairment and reduced β-secretase activity in the cortex and hippocampus of mice.[10]

Experimental Protocol: Aβ1-42-Induced Neurotoxicity Model

For in vivo studies, aggregated Aβ1-42 peptide is injected intracerebroventricularly (i.c.v.) into mice to induce memory impairment and neurotoxicity. The mice are then treated with the test compounds (e.g., total lignans extract) orally for a defined period. Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze. After the behavioral tests, brain tissues (cortex and hippocampus) are collected for biochemical and histopathological analysis, including measurement of antioxidant enzyme activities, lipid peroxidation, and Aβ levels.[8][9][11] For in vitro studies, primary neuronal cells are exposed to aggregated Aβ1-42 to induce toxicity. The protective effects of the lignans are evaluated by measuring cell viability, mitochondrial membrane potential, and the expression of apoptosis-related proteins.[8][9]

Antioxidant Activity

Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Schisandrin_C_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways Schisandrin C1 Schisandrin C IKK IKKα/β Schisandrin C1->IKK MAPKs MAPKs (p38, JNK, ERK) Schisandrin C1->MAPKs NLRP3 NLRP3 Inflammasome Schisandrin C1->NLRP3 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPKs TLR4->NLRP3 NF-kB NF-κB IKK->NF-kB Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 NF-kB->Pro-inflammatory Genes AP-1 AP-1 MAPKs->AP-1 AP-1->Pro-inflammatory Genes Caspase-1 Caspase-1 NLRP3->Caspase-1 IL-1b IL-1β Caspase-1->IL-1b

Caption: Schisandrin C inhibits inflammatory pathways by suppressing NF-κB, AP-1, and NLRP3 activation.

Conclusion

The available experimental data indicates that Schisandrin C is a highly potent bioactive lignan from Schisandra chinensis. It demonstrates superior anti-inflammatory activity, particularly in the inhibition of the NLRP3 inflammasome, when compared to Schisandrin A and B. Furthermore, it is one of the most effective hepatoprotective lignans, comparable to Schisandrol B. While quantitative data for its direct antioxidant and neuroprotective effects compared to other individual lignans is less defined, studies on total lignan extracts suggest a significant role in these activities. The multifaceted mechanisms of action, involving the modulation of key inflammatory and cell survival pathways, underscore the therapeutic potential of Schisandrin C and warrant further investigation and development.

References

Unveiling the Neuroprotective Potential of Schisanlignone C: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents has led researchers to explore the therapeutic potential of natural compounds. Among these, Schisanlignone C, a lignan isolated from the medicinal plant Schisandra chinensis, has garnered interest for its potential to shield neurons from damage. This guide provides a comprehensive in vitro validation of this compound's neuroprotective effects, offering a comparative analysis with other relevant compounds and detailing the experimental protocols to support further research.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the neuroprotective potential of this compound, this section presents a comparative overview with other neuroprotective agents. While direct comparative in vitro studies on this compound are limited, data from studies on structurally similar lignans from Schisandra chinensis and other well-established neuroprotective compounds provide a valuable benchmark.

Table 1: In Vitro Neuroprotective Effects of this compound and a Comparative Agent

ParameterThis compound (Hypothetical Data Based on Schisandra Lignans)Edaravone (Established Neuroprotective Agent)
Cell Line SH-SY5Y Human NeuroblastomaSH-SY5Y Human Neuroblastoma
Neurotoxic Insult 6-hydroxydopamine (6-OHDA)6-hydroxydopamine (6-OHDA)
Concentration Range 1-20 µM1-20 µM
Cell Viability (MTT Assay) Increased cell viability in a dose-dependent mannerSignificant increase in cell viability
Cytotoxicity (LDH Assay) Decreased LDH release, indicating reduced cell deathMarked reduction in LDH release
Oxidative Stress (ROS Assay) Significant reduction in intracellular ROS levelsPotent scavenger of reactive oxygen species

Note: Data for this compound is extrapolated from general findings on Schisandra lignans due to the limited availability of specific quantitative data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of neuroprotective effects.

Cell Culture and Treatment

The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for in vitro neuroprotection studies.

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubation: Cells are incubated overnight to allow for attachment.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or a comparative agent for 2 hours.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for 24 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the 24-hour incubation with the neurotoxin, the cell culture medium is removed, and 100 µL of fresh medium containing 10 µL of the MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Solubilization: Following incubation, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group.[1][2][3][4][5][6][7]

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Sample Collection: After the treatment period, 50 µL of the cell culture supernatant is carefully transferred from each well to a new 96-well plate.

  • Reaction Mixture: A reaction mixture is prepared according to the manufacturer's instructions, typically containing a substrate and a catalyst. 50 µL of this mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Stop Solution: 50 µL of a stop solution is added to each well to terminate the reaction.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of LDH release is proportional to the number of damaged cells.[5][6][7][8][9][10][11]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, which are key mediators of oxidative stress-induced cell death.

  • Staining: After treatment, cells are washed with PBS and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes at 37°C in the dark.

  • Washing: The cells are washed again with PBS to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence intensity indicates higher levels of intracellular ROS.[12][13][14][15][16]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of similar lignans, the Nrf2/ARE and PI3K/Akt pathways are prime candidates.[17][18][19][20][21][22][23]

G cluster_stress Oxidative Stress cluster_schisanlignone This compound Intervention cluster_nrf2 Nrf2/ARE Pathway cluster_pi3k PI3K/Akt Pathway Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 Oxidative_Stress->Keap1 Schisanlignone_C This compound Nrf2 Nrf2 Schisanlignone_C->Nrf2 promotes dissociation PI3K PI3K Schisanlignone_C->PI3K activation Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulation Antioxidant_Enzymes->Oxidative_Stress neutralization Akt Akt PI3K->Akt activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Apoptosis_Inhibition->Oxidative_Stress counteracts

Caption: this compound's putative neuroprotective signaling pathways.

This diagram illustrates the potential mechanisms by which this compound confers neuroprotection. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound may lead to the upregulation of antioxidant enzymes that combat oxidative stress.[17][19][20][23] Simultaneously, activation of the PI3K/Akt pathway can inhibit apoptotic processes, further promoting neuronal survival.[18][21][22]

G cluster_assays Endpoint Assays Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound or comparative agent (2h) Incubate_Overnight->Pretreat Induce_Toxicity Induce neurotoxicity (e.g., 6-OHDA, 24h) Pretreat->Induce_Toxicity MTT_Assay MTT Assay (Cell Viability) Induce_Toxicity->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Induce_Toxicity->LDH_Assay ROS_Assay ROS Assay (Oxidative Stress) Induce_Toxicity->ROS_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for in vitro neuroprotection assays.

The provided workflow outlines the key steps involved in assessing the neuroprotective effects of this compound in a laboratory setting. This standardized process ensures the reliability and reproducibility of the experimental data.

References

Paucity of Research on Schisanlignone C Impedes Comprehensive Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While a comparative guide on Schisanlignone C and its synthetic analogs cannot be constructed due to the absence of experimental data, this report provides a broader overview of the biological activities and mechanisms of action of the chemical class to which it belongs: the dibenzocyclooctadiene lignans, primarily studied in the closely related and more common medicinal plant, Schisandra chinensis. This information can serve as a foundational guide for researchers interested in the potential therapeutic applications of this class of compounds.

The Landscape of Dibenzocyclooctadiene Lignans: A Proxy for Understanding this compound

Dibenzocyclooctadiene lignans from Schisandra species are a well-studied class of natural products with a wide array of documented biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The primary activities investigated include anti-inflammatory, anticancer, and neuroprotective effects.

Biological Activities of Dibenzocyclooctadiene Lignans
Biological ActivityKey FindingsRepresentative Lignans
Anti-inflammatory Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). Modulation of key signaling pathways like NF-κB and MAPK.Schisandrin A, Schisandrin B, Gomisin A
Anticancer Induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis in various cancer cell lines. Some lignans have been shown to overcome multidrug resistance in cancer cells.Schisandrin B, Gomisin N, Deoxyschizandrin
Neuroprotective Protection against oxidative stress-induced neuronal cell death, modulation of neurotransmitter systems, and improvement of cognitive function in preclinical models of neurodegenerative diseases.Schisandrin B, Schisandrin C, Gomisin A
Experimental Protocols: A General Overview

While specific experimental details for this compound are unavailable, the following outlines common methodologies used to assess the biological activities of related dibenzocyclooctadiene lignans.

Anti-inflammatory Activity Assays:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Griess assay is used to measure nitrite levels in the cell culture supernatant.

    • Prostaglandin E2 (PGE2) and Cytokine Levels: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of PGE2, TNF-α, IL-6, and other cytokines.

  • Western Blot Analysis: To determine the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs.

Anticancer Activity Assays:

  • Cell Viability and Proliferation Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays are used to assess the cytotoxic effects of the compounds on various cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.

    • Caspase Activity Assays: Spectrophotometric or fluorometric assays are used to measure the activity of caspases (e.g., caspase-3, -8, -9).

  • Cell Migration and Invasion Assays: Transwell migration assays (Boyden chamber assays) are used to evaluate the effect of the compounds on the migratory and invasive potential of cancer cells.

Neuroprotective Activity Assays:

  • Neuronal Cell Culture: Primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are utilized.

  • Induction of Neuronal Damage: Neurotoxicity is often induced by agents such as hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides.

  • Assessment of Cell Viability: MTT or LDH (lactate dehydrogenase) release assays are used to quantify neuronal cell death.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) can also be assessed.

Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

The therapeutic effects of dibenzocyclooctadiene lignans are attributed to their ability to modulate various intracellular signaling pathways. Below are diagrams representing some of the key pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Lignans Dibenzocyclooctadiene Lignans Lignans->IKK inhibit Lignans->NFκB inhibit translocation

Anti-inflammatory signaling pathway of dibenzocyclooctadiene lignans.

anticancer_pathway Lignans Dibenzocyclooctadiene Lignans Bcl2 Bcl-2 Lignans->Bcl2 downregulate Bax Bax Lignans->Bax upregulate Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Intrinsic apoptosis pathway induced by dibenzocyclooctadiene lignans.

experimental_workflow cluster_0 In Vitro Analysis Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells, Neurons) Compound_Treatment Treatment with This compound Analog Cell_Culture->Compound_Treatment Induction Induction of (Inflammation, Cytotoxicity, Neurotoxicity) Compound_Treatment->Induction Data_Acquisition Data Acquisition (e.g., ELISA, Western Blot, Flow Cytometry) Induction->Data_Acquisition Analysis Data Analysis and Interpretation Data_Acquisition->Analysis

A generalized experimental workflow for in vitro biological evaluation.

Future Directions

The significant biological activities exhibited by numerous dibenzocyclooctadiene lignans from Schisandra species underscore the potential of this compound as a lead compound for drug discovery. To unlock this potential, further research is imperative. The first critical step would be to re-isolate or synthesize this compound to enable a thorough investigation of its biological properties. Subsequent synthesis of a focused library of analogs would allow for the establishment of structure-activity relationships, paving the way for the development of novel therapeutic agents.

Schisanlignone C: A Comparative Analysis of In Vitro Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

An examination of Schisanlignone C's potential as an antioxidant, benchmarked against established standards Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT) across various in vitro assays.

Introduction

This compound, a lignan isolated from the fruits of Schisandra chinensis, has garnered interest within the scientific community for its potential bioactive properties. Lignans from Schisandra species are generally recognized for their antioxidant effects, contributing to the plant's traditional use in various medicinal preparations. This guide provides a comparative overview of the antioxidant capacity of this compound against widely accepted positive controls: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The comparison is based on data from common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. For the FRAP assay, results are typically expressed as equivalents of a standard, such as Trolox or Fe(II).

Table 1: Antioxidant Activity of Positive Controls in DPPH, ABTS, and FRAP Assays

CompoundAssayIC50 / ActivityReference
Trolox DPPH~3.77 µg/mL[1]
ABTS~2.93 µg/mL[1]
Ascorbic Acid DPPHData varies
ABTS~50 µg/mL[2]
Butylated Hydroxytoluene (BHT) FRAPUsed as a positive control[3]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following are representative methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical

  • Methanol or Ethanol

  • Test compound (this compound) and positive control (Trolox)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and Trolox in methanol.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound) and positive control (Ascorbic Acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Prepare a series of dilutions of the test compound and Ascorbic Acid.

  • Add a small volume of the diluted test compound or standard to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the determined wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • Acetate buffer (e.g., 300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

  • Ferric chloride (FeCl₃) solution

  • Test compound (this compound) and positive control (BHT or Trolox)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v). Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and the positive control.

  • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.

  • Measure the absorbance at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄ or Trolox) and is often expressed as Trolox equivalents (TE) or Fe(II) equivalents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general principles of antioxidant action and a typical workflow for in vitro antioxidant assays.

Antioxidant_Action ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule ROS->Stable_Molecule Reduction Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Donates e- or H• Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: General mechanism of radical scavenging by an antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagent Prepare Radical or Reductant Solution (DPPH, ABTS, FRAP reagent) Mix Mix Sample/Control with Reagent Prep_Reagent->Mix Prep_Sample Prepare Serial Dilutions of Test Compound & Controls Prep_Sample->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Conclusion

While the existing literature strongly suggests that lignans from Schisandra chinensis possess significant antioxidant properties, specific quantitative data for this compound from standardized assays like DPPH, ABTS, and FRAP are needed for a definitive comparative analysis. The provided experimental protocols and data for established positive controls serve as a benchmark for future research aimed at elucidating the precise antioxidant capacity of this compound. Such studies will be invaluable for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this natural compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Schisanlignone C and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Schisanlignone C and other bioactive lignans found in Schisandra chinensis. The cross-validation of these methods is essential for ensuring data accuracy, reliability, and consistency in research, quality control, and drug development. This document outlines the performance parameters of each method, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS for the analysis of this compound and other lignans depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for trace-level analysis and complex biological samples.

Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Lignan Analysis

ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **≥ 0.9991[1]≥ 0.99[2]
Limit of Detection (LOD) 0.04 - 0.43 µg/mL[1]Not explicitly stated, but method is described as highly sensitive[2]
Limit of Quantification (LOQ) 0.14 - 17.79 ng/mL[2]0.49 - 2.07 µg/mL[1]
Precision (RSD%) Intra-day: < 1.15%[1]Intra-day: 2.35% - 6.41%[2]
Inter-day: Not explicitly statedInter-day: 3.83% - 7.39%[2]
Accuracy (Recovery %) 97.74% - 102.71%[3]80.21% - 114.53%[2]

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the simultaneous determination of multiple lignans in Schisandra chinensis.

Sample Preparation:

  • Accurately weigh 0.5 g of powdered Schisandra chinensis fruit.

  • Add 25 mL of methanol to the sample.

  • Perform ultrasonic extraction for 30 minutes.

  • Cool the extract to room temperature and replenish the lost weight with methanol.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).[3][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 217 nm.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[3]

Validation Parameters:

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose.[1][4][5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides enhanced sensitivity and selectivity for the quantification of lignans, especially at low concentrations.

Sample Preparation:

  • Weigh 20 mg of the powdered sample.

  • Add 1 mL of supramolecular solvent (SUPRAS).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane for analysis.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable UPLC column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific lignans.[2]

Validation Parameters:

The UPLC-MS/MS method validation includes assessing linearity, precision (intra- and inter-day), accuracy (recovery), LOD, and LOQ.[2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis start Powdered Sample weigh Weigh 0.5g start->weigh add_methanol Add 25mL Methanol weigh->add_methanol ultrasonicate Ultrasonic Extraction (30 min) add_methanol->ultrasonicate cool_replenish Cool & Replenish Methanol ultrasonicate->cool_replenish filter_prep Filter (0.45 µm) cool_replenish->filter_prep inject Inject 10 µL filter_prep->inject hplc HPLC Separation (C18 Column, Gradient Elution) inject->hplc dad DAD Detection (217 nm) hplc->dad quantify Quantification dad->quantify

Figure 1. Experimental workflow for HPLC-DAD analysis of lignans.

UPLC_MSMS_Workflow cluster_prep_uplc Sample Preparation cluster_analysis_uplc UPLC-MS/MS Analysis start_uplc Powdered Sample weigh_uplc Weigh 20mg start_uplc->weigh_uplc add_supras Add 1mL SUPRAS weigh_uplc->add_supras vortex Vortex (30 sec) add_supras->vortex centrifuge Centrifuge (12,000 rpm, 5 min) vortex->centrifuge filter_prep_uplc Filter Supernatant (0.22 µm) centrifuge->filter_prep_uplc inject_uplc Inject Sample filter_prep_uplc->inject_uplc uplc UPLC Separation (C18 Column, Gradient Elution) inject_uplc->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quantify_uplc Quantification msms->quantify_uplc

Figure 2. Experimental workflow for UPLC-MS/MS analysis of lignans.

References

Navigating the Silence: The Unconfirmed Mechanism of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, the precise mechanism of action for Schisanlignone C, a lignan compound isolated from Schisandra chinensis, remains unconfirmed in publicly available scientific literature. While numerous studies have detailed the anti-inflammatory properties of other lignans from this plant, specific experimental data on this compound is conspicuously absent. This guide will address the current landscape of knowledge regarding Schisandra chinensis lignans as a whole and highlight the need for further research to elucidate the specific role of this compound.

Researchers, scientists, and drug development professionals are often tasked with exploring the therapeutic potential of natural compounds. Lignans from Schisandra chinensis, a plant with a long history in traditional medicine, have emerged as promising candidates for their anti-inflammatory effects. However, the focus of current research has been on a handful of more abundant lignans, leaving compounds like this compound in a scientific blind spot.

The Known Anti-Inflammatory Mechanisms of Schisandra chinensis Lignans

Studies on various lignans isolated from Schisandra chinensis, such as Schisandrin A, Schisandrin B, and Gomisin N, have established a general mechanism of action centered on the inhibition of key inflammatory pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

The primary signaling pathways implicated in the anti-inflammatory effects of these well-studied lignans include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This is a central regulator of the inflammatory response. Schisandra lignans have been demonstrated to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade plays a crucial role in cellular responses to external stressors, including inflammation. Specific lignans from Schisandra chinensis have been found to modulate MAPK signaling, leading to a reduction in the inflammatory response.

  • Activator Protein-1 (AP-1) and Interferon Regulatory Factor 3 (IRF3) Pathways: Research on a collective extract of Schisandra Chinensis lignans (SCL) has shown inhibitory effects on the AP-1 and IRF3 signaling pathways, further contributing to their anti-inflammatory profile.

The general workflow for investigating the anti-inflammatory mechanism of these lignans is depicted below:

G cluster_0 In Vitro Model LPS_Stimulation LPS Stimulation of Macrophages (e.g., RAW264.7) Compound_Treatment Treatment with Schisandra Lignan LPS_Stimulation->Compound_Treatment Mediator_Measurement Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) Compound_Treatment->Mediator_Measurement Pathway_Analysis Western Blot Analysis of Signaling Proteins (NF-κB, MAPKs) Compound_Treatment->Pathway_Analysis

Experimental Workflow for Assessing Anti-inflammatory Activity. This diagram illustrates the typical in vitro experimental process used to evaluate the anti-inflammatory effects of Schisandra lignans.

The Uncharted Territory of this compound

While the mechanisms of other Schisandra lignans provide a potential framework, it is crucial to emphasize that this is speculative in the absence of direct experimental evidence for this compound. The structural nuances of individual lignans can lead to significant differences in their biological activity and molecular targets.

The lack of data on this compound presents both a challenge and an opportunity. For researchers, it represents a novel area of investigation with the potential for new discoveries in the field of anti-inflammatory drug development. Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

  • In Vitro Assays: Performing comprehensive in vitro studies, similar to those conducted on other lignans, to assess its impact on inflammatory mediator production and key signaling pathways in relevant cell lines.

  • Target Identification: Employing advanced techniques to identify the specific molecular targets of this compound.

  • In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models of inflammation to evaluate its efficacy and safety.

A Call for Focused Research

The current body of scientific literature does not permit a definitive confirmation of the mechanism of action for this compound. While its chemical relatives from Schisandra chinensis have demonstrated clear anti-inflammatory properties through the modulation of well-defined signaling pathways, this compound remains an enigma. The scientific community is encouraged to undertake focused research to isolate, characterize, and evaluate the biological activities of this lesser-known lignan. Such efforts are essential to unlock its potential therapeutic value and contribute to a more complete understanding of the pharmacological richness of Schisandra chinensis.

Until such data becomes available, any claims regarding the specific mechanism of action of this compound should be treated with caution. The comparison with other lignans provides a valuable starting point for hypothesis generation, but it is not a substitute for direct experimental validation.

structure-activity relationship (SAR) studies of Schisanlignone C derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Structure-Activity Relationship Study

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research on the structure-activity relationship (SAR) of Schisanlignone C derivatives, this guide provides a comparative analysis of other prominent lignans isolated from Schisandra chinensis. The data presented here is intended to serve as a valuable resource for understanding the cytotoxic potential of this class of compounds.

The fruit of Schisandra chinensis is a rich source of dibenzocyclooctadiene lignans, which have demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of these lignans and their cytotoxic potency is crucial for the development of novel anticancer agents. This guide summarizes the cytotoxic activity of several key lignans from Schisandra chinensis against the human colon adenocarcinoma cell line LoVo, based on published experimental data.

Comparative Cytotoxic Activity of Schisandra chinensis Lignans

The following table summarizes the in vitro antiproliferative activity of various lignans isolated from Schisandra chinensis against the LoVo human colon adenocarcinoma cell line. The data is extracted from Šmejkal et al. (2010).

CompoundStructureIC50 (µM) on LoVo cells
(+)-Schisandrin(Figure available in original publication)84.4
(+)-Deoxyschisandrin(Figure available in original publication)22.6
(-)-Gomisin N(Figure available in original publication)27.4
(-)-Tigloyl-deangeloyl-gomisin F(Figure available in original publication)81.7
Camptothecin (Positive Control)Not applicableData not provided in a comparable format in the source

Experimental Protocols

The following experimental protocol for the antiproliferative activity assay is based on the methodology described by Šmejkal et al. (2010).

Cell Line and Culture:

  • Cell Line: LoVo (human colon adenocarcinoma).

  • Culture Medium: Cells are maintained in a suitable culture medium, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Antiproliferative Activity Assay (MTT Assay):

  • Cell Seeding: LoVo cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test lignans. A vehicle control (e.g., DMSO) and a positive control (e.g., camptothecin) are also included.

  • Incubation: The cells are incubated with the compounds for a period of 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Signaling Pathways of Cytotoxicity

Studies on specific Schisandra lignans have begun to elucidate the molecular mechanisms underlying their cytotoxic effects. The primary modes of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptotic Pathway of Gomisin N

Gomisin N has been shown to induce apoptosis in human leukemia U937 cells through the intrinsic mitochondrial pathway.[1] This process involves the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases 9 and 3.[1]

Gomisin_N_Apoptosis_Pathway cluster_cell Cancer Cell Gomisin_N Gomisin N Bcl2 Bcl-2 Gomisin_N->Bcl2 inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion stabilizes Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Schisantherin_C_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation Schisantherin_C Schisantherin C G0G1_Phase G0/G1 Phase Schisantherin_C->G0G1_Phase induces arrest S_Phase S Phase G0G1_Phase->S_Phase Cell_Proliferation Cell Proliferation G0G1_Phase->Cell_Proliferation blocks S_Phase->Cell_Proliferation leads to

References

Independent Replication of Schisanlignone C Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the lignan Schisanlignone C, first isolated from Schisandra viridis A. C. Sm., has revealed challenges in accessing the original publication and a lack of direct independent replication studies. This guide provides a summary of the available information and outlines the necessary experimental framework for future validation of the initial findings.

The foundational research describing the isolation and characterization of this compound was published in 1992 in Acta Chimica Sinica by Luo G. and colleagues. This publication stands as the primary source of information on this compound. However, the full text of this article has proven difficult to access through standard academic search channels, hindering a detailed analysis of the original experimental data and protocols.

Furthermore, a comprehensive search for subsequent studies that have independently replicated the biological findings attributed to this compound has not yielded any direct citations or follow-up research. This absence of independent validation underscores the need for further investigation to substantiate the initial claims.

Original Findings (Based on available information)

Framework for Independent Replication

To address the gap in the scientific record, this guide proposes a framework for the independent replication of the original findings concerning this compound. This involves two key stages: the isolation and characterization of the compound, followed by a systematic evaluation of its biological activities.

Table 1: Proposed Experiments for Independent Replication
Experimental Stage Objective Key Methodologies Data to be Collected
Isolation and Characterization To isolate this compound from Schisandra viridis and confirm its structure.Solvent extraction, column chromatography (silica gel, HPLC), spectroscopic analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry).Yield of pure compound, spectroscopic data for structural confirmation.
Biological Activity Screening To investigate the potential biological effects of this compound.In vitro assays for cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., measurement of nitric oxide production in LPS-stimulated macrophages), and neuroprotective effects (e.g., protection against oxidative stress-induced neuronal cell death).IC₅₀ values for cytotoxicity, inhibition of inflammatory markers, percentage of cell viability in neuroprotection assays.

Experimental Protocols

Detailed protocols for the proposed experiments are outlined below. These are standard methodologies that would provide a robust and comparable dataset to any initial findings.

Protocol 1: Isolation and Characterization of this compound
  • Plant Material: Dried and powdered aerial parts of Schisandra viridis A. C. Sm.

  • Extraction: Sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The ethyl acetate extract, likely to contain lignans, will be subjected to column chromatography on silica gel.

  • Purification: Fractions showing the presence of lignans (monitored by TLC) will be further purified using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound will be identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with the data reported in the original publication, if obtainable, or by de novo structure determination.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous control cell line.

  • Treatment: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.

  • Assay: MTT reagent will be added to each well, followed by incubation. The resulting formazan crystals will be dissolved in a solubilization solution.

  • Data Analysis: The absorbance will be measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) will be calculated.

Experimental Workflow

The logical flow of the proposed independent replication study is depicted in the following diagram.

experimental_workflow cluster_stage1 Stage 1: Compound Isolation & Characterization cluster_stage2 Stage 2: Biological Activity Assessment plant_material Schisandra viridis Plant Material extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization pure_compound Pure this compound characterization->pure_compound cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) pure_compound->anti_inflammatory neuroprotection Neuroprotection Assays pure_compound->neuroprotection data_analysis Data Analysis & Comparison cytotoxicity->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis

Proposed workflow for the independent replication of this compound findings.

Conclusion

The current body of scientific literature lacks independent replication of the findings related to this compound. To build a credible foundation for any potential therapeutic applications of this compound, it is imperative that the scientific community undertakes a rigorous and transparent process of validating the original research. The experimental framework proposed in this guide provides a clear path forward for researchers to independently isolate, characterize, and evaluate the biological activities of this compound. The dissemination of such replication studies, regardless of their outcome, will be crucial for the advancement of knowledge in this area.

evaluating the synergistic effects of Schisanlignone C with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers

The quest for effective cancer therapies often leads to the exploration of combination treatments, aiming to enhance efficacy while mitigating toxicity. Schisanlignone C, a lignan derived from the medicinal plant Schisandra chinensis, has emerged as a compound of interest in this regard. This guide provides a comparative analysis of the synergistic effects of this compound with the conventional chemotherapeutic agent cisplatin, drawing upon key experimental findings. Two distinct narratives unfold from the available research: one demonstrating a potent synergistic antitumor effect in breast and colon cancer models, and another revealing a protective role against cisplatin-induced toxicity in oral cancer cells. This guide will delve into the experimental data, methodologies, and underlying mechanisms of these contrasting outcomes to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synergistic Antitumor Efficacy in Breast and Colon Cancer

A pivotal study by Wang et al. (2024) has illuminated the synergistic potential of this compound (referred to as SC in the study) in combination with cisplatin in preclinical models of breast and colon cancer. Their findings suggest that this combination significantly inhibits tumor growth by modulating the tumor microenvironment and enhancing the host's anti-tumor immune response.

Quantitative Analysis of Antitumor Effects

The study utilized 4T1 breast cancer and MC38 colon cancer mouse models to evaluate the in vivo efficacy of this compound and cisplatin, both alone and in combination. While the full quantitative data from the study is not publicly available, the authors report a significantly greater inhibitory effect on tumor growth in the combination therapy group compared to either monotherapy.

Table 1: In Vivo Antitumor Efficacy of this compound and Cisplatin Combination

Treatment GroupCancer ModelReported OutcomeQuantitative Data
Control4T1 (Breast), MC38 (Colon)Uninhibited tumor growthNot Available
This compound (SC) Alone4T1 (Breast), MC38 (Colon)Inhibition of tumor growthNot Available
Cisplatin Alone4T1 (Breast), MC38 (Colon)Inhibition of tumor growthNot Available
SC + Cisplatin4T1 (Breast), MC38 (Colon)Significantly greater inhibition of tumor growth compared to monotherapies [1]Not Available

Note: The absence of specific numerical data on tumor volume and weight from the primary publication limits a direct quantitative comparison.

Mechanism of Synergistic Action: Immune System Activation

The synergistic effect of this compound and cisplatin is attributed to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune sensing pathway, when activated, leads to a type I interferon (IFN) response, which in turn promotes the infiltration and activation of cytotoxic immune cells within the tumor.

Table 2: Immunomodulatory Effects of this compound and Cisplatin Combination

Immune Cell PopulationEffect of Combination TherapyQuantitative Data
CD4+ T CellsIncreased infiltration into the tumorNot Available
CD8+ T CellsIncreased infiltration into the tumorNot Available
Natural Killer (NK) CellsIncreased infiltration into the tumorNot Available

Note: While the study reports a marked increase in the presence of these immune cells, specific quantitative data from flow cytometry analysis is not provided in the available literature.

The proposed signaling pathway is visualized in the diagram below:

G Proposed Signaling Pathway of this compound and Cisplatin Synergy cluster_0 Combination Therapy cluster_1 Cellular Response cluster_2 Immune Microenvironment SC This compound cGAS_STING cGAS-STING Pathway Activation SC->cGAS_STING Cisplatin Cisplatin Cisplatin->cGAS_STING IFN Type I IFN Response cGAS_STING->IFN T_NK_cells Increased Infiltration of CD4+ T cells, CD8+ T cells, and NK cells IFN->T_NK_cells Tumor_Inhibition Synergistic Antitumor Effect T_NK_cells->Tumor_Inhibition

Caption: Synergistic activation of the cGAS-STING pathway by this compound and Cisplatin.

Experimental Protocols

While detailed, step-by-step protocols are not available in the public domain, the key experimental methodologies employed in the Wang et al. (2024) study include:

  • In Vivo Tumor Models: 4T1 breast cancer cells and MC38 colon cancer cells were implanted in mice to establish tumors. The mice were then treated with this compound, cisplatin, the combination, or a vehicle control. Tumor growth was monitored over time.

  • Flow Cytometry: To analyze the immune cell populations within the tumors, tumor tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies specific for CD4, CD8, and NK cell markers.

  • RNA Sequencing and qRT-PCR: These techniques were used to analyze the gene expression changes in the tumor tissues, particularly focusing on the genes involved in the type I IFN response and the cGAS-STING pathway.

The workflow for the in vivo experiment is illustrated below:

G Experimental Workflow for In Vivo Synergy Study start Tumor Cell Implantation (4T1 or MC38) treatment Treatment Administration: - Control - this compound - Cisplatin - Combination start->treatment monitoring Tumor Growth Monitoring (Volume and Weight) treatment->monitoring analysis Analysis at Endpoint: - Flow Cytometry (Immune Cells) - RNA Seq/qRT-PCR (Gene Expression) monitoring->analysis

Caption: Workflow of the in vivo study on this compound and Cisplatin.

Protective Effects Against Cisplatin-Induced Cytotoxicity in Oral Cancer

In contrast to the synergistic antitumor effects observed in breast and colon cancer, a study by Kim et al. (2018) reported a protective effect of Schisandrin C (a closely related or identical compound to this compound) against cisplatin-induced cytotoxicity in YD-38 human oral squamous carcinoma cells.

Quantitative Analysis of Cytotoxicity

The study evaluated cell viability using the MTT assay. Pre-treatment with Schisandrin C was found to significantly increase the viability of YD-38 cells that were subsequently exposed to cisplatin.

Table 3: Cell Viability of YD-38 Cells Treated with Schisandrin C and Cisplatin

Treatment GroupConcentrationReported OutcomeQuantitative Data
Control-High cell viabilityNot Available
Schisandrin C Alone20 µM>90% cell viability compared to control[2]Not Available
Cisplatin AloneVariesDose-dependent reduction in cell viability[2]Not Available
Schisandrin C + Cisplatin20 µM SC (pre-treatment) + Varies CisplatinSignificantly increased cell viability compared to cisplatin alone [2]Not Available

Note: Specific percentage values for cell viability across all cisplatin concentrations with and without Schisandrin C pre-treatment are not provided in the available publication.

Mechanism of Protective Action: Inhibition of Apoptosis

The protective effect of Schisandrin C is attributed to its ability to inhibit apoptosis (programmed cell death) induced by cisplatin. This is achieved through the suppression of key apoptotic signaling molecules.

Table 4: Effect of Schisandrin C on Apoptosis-Related Proteins in Cisplatin-Treated YD-38 Cells

Apoptosis-Related ProteinEffect of Cisplatin AloneEffect of Schisandrin C + Cisplatin
Bax/Bcl-2 ratioIncreased (pro-apoptotic)[2]Repressed increase (anti-apoptotic)[2]
Cleaved caspase 3Increased (pro-apoptotic)[2]Suppressed increase (anti-apoptotic)[2]
p-JNKIncreased (pro-apoptotic)[2]Suppressed increase (anti-apoptotic)[2]
Cytochrome c releaseIncreased (pro-apoptotic)[2]Inhibited (anti-apoptotic)[2]
Intracellular ROSIncreasedSuppressed

The proposed mechanism of this protective effect is depicted below:

G Protective Mechanism of Schisandrin C against Cisplatin Cytotoxicity Cisplatin Cisplatin ROS Increased Intracellular ROS Cisplatin->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Schisandrin_C Schisandrin C Schisandrin_C->ROS Schisandrin_C->Cytochrome_c

Caption: Schisandrin C inhibits cisplatin-induced apoptosis by reducing ROS and cytochrome c release.

Experimental Protocols

The key experimental procedures used in the Kim et al. (2018) study are as follows:

  • Cell Culture: YD-38 human oral squamous carcinoma cells were used.

  • MTT Assay: This colorimetric assay was used to assess cell viability by measuring the metabolic activity of the cells after treatment with Schisandrin C, cisplatin, or the combination.

  • Western Blotting: This technique was employed to measure the protein levels of key apoptosis-related molecules like Bax, Bcl-2, and cleaved caspase 3.

  • Live/Dead Cell Staining: This assay was used to visually confirm the effect of the treatments on cell viability.

The experimental workflow for the in vitro cytotoxicity study is outlined below:

G In Vitro Cytotoxicity Experimental Workflow start Seeding of YD-38 Cells treatment Treatment: - Control - Schisandrin C - Cisplatin - Schisandrin C (pre-treatment) + Cisplatin start->treatment incubation Incubation treatment->incubation analysis Analysis: - MTT Assay (Cell Viability) - Western Blot (Apoptosis Proteins) - Live/Dead Staining incubation->analysis

Caption: Workflow for evaluating the protective effect of Schisandrin C in vitro.

Discussion and Future Directions

The contrasting findings from these two studies highlight the complex and context-dependent nature of drug interactions. The synergistic antitumor effect of this compound with cisplatin in breast and colon cancer models appears to be mediated by an immune-stimulatory mechanism. Conversely, in an oral cancer cell line, Schisandrin C exhibited a protective effect against cisplatin-induced apoptosis.

Several factors could contribute to these differing outcomes, including:

  • Cancer Type and Cell Line Specificity: The genetic and phenotypic differences between the cancer cell lines used (4T1, MC38 vs. YD-38) could dictate their response to the drug combination.

  • In Vivo vs. In Vitro Models: The study by Wang et al. was conducted in vivo, allowing for the assessment of immune system involvement, which is a critical component of the observed synergy. The in vitro model used by Kim et al. lacks this systemic immunological context.

  • Compound Specificity: Although both studies refer to "Schisandrin C" or "this compound," slight variations in the purity or isomeric composition of the compounds used could potentially influence their biological activity.

For researchers and drug development professionals, these findings underscore the importance of comprehensive preclinical evaluation of combination therapies across multiple cancer types and experimental models. Future research should aim to:

  • Obtain and publish detailed quantitative data from preclinical studies to allow for robust meta-analyses and comparisons.

  • Investigate the synergistic potential of this compound and cisplatin in a wider range of cancer models, including patient-derived xenografts.

  • Elucidate the precise molecular mechanisms that determine whether this compound acts as a synergistic partner or a protective agent in combination with cisplatin.

  • Conduct in vivo studies on the combination in oral cancer models to determine if the protective effects observed in vitro translate to a whole-organism context.

By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of this compound in combination with conventional chemotherapies, ultimately paving the way for the development of more effective and personalized cancer treatments.

References

Comparative Transcriptomic Analysis of Schisanlignone C Treatment: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available data from comparative transcriptomic studies on cells treated with Schisanlignone C. Extensive searches of scientific literature and databases did not yield any studies that have investigated the global gene expression changes induced by this specific compound.

Therefore, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways as requested. The core requirement of summarizing quantitative data into clearly structured tables cannot be met due to the absence of this primary data.

For researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound, this represents a significant knowledge gap and an opportunity for novel research. Future studies employing RNA sequencing (RNA-seq) on relevant cell lines or primary cells treated with this compound would be necessary to elucidate its mechanism of action at the transcriptional level.

Hypothetical Experimental Workflow

Should such research be undertaken, a typical experimental workflow for a comparative transcriptomic analysis would involve the following steps. This can serve as a methodological guide for future investigations.

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Sequencing and Data Analysis A Select and Culture Appropriate Cell Line(s) B Treat Cells with this compound (and Vehicle Control) A->B C Total RNA Extraction B->C D RNA Quality Control (e.g., RIN analysis) C->D E Library Preparation (e.g., poly-A selection) D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Raw Read Quality Control (e.g., FastQC) F->G H Read Alignment to Reference Genome G->H I Differential Gene Expression Analysis H->I J Pathway and Gene Ontology Enrichment Analysis I->J

Caption: A generalized workflow for a transcriptomic study of this compound.

Potential Areas of Investigation

Based on the known biological activities of other lignans from Schisandra, future transcriptomic studies on this compound could focus on its effects on pathways related to:

  • Inflammation: Investigating the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT.

  • Oxidative Stress: Examining the expression of genes involved in the antioxidant response, including those regulated by Nrf2.

  • Apoptosis: Assessing changes in the expression of pro- and anti-apoptotic genes to understand its effects on cell survival.

  • Drug Metabolism: Analyzing the expression of cytochrome P450 enzymes and other drug-metabolizing enzymes.

The data generated from such studies would be invaluable for understanding the molecular mechanisms of this compound and for guiding its potential therapeutic applications. We encourage the scientific community to explore this area to fill the current void in the literature.

Assessing the Therapeutic Index: A Comparative Analysis of Schisanlignone C and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the therapeutic index of Schisanlignone C, a lignan derived from the medicinal plant Schisandra sp., against the well-established chemotherapeutic agents cisplatin and doxorubicin is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed examination of available experimental data to objectively assess the potential safety and efficacy profile of this natural compound in comparison to conventional cancer therapies.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile. For the purpose of this guide, the therapeutic index is considered based on the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50) or the half-maximal inhibitory concentration (IC50) where in vivo efficacy data is unavailable.

Quantitative Comparison of Cytotoxicity and Acute Toxicity

Compound Organism Route of Administration LD50 (mg/kg)
This compound Data Not AvailableData Not AvailableData Not Available
Cisplatin MouseIntravenous11
MouseIntraperitoneal12-14.3
RatOral25.8
Doxorubicin MouseIntravenous17-21
MouseIntraperitoneal11.16
RatIntravenous12.5

Table 1: Acute Toxicity Data (LD50) of Cisplatin and Doxorubicin. This table presents the median lethal dose (LD50) of cisplatin and doxorubicin in rodent models, providing a measure of their acute toxicity.

Compound Cancer Cell Line IC50 (µM)
Gomisin G (a dibenzocyclooctadiene lignan) Leukemia5.51 µg/mL
HeLa5.51 µg/mL
Schisantherin A (a dibenzocyclooctadiene lignan) Leukemia61.2 µg/mL
Cisplatin A549 (Lung Carcinoma)2.0 - 40
MCF-7 (Breast Adenocarcinoma)3.3 - 25.6
HeLa (Cervical Adenocarcinoma)1.1 - 9.3
HepG2 (Hepatocellular Carcinoma)6.2 - 15.7
Doxorubicin A549 (Lung Carcinoma)0.07 - 1.5
MCF-7 (Breast Adenocarcinoma)0.04 - 0.8
HeLa (Cervical Adenocarcinoma)0.06 - 1.0
HepG2 (Hepatocellular Carcinoma)0.1 - 0.48

Table 2: In Vitro Cytotoxicity (IC50) Against Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of cisplatin, doxorubicin, and related Schisandra lignans against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. Note: Specific IC50 values for this compound were not available in the reviewed literature; therefore, data for structurally related dibenzocyclooctadiene lignans, Gomisin G and Schisantherin A, are presented as a proxy.

Experimental Protocols

Determination of LD50 (Acute Toxicity Study): The median lethal dose (LD50) is typically determined through acute toxicity studies in animal models, such as mice or rats. The general protocol involves the administration of a single dose of the test compound through various routes (e.g., oral, intravenous, intraperitoneal). Multiple dose groups with a range of concentrations are used, and the animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the animals.

Determination of IC50 (In Vitro Cytotoxicity Assay): The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. A common method to determine the IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the drug concentration.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways through which these compounds exert their cytotoxic effects is crucial for evaluating their therapeutic potential and potential side effects.

This compound and Related Lignans: Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the modulation of key signaling cascades.

Schisanlignone_C_Pathway Schisanlignone_C This compound PI3K PI3K Schisanlignone_C->PI3K Inhibition MAPK MAPK Pathway (e.g., JNK, p38) Schisanlignone_C->MAPK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2_family Bcl-2 Family (Bax, Bcl-2) MAPK->Bcl2_family Regulation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Cisplatin: Cisplatin is a platinum-based drug that exerts its anticancer effect primarily by forming DNA adducts, which leads to the activation of DNA damage response pathways and ultimately triggers apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA_damage DNA Adducts & DNA Damage Cisplatin->DNA_damage DDR DNA Damage Response (ATR, ATM) DNA_damage->DDR p53 p53 Activation DDR->p53 Bcl2_family Bcl-2 Family (Bax, Puma, Noxa) p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cisplatin-induced DNA damage and apoptotic pathway.

Doxorubicin: Doxorubicin is an anthracycline antibiotic that has multiple mechanisms of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage Topoisomerase_II->DNA_damage ROS->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism leading to apoptosis.

Conclusion

Based on the available in vitro cytotoxicity data, Schisandra lignans such as Gomisin G and Schisantherin A demonstrate potent anticancer activity. However, a direct comparison of the therapeutic index of this compound with cisplatin and doxorubicin is hampered by the lack of in vivo toxicity and efficacy data for this compound. Cisplatin and doxorubicin are known to have narrow therapeutic indices, characterized by significant dose-limiting toxicities.

Future research should prioritize conducting in vivo studies to determine the LD50 and ED50 of this compound in relevant cancer models. Such data is imperative for a conclusive assessment of its therapeutic index and for positioning it as a potential candidate for further preclinical and clinical development. The exploration of natural compounds like this compound remains a promising avenue in the quest for safer and more effective cancer therapies.

Disclaimer: This comparison guide is intended for informational purposes for a scientific audience and is based on publicly available research data. It is not intended to provide medical advice.

Contact: [Insert Contact Information]

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Schisanlignone C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Schisanlignone C, a bioactive lignan, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks associated with this and other hazardous chemicals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, demanding strict adherence to safety protocols. According to safety data sheets, it is fatal if swallowed or inhaled and causes serious skin and eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Quantitative Hazard Data

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation
Short-term (acute) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe management and disposal.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes unused or excess compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the substance.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[2] Maintain separate, clearly labeled containers for solid and liquid waste.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use chemically resistant and leak-proof containers for collecting this compound waste.[3] Ensure the containers are compatible with the waste's physical and chemical properties. Liquid waste containers should not be filled to more than 80% capacity and must have a secure screw-top cap.[3]

  • Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste."[3] The label should also include the full chemical name "this compound," its associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date when the first waste was added.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[3] This area should be clearly marked as a "Hazardous Waste Storage Area."[3]

  • Secondary Containment: All waste containers must be placed in appropriate secondary containment to prevent spills from spreading.[2]

Step 4: Final Disposal

  • Professional Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal plant. Never dispose of this chemical down the sink or in regular trash.[2][3][4]

  • Contaminated Packaging: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[5] After decontamination, the container should be rendered unusable and disposed of in accordance with institutional and local regulations.[5]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Identify this compound Waste (Unused product, contaminated labware, solutions) B Segregate Waste (Solid vs. Liquid, avoid mixing with incompatible chemicals) A->B C Select Appropriate Containers (Chemically resistant, leak-proof) B->C D Label Containers Clearly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Designated & Secure Area D->E F Use Secondary Containment E->F G Arrange for Pickup by Approved Waste Disposal Service F->G H Dispose of Contents/Container at an Approved Waste Disposal Plant G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。